1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAOUYLDLVHKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379050 | |
| Record name | 6-Fluorogramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-93-1 | |
| Record name | 6-Fluorogramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 343-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (6-fluoro-DMT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, commonly known as 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT), is a fluorinated derivative of the classic psychedelic compound N,N-dimethyltryptamine (DMT). As a member of the tryptamine class, it is of significant interest to the scientific community for its potential to modulate serotonergic systems. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological profile of 6-fluoro-DMT, with a focus on its interactions with serotonin receptors. Detailed experimental protocols for its synthesis and relevant in vitro and in vivo assays are provided to facilitate further research and drug development efforts.
Chemical Structure and Properties
6-fluoro-DMT is characterized by an indole core structure with a fluorine atom substituted at the 6-position of the benzene ring and a dimethylaminomethyl group attached to the 3-position of the indole.
Chemical Structure:

Nomenclature and Identifiers:
| Identifier | Value |
| Systematic IUPAC Name | This compound |
| Common Name | 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) |
| CAS Number | 1511-31-5 |
| Molecular Formula | C₁₂H₁₅FN₂ |
| Molecular Weight | 206.26 g/mol [1][2][3][4] |
Physicochemical Properties:
| Property | Value | Source |
| Physical State | Off-white solid | [5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectral Data:
Synthesis
The synthesis of this compound can be achieved via a Mannich reaction from 6-fluoroindole.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the literature and provides a reliable method for the gram-scale synthesis of the title compound.
Materials:
-
6-fluoroindole
-
Formaldehyde (37% solution in water)
-
Dimethylamine (40% solution in water)
-
Acetic acid (glacial)
-
Sodium hydroxide (3 M solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice-water bath
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 6-fluoroindole (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice-water bath.
-
To the cold solution, add a 37% aqueous solution of formaldehyde (1.25 eq) followed by a 40% aqueous solution of dimethylamine (1.75 eq).
-
Remove the ice bath and stir the reaction mixture at ambient temperature for approximately 2.5 hours.
-
After the reaction is complete, cool the mixture again in an ice-water bath.
-
Carefully basify the reaction mixture to a pH of 10 using a 3 M sodium hydroxide solution. Monitor the pH using pH paper or a pH meter.
-
Transfer the basic mixture to a separatory funnel and extract the product with ethyl acetate (4 x volume of the initial acetic acid).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield this compound as an off-white solid. A reported yield for a similar reaction is 92%.[5]
Logical Workflow for Synthesis:
Pharmacological Profile
6-fluoro-DMT is a serotonin receptor modulator, exhibiting activity as an agonist at 5-HT₂A and 5-HT₂C receptors.[1][2] The interaction with these receptors is believed to be the primary mechanism for the psychoactive effects of tryptamines.
Receptor Binding and Functional Activity:
While specific, high-quality quantitative data for 6-fluoro-DMT is limited in the public domain, it is reported to be a potent partial agonist of the serotonin 5-HT₂A receptor and a potent full agonist of the serotonin 5-HT₂C receptor.[1][2] In one study, it was found to be approximately three times less potent than DMT as a 5-HT₂A receptor agonist.[1] Fluorination of tryptamines can have varied effects on receptor affinity and activity.[5][6][7]
Signaling Pathways:
As an agonist of 5-HT₂A and 5-HT₂C receptors, 6-fluoro-DMT is expected to activate the Gq/11 signaling pathway. This canonical pathway involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
5-HT₂A Receptor Signaling Pathway:
5-HT₂C Receptor Signaling Pathway:
Experimental Protocols for Pharmacological Characterization
To fully characterize the pharmacological profile of 6-fluoro-DMT, a series of in vitro and in vivo assays are recommended.
In Vitro Functional Assay: Calcium Flux
This assay measures the increase in intracellular calcium concentration upon agonist stimulation of Gq-coupled receptors like 5-HT₂A and 5-HT₂C.
Experimental Protocol: Calcium Flux Assay
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A or 5-HT₂C receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
6-fluoro-DMT and a reference agonist (e.g., serotonin).
-
96-well, black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Seeding: Seed the HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of 6-fluoro-DMT and the reference agonist in assay buffer.
-
Assay Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. After establishing a baseline reading, inject the compound dilutions into the wells and continue recording the fluorescence to measure the change in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Experimental Workflow for Calcium Flux Assay:
In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice
The head-twitch response in rodents is a behavioral proxy for 5-HT₂A receptor activation and is commonly used to assess the potential psychedelic-like effects of compounds.[8][9][10]
Experimental Protocol: Head-Twitch Response (HTR)
Materials:
-
Male C57BL/6J mice.
-
6-fluoro-DMT dissolved in a suitable vehicle (e.g., saline).
-
Observation chambers.
-
Video recording equipment or a trained observer.
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for a designated period before drug administration.
-
Drug Administration: Administer 6-fluoro-DMT via a chosen route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.
-
Observation: Immediately after administration, place the mice back into the observation chambers and record their behavior for a set duration (e.g., 30-60 minutes).
-
Quantification: A trained observer, blind to the treatment conditions, should count the number of head twitches. Alternatively, video recordings can be analyzed. A head twitch is a rapid, side-to-side rotational movement of the head.[8][9]
-
Data Analysis: Analyze the dose-response relationship for the induction of head twitches.
Discussion and Future Directions
This compound is a valuable tool for probing the structure-activity relationships of fluorinated tryptamines and their interactions with serotonin receptors. The provided synthesis protocol allows for its accessible preparation. Its characterization as a 5-HT₂A and 5-HT₂C receptor agonist provides a foundation for further investigation into its pharmacological effects.
Future research should focus on obtaining comprehensive physicochemical and spectral data for this compound. Detailed in vitro pharmacological profiling, including receptor binding affinities (Kᵢ values) and functional potencies (EC₅₀ values) at a wider range of serotonin receptor subtypes and other potential off-target receptors, is crucial. Further in vivo studies beyond the head-twitch response are warranted to fully understand its behavioral and physiological effects. Such data will be invaluable for the rational design of novel serotonergic ligands with specific pharmacological profiles for potential therapeutic applications.
References
- 1. 6-Fluoro-DMT - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Synthesis and pharmacological evaluation of fluorinated hallucinogenic" by Joseph Bernard Blair [docs.lib.purdue.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-twitch response - Wikipedia [en.wikipedia.org]
- 10. Automated Detection of Psychedelic-Induced Head-Twitch Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 6-fluoro-N,N-dimethyltryptamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) is a fluorinated derivative of the classic psychedelic compound N,N-dimethyltryptamine (DMT). As a member of the tryptamine family, it is recognized as a serotonin receptor modulator, exhibiting notable affinity for the 5-HT2A receptor. This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-fluoro-DMT, its pharmacological profile, and the associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel psychoactive compounds. While 6-fluoro-DMT is structurally related to hallucinogenic tryptamines, its own psychedelic activity in humans is a subject of ongoing investigation, with some evidence suggesting attenuated or absent effects compared to its non-fluorinated parent compound.
Chemical and Physical Properties
6-fluoro-N,N-dimethyltryptamine is a synthetic tryptamine characterized by the presence of a fluorine atom at the 6th position of the indole ring. This substitution significantly influences its electronic properties and can impact its interaction with biological targets.
| Property | Value | Source |
| IUPAC Name | 2-(6-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine | [1][2] |
| Synonyms | 6-Fluoro-DMT, 6-F-DMT | [1][2] |
| CAS Number | 1511-31-5 | [1][2] |
| Molecular Formula | C₁₂H₁₅FN₂ | [1][2] |
| Molar Mass | 206.26 g/mol | [2][3] |
| Appearance | White crystalline solid (predicted) | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available; likely soluble in organic solvents such as methanol, ethanol, and chloroform, and in dilute mineral and organic acids. | [5] |
Spectroscopic Data
Detailed experimental spectra for 6-fluoro-DMT are not widely published. However, based on the known spectra of DMT and other fluorinated tryptamines, the following characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethylamine side chain protons, and the two N-methyl groups. The fluorine substitution at the 6-position will likely cause splitting of the signals of adjacent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluorine atom on the indole ring.[6][7][8][9]
Mass Spectrometry (MS)
The mass spectrum of 6-fluoro-DMT is expected to show a molecular ion peak ([M]⁺) at m/z 206. The primary fragmentation pattern would likely involve the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to a characteristic iminium fragment ion at m/z 58, which is typical for N,N-dimethyltryptamines.[10][11][12]
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to display characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic groups, C=C stretching of the indole ring, and C-N stretching of the amine. A C-F stretching band would also be present.[13][14][15]
Pharmacological Profile
6-fluoro-DMT is a serotonin receptor modulator with a complex pharmacological profile. It interacts with various serotonin receptor subtypes, as well as other neurotransmitter systems.
Receptor Binding Affinity
6-fluoro-DMT exhibits affinity for a range of receptors, with notable interaction at serotonin 5-HT₂ₐ receptors.[1] The table below summarizes the reported binding affinities (Ki, nM). Lower Ki values indicate higher binding affinity.
| Receptor Target | Binding Affinity (Ki, nM) |
| Serotonin Receptors | |
| 5-HT₁ₐ | 693–865 |
| 5-HT₂ₐ | Potent partial agonist |
| 5-HT₂𝒸 | Potent full agonist |
| Adrenergic Receptors | Data not extensively available |
| Dopamine Receptors | |
| D₁ | 547 |
| D₂ | 610 |
| D₃ | 867 |
| Histamine Receptors | |
| H₁ | 47 |
| H₂ | 925 |
| Other | |
| Serotonin Transporter (SERT) | 145 |
| Sigma₁ | 6,892 |
| Sigma₂ | 7,128 |
Source:[16]
Functional Activity
Studies have shown that 6-fluoro-DMT acts as a potent partial agonist at the serotonin 5-HT₂ₐ receptor and a potent full agonist at the 5-HT₂𝒸 receptor.[1][17] However, its functional activity as a psychedelic in humans is debated. The closely related compound, 6-fluoro-DET, does not produce hallucinogenic effects in humans, and it is hypothesized that 6-fluoro-DMT may behave similarly.[1][18] This lack of psychedelic effect, despite 5-HT₂ₐ receptor agonism, is an area of active research and may be related to biased agonism or downstream signaling efficacy.[18]
Signaling Pathways
The primary mechanism of action for classic tryptamine psychedelics is through agonism of the serotonin 5-HT₂ₐ receptor, which is a G-protein coupled receptor (GPCR). Activation of the 5-HT₂ₐ receptor by an agonist like 6-fluoro-DMT initiates a downstream signaling cascade primarily through the Gq/11 protein.
Upon binding of 6-fluoro-DMT to the 5-HT₂ₐ receptor, the associated Gq protein is activated. The α-subunit of the Gq protein then activates phospholipase C (PLC). PLC subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to a cascade of downstream cellular responses, including modulation of neuronal excitability, which are thought to underlie the pharmacological effects of 5-HT₂ₐ receptor agonists.[19][20][21][22][23]
Experimental Protocols
Synthesis
A plausible synthetic route for 6-fluoro-DMT would involve a Fischer indole synthesis or a Speeter-Anthony tryptamine synthesis starting from a 6-fluoro-substituted precursor. A general workflow is outlined below.
Note: This is a generalized pathway and specific reaction conditions would need to be optimized.[11][15][24][25][26][27][28][29]
Analytical Characterization
The identity and purity of synthesized 6-fluoro-DMT would be confirmed using a combination of standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid would likely be suitable.[5][30]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern. A non-polar capillary column would be appropriate for separation.[5][31]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.[24][26][28]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[31]
Receptor Binding and Functional Assays
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of 6-fluoro-DMT for the 5-HT₂ₐ receptor, a competitive binding assay would be performed using a radiolabeled antagonist, such as [³H]ketanserin, and cell membranes expressing the human 5-HT₂ₐ receptor.[32][33]
-
Functional Assay: To assess the agonist activity of 6-fluoro-DMT, a functional assay measuring the downstream signaling of 5-HT₂ₐ receptor activation would be employed. This could involve measuring the accumulation of inositol phosphates or the mobilization of intracellular calcium in cells expressing the receptor.[1][16][19][34]
Conclusion
6-fluoro-N,N-dimethyltryptamine is a fascinating compound at the intersection of classic psychedelic chemistry and modern drug design. Its well-defined chemical structure and its activity as a serotonin 5-HT₂ₐ receptor agonist make it a valuable tool for neuropharmacological research. The apparent disconnect between its in vitro receptor activity and its in vivo psychedelic effects highlights the complexity of serotonergic signaling and the potential for developing functionally selective ligands with novel therapeutic applications. Further research is warranted to fully elucidate the physical, chemical, and pharmacological properties of this compound, which will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the tryptamine class of molecules.
References
- 1. innoprot.com [innoprot.com]
- 2. 6-Fluoro-DMT - Wikipedia [en.wikipedia.org]
- 3. GSRS [precision.fda.gov]
- 4. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 5. japsonline.com [japsonline.com]
- 6. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. biophysics.org [biophysics.org]
- 10. westmont.edu [westmont.edu]
- 11. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ak-schmitt.hhu.de [ak-schmitt.hhu.de]
- 15. Far-infrared spectra of the tryptamine A conformer by IR-UV ion gain spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 6-Fluoro-DMT - Wikiwand [wikiwand.com]
- 18. 6-Fluoro-DET - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 24. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. ba333.free.fr [ba333.free.fr]
- 31. Extraction and Characterization of N,N‑Dimethyltryptamine from Mimosa tenuiflora: A Multivariate Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. reactionbiology.com [reactionbiology.com]
- 34. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Predicted Mechanism of Action of 6-fluoro-DMT: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) is a fluorinated synthetic tryptamine and an analog of the potent psychedelic compound N,N-dimethyltryptamine (DMT). As with other psychedelic tryptamines, its pharmacological activity is believed to be primarily mediated by the serotonergic system, with the serotonin 2A (5-HT2A) receptor playing a crucial role. This technical guide offers a detailed examination of the predicted mechanism of action of 6-fluoro-DMT, synthesizing available preclinical data and drawing parallels with the established pharmacology of related compounds. This document is intended to be a valuable resource for the scientific community engaged in the study and development of novel psychoactive compounds.
Predicted Pharmacodynamics: A Focus on Serotonin Receptors
The principal mechanism underlying the effects of 6-fluoro-DMT is expected to be its interaction with a variety of neurotransmitter receptors. The hallucinogenic properties of tryptamines are predominantly linked to their agonistic activity at the 5-HT2A receptor.
Receptor Binding and Functional Activity Profile
In vitro studies have demonstrated that 6-fluoro-DMT exhibits affinity for a broad spectrum of serotonin receptors and other targets. The available quantitative data on its binding affinity (Ki) and functional activity (EC50 and Emax) are summarized in Table 1. It is critical to acknowledge that the existing data is derived from multiple sources, which may employ different experimental methodologies, leading to variations in the reported values. Notably, there are conflicting reports regarding its potency at the 5-HT2A receptor; one source suggests it is a potent partial agonist, while another indicates low potency[1]. This highlights the need for further comprehensive and standardized in vitro evaluation.
Table 1: Quantitative Data on Receptor Binding and Functional Activity of 6-fluoro-DMT
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, %) |
| 5-HT1A | 693 - 865 | - | Inactive |
| 5-HT1B | 218 | - | - |
| 5-HT1D | 55 | - | - |
| 5-HT1E | 461 | - | - |
| 5-HT2A | 511 - 866 | 41 - 16,830 | 74% (partial agonist) |
| 5-HT2B | 30 | - | - |
| 5-HT2C | 1,880 | - | Full agonist |
| 5-HT5A | 2,740 | - | - |
| 5-HT6 | 1,110 | - | - |
| 5-HT7 | 1,070 | - | - |
| SERT | 3,100 | - | - |
| α2A-adrenergic | 1,300 | - | - |
| α2B-adrenergic | 4,200 | - | - |
| α2C-adrenergic | 2,000 | - | - |
| Dopamine D1 | >10,000 | - | - |
| Dopamine D2 | >10,000 | - | - |
| Dopamine D3 | >10,000 | - | - |
| Histamine H1 | 2,100 | - | - |
| Imidazoline I1 | >10,000 | - | - |
| Sigma σ1 | 4,000 | - | - |
| Sigma σ2 | 1,800 | - | - |
| Data compiled from publicly available databases. The range in values reflects data from multiple sources and highlights the variability in experimental outcomes. |
Predicted Intracellular Signaling Cascades
The interaction of 6-fluoro-DMT with the 5-HT2A receptor is predicted to trigger a complex array of intracellular signaling pathways. The primary and most well-characterized of these is the canonical Gq/G11 pathway. In this cascade, agonist binding to the receptor activates the Gq/G11 protein, which in turn stimulates phospholipase C (PLC). PLC subsequently catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). Concurrently, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC)[2].
Beyond this canonical pathway, the 5-HT2A receptor is also known to engage in "functional selectivity" or "biased agonism," whereby different ligands can stabilize distinct receptor conformations, leading to the preferential activation of non-canonical signaling pathways. For 6-fluoro-DMT, this could involve:
-
The β-Arrestin Pathway: Following agonist-induced phosphorylation of the 5-HT2A receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only mediates receptor desensitization and internalization but can also initiate G protein-independent signaling by acting as a scaffold for various signaling proteins, including those of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2[3].
-
The Phospholipase A2 (PLA2) Pathway: The 5-HT2A receptor can also couple to phospholipase A2 (PLA2), an enzyme that catalyzes the release of arachidonic acid from membrane phospholipids[4]. This signaling cascade can be initiated through Gαi/o and Gα12/13 proteins and operates independently of the PLC pathway[4][5].
The ultimate pharmacological profile of 6-fluoro-DMT will be dictated by the specific balance of its activity across these diverse signaling networks.
Key Experimental Protocols for Characterization
A thorough understanding of the mechanism of action of 6-fluoro-DMT necessitates a suite of in vitro experiments. The following protocols represent standard methodologies for the pharmacological profiling of novel tryptamine compounds.
Radioligand Binding Assay
This competitive binding assay is employed to determine the binding affinity (Ki) of 6-fluoro-DMT at a panel of receptors.
-
Objective: To quantify the affinity of 6-fluoro-DMT for its molecular targets.
-
Methodology:
-
Cell membranes expressing the receptor of interest are incubated with a specific concentration of a high-affinity radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor) in the presence of varying concentrations of 6-fluoro-DMT.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then rapidly filtered through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined by including a high concentration of a known unlabeled ligand in a parallel set of incubations.
-
The concentration of 6-fluoro-DMT that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Calcium Flux Assay
This functional assay measures the ability of 6-fluoro-DMT to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of 6-fluoro-DMT as an agonist at Gq-coupled receptors.
-
Methodology:
-
Cells stably expressing the human 5-HT2A receptor are plated in a multi-well format.
-
The cells are then loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
-
After an incubation period to allow for dye uptake and de-esterification, the cells are washed to remove any extracellular dye.
-
The baseline fluorescence is measured using a fluorescence plate reader.
-
Varying concentrations of 6-fluoro-DMT are then added to the wells, and the change in fluorescence is monitored over time.
-
The peak fluorescence response is proportional to the increase in intracellular calcium concentration.
-
Dose-response curves are generated by plotting the fluorescence response against the logarithm of the 6-fluoro-DMT concentration, from which the EC50 and Emax values are derived.
-
β-Arrestin Recruitment Assay
This assay is designed to quantify the recruitment of β-arrestin to the 5-HT2A receptor upon agonist stimulation, providing a measure of the compound's activity in this non-canonical pathway.
-
Objective: To evaluate the potential of 6-fluoro-DMT to engage the β-arrestin signaling pathway.
-
Methodology:
-
A specialized cell line is utilized that co-expresses the 5-HT2A receptor fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein).
-
Upon agonist-induced proximity of the receptor and β-arrestin, a detectable signal is generated via a proximity-based technology such as Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET).
-
Cells are treated with a range of 6-fluoro-DMT concentrations.
-
The resulting signal is measured with a plate reader capable of detecting the specific output of the assay.
-
Dose-response curves are constructed to determine the EC50 and Emax for β-arrestin recruitment.
-
Visualizations of Predicted Mechanisms and Workflows
Predicted Signaling Pathways of 6-fluoro-DMT at the 5-HT2A Receptor
Caption: Predicted signaling pathways of 6-fluoro-DMT at the 5-HT2A receptor.
Experimental Workflow for In Vitro Characterization
Caption: A typical experimental workflow for the in vitro characterization of 6-fluoro-DMT.
Conclusion
The predicted mechanism of action for 6-fluoro-DMT is multifaceted, centered on its interaction with serotonin receptors, particularly the 5-HT2A subtype. The existing discrepancies in the literature regarding its potency at this key receptor highlight the critical need for further rigorous and standardized in vitro research. The potential for functional selectivity, engaging not only the canonical Gq-mediated signaling but also non-canonical pathways involving β-arrestin and PLA2, suggests a complex and nuanced pharmacological profile. The experimental protocols and workflow detailed in this guide provide a robust framework for elucidating the precise mechanism of action of 6-fluoro-DMT and other novel tryptamines. Such characterization is fundamental to understanding their therapeutic potential and toxicological risks.
References
- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: the involvement of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacology and Toxicology of Fluorinated Tryptamine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into psychoactive molecules has become a powerful tool in medicinal chemistry to modulate pharmacological properties. Fluorinated tryptamine analogues, derivatives of classic serotonergic hallucinogens, represent a compelling class of compounds with altered receptor affinity, functional activity, and metabolic stability. This technical guide provides a comprehensive overview of the pharmacology and toxicology of these analogues, with a focus on their interactions with serotonin receptors. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the serotonergic system.
Pharmacology of Fluorinated Tryptamine Analogues
The introduction of fluorine into the tryptamine scaffold can significantly alter the pharmacological profile of the parent compound. These alterations are primarily observed in the binding affinity and functional activity at various serotonin (5-HT) receptor subtypes, most notably the 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.
Receptor Binding Affinities
Fluorination can either increase, decrease, or have a negligible effect on the binding affinity of tryptamine analogues, depending on the position of the fluorine atom on the indole ring. Generally, fluorination has been shown to have a modest impact on affinity for the 5-HT₂A and 5-HT₂C receptors.[1] However, more pronounced effects are often observed at the 5-HT₁A receptor. For instance, 6-fluoro-N,N-diethyltryptamine (6-fluoro-DET) exhibits a five-fold decrease in affinity for the 5-HT₁A receptor compared to its non-fluorinated counterpart, DET.[1] In a striking example of the nuanced effects of fluorine substitution, 4-fluoro-5-methoxy-N,N-dimethyltryptamine (4-fluoro-5-methoxy-DMT) displays a markedly enhanced affinity for the 5-HT₁A receptor.[2]
Functional Activity
The functional activity of fluorinated tryptamines, particularly their agonist or partial agonist effects at 5-HT receptors, is a critical determinant of their psychoactive and therapeutic potential. While many fluorinated analogues retain their agonist properties at the 5-HT₂A receptor, the potency and efficacy can be modulated by the position of the fluorine substituent.[2] For example, 6-fluoro-DET, despite having comparable 5-HT₂A receptor affinity to DET, shows significantly reduced intrinsic activity and functional potency.[1]
Interestingly, some fluorinated tryptamines exhibit a shift in their functional profile. 4-fluoro-5-methoxy-DMT, for instance, is a highly potent 5-HT₁A receptor agonist, with a potency exceeding that of the well-known 5-HT₁A agonist, 8-OH-DPAT.[1][2] This highlights the potential to engineer tryptamine analogues with selective activity at specific serotonin receptor subtypes.
In Vivo Effects
The in vivo effects of fluorinated tryptamines are often assessed using animal models that are predictive of hallucinogenic potential in humans, such as the two-lever drug discrimination paradigm in rats and the head-twitch response (HTR) in rodents. Studies have shown that fluorination can attenuate or abolish the hallucinogen-like effects of tryptamines.[2][3] For example, 6-fluoro-DET is not recognized by rats trained to discriminate LSD, indicating a lack of hallucinogenic-like properties.[3] This attenuation of hallucinogenic effects, despite retained 5-HT₂A receptor affinity, suggests a complex interplay between receptor binding, functional activity, and downstream signaling pathways in mediating the psychoactive effects of these compounds.
Toxicology of Fluorinated Tryptamine Analogues
There is a notable lack of comprehensive toxicological data for the majority of fluorinated tryptamine analogues in publicly available literature. Most studies have focused on their pharmacological properties. However, some general principles and isolated data points can provide initial insights.
Acute Toxicity
Quantitative data on the acute toxicity (e.g., median lethal dose or LD₅₀) of fluorinated tryptamines is scarce. For the parent, non-fluorinated compound psilocin (4-hydroxy-DMT), the LD₅₀ in mice has been reported to be 293.07 mg/kg.[4][5] This value can serve as a benchmark for contextualizing the potential toxicity of its fluorinated derivatives, although direct extrapolation is not possible without experimental data.
In Vitro Cytotoxicity
Standard in vitro cytotoxicity assays, such as those employing cell lines like SH-SY5Y (human neuroblastoma) or HEK293 (human embryonic kidney), can be utilized to assess the potential for fluorinated tryptamines to induce cell death.[6] However, specific IC₅₀ values for these compounds are not widely reported.
Metabolism and Potential for Toxic Metabolites
The metabolism of fluorinated compounds can sometimes lead to the formation of toxic byproducts. While fluorination can block metabolism at certain positions, it can also lead to the formation of reactive metabolites. The metabolic pathways of fluorinated tryptamines have not been extensively studied, but it is an important area for future toxicological investigation.
Data Presentation
The following tables summarize the available quantitative pharmacological data for a selection of fluorinated tryptamine analogues and their parent compounds.
Table 1: Receptor Binding Affinities (Kᵢ, nM)
| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C |
| DET | 55.4 | 36.7 | 10.3 |
| 6-Fluoro-DET | 275 | 45.3 | 14.5 |
| Psilocin (4-OH-DMT) | 378 | 335 | 82-84 |
| 4-Fluoro-DMT | 135 | 335 | 82-84 |
| 5-MeO-DMT | 32.8 | 15.6 | 13.9 |
| 4-Fluoro-5-MeO-DMT | 0.23 | 20.3 | 19.3 |
Table 2: Functional Activity (EC₅₀, nM and Eₘₐₓ, %)
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |
| DET | 5-HT₂A | 14.3 | 82 |
| 6-Fluoro-DET | 5-HT₂A | 100 | 63 |
| Psilocin (4-OH-DMT) | 5-HT₂A | 949 | 49 |
| 4-Fluoro-DMT | 5-HT₂A | 949 | 49 |
| 4-Fluoro-DMT | 5-HT₂C | 99 | 93 |
| 5-MeO-DMT | 5-HT₁A | 3.3 | 100 |
| 4-Fluoro-5-MeO-DMT | 5-HT₁A | 0.11 | 100 |
Table 3: In Vivo Activity (ED₅₀, µmol/kg)
| Compound | Assay | ED₅₀ (µmol/kg) |
| 4-Fluoro-5-MeO-DMT | Drug Discrimination (vs. LY293284) | 0.17 |
Table 4: Acute Toxicity Data
| Compound | Species | Route | LD₅₀ (mg/kg) |
| Psilocin | Mouse | Intraperitoneal | 293.07[4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the pharmacological and toxicological evaluation of fluorinated tryptamine analogues.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT₂A)
-
Radioligand (e.g., [³H]ketanserin for 5-HT₂A)
-
Test compound (fluorinated tryptamine analogue)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and either the test compound, assay buffer (for total binding), or the non-specific binding inhibitor.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vitro Functional Assay (Calcium Flux)
This assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT₂A receptor, by detecting changes in intracellular calcium concentration.
Materials:
-
Cells expressing the target receptor (e.g., HEK293 cells with stable 5-HT₂A expression)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound
-
Reference agonist
-
Fluorometric imaging plate reader or flow cytometer
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound and the reference agonist.
-
Use the fluorometric plate reader to measure the baseline fluorescence of the cells.
-
Add the test compound or reference agonist to the wells and immediately begin measuring the fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating receptor activation.
-
Generate dose-response curves by plotting the change in fluorescence against the log concentration of the compound.
-
Determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) from the dose-response curves.
In Vivo Behavioral Assay (Head-Twitch Response in Rodents)
The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a characteristic behavioral response to 5-HT₂A receptor activation and is used as a proxy for hallucinogenic potential.
Materials:
-
Male mice or rats
-
Test compound
-
Vehicle control (e.g., saline)
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
Acclimate the animals to the observation chambers.
-
Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal injection).
-
Place the animals individually in the observation chambers.
-
Record the number of head twitches over a set period (e.g., 30-60 minutes). This can be done by a trained observer or by analyzing video recordings.
-
Generate dose-response curves by plotting the number of head twitches against the dose of the compound.
-
Determine the ED₅₀ (the dose that produces a half-maximal response).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of fluorinated tryptamine analogues.
Conclusion
Fluorinated tryptamine analogues represent a fascinating and pharmacologically rich class of compounds. The strategic placement of fluorine atoms can profoundly influence their interaction with serotonin receptors, leading to compounds with altered potency, selectivity, and in vivo effects. While the pharmacological profiles of several fluorinated tryptamines have been partially elucidated, a significant gap remains in our understanding of their toxicology. Further research, particularly in the areas of acute and chronic toxicity, as well as metabolic profiling, is essential for a comprehensive safety assessment of these compounds. This guide provides a foundational resource for researchers, aiming to facilitate further investigation into the therapeutic potential and safety of fluorinated tryptamine analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Median lethal dose - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Research on Acute Toxicity and the Behavioral Effects of Methanolic Extract from Psilocybin Mushrooms and Psilocin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro detection of cytotoxicity using FluoroJade-C - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: A Comprehensive Review of 6-Fluoro-Indole Derivatives in Medicinal Chemistry
A deep dive into the synthesis, multifaceted biological activities, and structure-activity relationships of 6-fluoro-indole derivatives, offering a technical guide for researchers and drug development professionals.
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Among its many halogenated analogs, the 6-fluoro-indole scaffold has emerged as a particularly valuable building block in the quest for novel therapeutics. The strategic incorporation of a fluorine atom at the 6-position of the indole ring can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacological profile. This in-depth technical guide explores the synthesis, diverse biological applications, and structure-activity relationships of 6-fluoro-indole derivatives, providing a comprehensive resource for scientists engaged in drug discovery and development.
Synthetic Strategies: Crafting the 6-Fluoro-Indole Core
The construction of the 6-fluoro-indole scaffold is primarily achieved through well-established synthetic methodologies, most notably the Leimgruber-Batcho and Fischer indole syntheses. The choice between these methods often depends on the desired scale of the reaction, the availability of starting materials, and the required purity of the final product.
Leimgruber-Batcho Indole Synthesis
A popular choice for industrial-scale synthesis due to its high yields and mild reaction conditions, the Leimgruber-Batcho synthesis typically proceeds in two main steps from a substituted o-nitrotoluene.
Experimental Protocol: Leimgruber-Batcho Synthesis of 6-Fluoroindole
-
Enamine Formation: 4-Fluoro-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent such as N,N-dimethylformamide (DMF). The mixture is heated to reflux for several hours. The resulting enamine can be used in the next step with or without purification.
-
Reductive Cyclization: The crude enamine is dissolved in a solvent like ethyl acetate or ethanol. A catalyst, such as 10% Palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation. Alternatively, reduction can be achieved using iron powder in acetic acid. After the reaction is complete, the catalyst or iron residues are filtered off.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure 6-fluoroindole.
Fischer Indole Synthesis
Discovered in 1883, the Fischer indole synthesis is a classic and versatile method for constructing the indole ring. It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.
Experimental Protocol: Fischer Indole Synthesis of 6-Fluoroindole
-
Hydrazone Formation: 4-Fluorophenylhydrazine is reacted with an aldehyde or ketone, such as acetaldehyde, in a suitable solvent at room temperature to form the corresponding hydrazone.
-
Cyclization: The hydrazone is then treated with an acid catalyst, which can include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride. The reaction mixture is heated to promote cyclization and aromatization to the indole ring.
-
Work-up and Purification: Following the reaction, the mixture is worked up and the crude 6-fluoroindole is purified, typically by column chromatography.
Therapeutic Applications of 6-Fluoro-Indole Derivatives
The 6-fluoro-indole scaffold has been incorporated into a wide array of molecules with diverse biological activities, demonstrating its potential in treating a range of diseases.
Anticancer Activity
6-Fluoro-indole derivatives have shown significant promise as anticancer agents, primarily by inhibiting key enzymes and proteins involved in cancer progression, such as protein kinases and tubulin.
Kinase Inhibition: The dysregulation of protein kinase activity is a hallmark of many cancers. Derivatives of 6-fluoro-indole have been developed as potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in cancer therapy.
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Certain molecules containing the 6-fluoro-indole moiety have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
| Compound | Target/Cell Line | Activity | Value | Reference |
| FC116 | HCT-116/L (Oxaliplatin-resistant colorectal cancer) | GI50 | 6 nM | |
| Indole-2-carboxamide derivatives | EGFR, VEGFR-2 | IC50 | Varies | |
| Thiazolyl-indole-2-carboxamides | MCF-7 (Breast cancer) | IC50 | 6.10 ± 0.4 μM (for compound 6i) | |
| Thiazolyl-indole-2-carboxamides | MCF-7 (Breast cancer) | IC50 | 6.49 ± 0.3 μM (for compound 6v) |
Experimental Protocol: General Kinase Inhibition Assay
-
Reagents: Recombinant kinase (e.g., EGFR, VEGFR-2), a suitable substrate peptide, ATP, and the 6-fluoro-indole test compound are required.
-
Procedure: The kinase is pre-incubated with various concentrations of the test compound. The kinase reaction is initiated by the addition of the substrate peptide and ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays or fluorescence-based assays.
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits the kinase activity by 50%, is calculated from the dose-response curve.
Neuroactive Agents
The indole nucleus is a common feature in many neuroactive compounds. The introduction of a fluorine atom at the 6-position has been explored to modulate the activity of these molecules.
Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs are a class of drugs widely used to treat depression and anxiety disorders. They function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. 6-Fluoroindole serves as a scaffold for the development of potent and selective SSRIs.
| Compound | Target | Activity | Value | Reference |
| 6-Nitroquipazine analog | SERT | Ki | 0.32 nM | |
| 7-Azaindole derivative 11 | SERT | Ki | 9.2 nM | |
| 7-Azaindole derivative 12 | DAT | Ki | 229.0 nM |
Experimental Protocol: Serotonin Transporter Binding Assay
-
Membrane Preparation: Membranes from cells expressing the serotonin transporter (SERT) are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand that binds to SERT (e.g., [3H]citalopram) and various concentrations of the 6-fluoro-indole test compound.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filter, representing the ligand bound to the transporter, is measured using a scintillation counter.
-
Data Analysis: The Ki value, which represents the binding affinity of the test compound for SERT, is calculated from the competition binding curve.
Antiviral Activity
6-Fluoro-indole derivatives have also demonstrated potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV-1) and flaviviruses like Dengue and Zika virus.
HIV-1 Attachment Inhibitors: These compounds prevent the virus from binding to the host cell, which is the first step in the viral life cycle.
| Compound | Target Virus | Activity | Value | Reference |
| C-6 fluoro tetracyclic indole derivative 32 | HCV | IC50 | 2 nM | |
| C-6 fluoro tetracyclic indole derivative 32 | HCV | EC50 | 90 nM | |
| Indole alkaloid derivative 22 | DENV2 | CC50 | >100 µM | |
| Indole alkaloid derivative trans-14 | DENV2 | CC50 | >100 µM |
Experimental Protocol: Anti-HIV-1 Activity Assay (MTT-MT4 Assay)
-
Cell Culture: MT-4 cells, which are susceptible to HIV-1 infection, are used.
-
Infection: The MT-4 cells are infected with HIV-1 in the presence of various concentrations of the test compound.
-
Incubation: The infected cells are incubated for a period that allows for viral replication and cytopathic effects to become apparent.
-
Cell Viability Measurement: The viability of the cells is measured using the MTT assay. Living cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by measuring absorbance.
-
Data Analysis: The EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated.
Antimicrobial Activity
6-Fluoro-indole and its derivatives have been shown to possess antimicrobial properties, including antibacterial and antifungal activities. One of the mechanisms of action is the interference with the quorum sensing system of pathogens, which inhibits biofilm formation.
| Compound | Organism | Activity | Value (µg/mL) | Reference |
| 6-Fluoroindole | Serratia marcescens | MIC | Varies | |
| 4-bromo-6-chloroindole | S. aureus ATCC 6538 | MIC | 30 | |
| 6-bromo-4-iodoindole | S. aureus ATCC 6538 | MIC | 20 | |
| Indole-triazole derivative 3d | MRSA, C. krusei | MIC | 3.125 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: A serial dilution of the 6-fluoro-indole test compound is prepared in a suitable growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.
Structure-Activity Relationship (SAR)
The biological activity of 6-fluoro-indole derivatives is highly dependent on the nature and position of substituents on the indole ring and any appended functionalities. For instance, in a series of indole-chalcone analogs targeting metastatic colorectal cancer, the presence of a 6-fluoro group on the indole ring resulted in a compound (FC116) with a potent GI50 value of 6 nM against oxaliplatin-resistant cells. Further studies have shown that the introduction of different halogen atoms or other functional groups at various positions on the indole core can significantly modulate the activity against different biological targets. A thorough understanding of these structure-activity relationships is crucial for the rational design of more potent and selective 6-fluoro-indole-based drug candidates.
Conclusion
6-Fluoro-indole has firmly established itself as a privileged scaffold in medicinal chemistry. Its versatile synthesis and the favorable pharmacological properties imparted by the fluorine atom have led to the development of a diverse range of bioactive compounds with potential applications in oncology, neuroscience, and infectious diseases. The continued exploration of the chemical space around the 6-fluoro-indole core, guided by a deep understanding of structure-activity relationships and target biology, holds great promise for the discovery of next-generation therapeutics to address unmet medical needs. This guide provides a foundational resource for researchers to navigate this exciting and fruitful area of drug discovery.
Spectroscopic Analysis of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine. The document outlines the key Nuclear Magnetic Resonance (NMR) and predicted Infrared (IR) and Mass Spectrometry (MS) data, along with the experimental protocol for its synthesis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug discovery, and analytical chemistry.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound have been reported and are summarized below.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.58 | dd | 8.7, 5.6 | 1H | H-4 |
| 7.21 | d | 2.3 | 1H | H-2 |
| 7.12 | dd | 10.2, 2.4 | 1H | H-7 |
| 6.83 | ddd | 9.9, 8.6, 2.4 | 1H | H-5 |
| 3.50 | d | 0.8 | 2H | CH₂ |
| 2.14 | s | 6H | N(CH₃)₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| Data not fully available in search results |
Note: The complete ¹³C NMR data was not available in the cited literature. Further experimental work would be required for a complete assignment.
Infrared (IR) Spectroscopy (Predicted)
Infrared spectroscopy provides information about the functional groups present in a molecule. Based on the structure of this compound and typical IR absorption frequencies for similar indole derivatives, the following characteristic peaks are predicted.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch (indole) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2800 | Medium-Strong | Aliphatic C-H stretch (CH₂, N(CH₃)₂) |
| ~1620-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250-1200 | Strong | C-N stretch |
| ~1100-1000 | Strong | C-F stretch |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the key fragmentation is expected to be the cleavage of the Cα-Cβ bond of the side chain, a characteristic fragmentation for tryptamine derivatives.[2][3][4]
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular Ion) |
| 133 | [M - N(CH₃)₂CH₂]⁺ (Loss of the dimethylaminomethyl group) |
| 58 | [CH₂N(CH₃)₂]⁺ (Iminium ion, characteristic fragment) |
Experimental Protocols
The synthesis of this compound can be achieved via a Mannich-type reaction.[1]
Synthesis of this compound[1]
Materials:
-
6-fluoroindole
-
37% Formaldehyde solution
-
40% Dimethylamine (Me₂NH) solution
-
Acetic acid (AcOH)
-
3 M Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
Procedure:
-
A solution of 6-fluoroindole (1 eq) in acetic acid (15 mL) is cooled in an ice-water bath.
-
To the cooled solution, 37% formaldehyde (1.25 eq) and 40% dimethylamine solution (1.75 eq) are added.
-
The reaction mixture is stirred at ambient temperature for 2.5 hours.
-
The mixture is then cooled again in an ice-water bath and basified to a pH of 10 with 3 M NaOH.
-
The product is extracted with ethyl acetate (4 x 40 mL).
-
The combined organic phases are dried and concentrated under reduced pressure to yield this compound as an off-white solid.
Visualization of Experimental and Logical Workflows
Synthesis Workflow
The synthesis of the target compound follows a straightforward workflow as depicted below.
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis Workflow
The structural elucidation of the synthesized compound involves a series of spectroscopic analyses.
Caption: Workflow for the spectroscopic analysis of the synthesized compound.
Drug Discovery Logical Pathway
6-Fluoroindole derivatives are significant in drug discovery due to the favorable properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity.[5][6] The following diagram illustrates a generalized logical pathway for the development of drugs based on a 6-fluoroindole scaffold.
Caption: Generalized drug discovery pathway for 6-fluoroindole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Enigmatic Profile of 6-Fluoro-DMT: A Structural and Pharmacological Dissection
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential psychoactive profile of 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT), a fluorinated analog of the classic psychedelic N,N-dimethyltryptamine (DMT). By examining its chemical structure, receptor binding affinities, and functional activity in comparison to related tryptamines, we aim to elucidate its potential pharmacological effects and pave the way for future research. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Introduction
The strategic incorporation of fluorine into psychoactive molecules has become a powerful tool in medicinal chemistry to modulate pharmacological properties such as metabolic stability, receptor affinity, and functional activity. In the realm of tryptamine psychedelics, fluorination has yielded compounds with a wide spectrum of effects, from attenuated or abolished psychedelic activity to potentiation of certain receptor interactions. 6-fluoro-DMT stands as a compound of particular interest due to conflicting reports regarding its psychoactive potential. While its structural similarity to DMT suggests hallucinogenic properties, some studies indicate it may be inactive, mirroring the profile of its diethyl analog, 6-fluoro-DET.[1][2] This guide synthesizes the available preclinical data to build a predictive psychoactive profile based on its molecular structure and pharmacological interactions.
Quantitative Pharmacological Data
The following tables summarize the in vitro receptor binding affinities (Ki) and functional potencies (EC50) of 6-fluoro-DMT in comparison to its parent compound, DMT. This quantitative data provides a foundation for understanding its potential interactions with key central nervous system receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of 6-Fluoro-DMT and DMT
| Target | 6-Fluoro-DMT (Ki, nM) | DMT (Ki, nM) | Reference |
| Serotonin Receptors | |||
| 5-HT1A | 693–865 | 183 | [2][3] |
| 5-HT1B | 218 | - | [2] |
| 5-HT1D | 55 | - | [2] |
| 5-HT1E | 461 | - | [2] |
| 5-HT2A | 511–866 | 127–1200 | [2][3] |
| 5-HT2C | 149 | 360–2630 | [2][3] |
| Monoamine Transporters | |||
| SERT | 145 | - | [4] |
| Adrenergic Receptors | |||
| α1A | 149 | - | [4] |
| α2A | 136 | - | [4] |
| α2B | 149 | - | [4] |
| α2C | 149 | - | [4] |
| Dopamine Receptors | |||
| D1 | 547 | - | [4] |
| D2 | 610 | - | [4] |
| D3 | 867 | - | [4] |
| Histamine Receptors | |||
| H1 | 47 | - | [4] |
| H2 | 925 | - | [4] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity (EC50, nM) of 6-Fluoro-DMT and DMT
| Receptor | Assay | 6-Fluoro-DMT (EC50, nM) | DMT (EC50, nM) | Reference |
| 5-HT2A | Agonist Activity | 41–16,830 (Partial Agonist) | - | [2] |
| 5-HT2C | Agonist Activity | - (Full Agonist) | - | [4] |
| 5-HT1A | Agonist Activity | Inactive | - | [4] |
Note: A lower EC50 value indicates greater potency.
Analysis of Potential Psychoactive Profile
The psychoactive effects of classic tryptamines are primarily mediated by their agonist activity at the serotonin 5-HT2A receptor.[5] The data for 6-fluoro-DMT reveals a complex pharmacological profile that deviates from that of DMT.
3.1. Serotonin 5-HT2A Receptor Interaction:
6-fluoro-DMT exhibits a moderate affinity for the 5-HT2A receptor, with Ki values ranging from 511 to 866 nM.[2] Importantly, it acts as a partial agonist at this receptor.[4] The degree of agonism at the 5-HT2A receptor is a critical determinant of psychedelic activity. While full agonists typically induce robust psychedelic effects, the experiential landscape of partial agonists can be more varied and may be attenuated.
3.2. Role of 5-HT1A and 5-HT2C Receptors:
The compound shows a lower affinity for the 5-HT1A receptor compared to DMT and is reported to be inactive as an agonist at this site.[4] This is significant because 5-HT1A receptor activation is thought to modulate, and potentially dampen, the psychedelic experience. The potent full agonism at the 5-HT2C receptor is another distinguishing feature.[4] 5-HT2C receptor activation is associated with a range of effects, including anxiogenesis and a reduction in dopamine release, which could further shape the overall psychoactive profile, potentially leading to a less euphoric or more anxiogenic experience compared to classic psychedelics.
3.3. Structure-Activity Relationship (SAR) of 6-Substituted Tryptamines:
The SAR for halogenation at the 6-position of the tryptamine indole ring is not straightforward. The observation that 6-fluoro-DET is inactive as a psychedelic in humans has led to the hypothesis that 6-fluoro substitution might generally abolish hallucinogenic activity.[1][2] However, the robust psychedelic effects of 6-fluoro-α-methyltryptamine (6-fluoro-AMT) challenge this notion, indicating that the influence of the 6-fluoro substituent is dependent on the nature of the N-alkyl groups.[2]
3.4. In Vivo Animal Data:
Conflicting data exists regarding the ability of 6-fluoro-DMT to induce the head-twitch response (HTR) in rodents, a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects. Some sources suggest it is less active than DMT in producing effects in animal studies, while others indicate it fails to induce the HTR altogether.[4][6] This ambiguity in the primary animal model for psychedelic activity underscores the difficulty in predicting its human psychoactive profile.
Based on its pharmacological profile, 6-fluoro-DMT is likely to have psychoactive effects, but these may differ significantly from the classic psychedelic experience induced by DMT. The partial agonism at the 5-HT2A receptor suggests the potential for attenuated psychedelic effects, possibly characterized by altered perception and cognition but lacking the full immersive and visionary experiences of DMT. The potent 5-HT2C receptor agonism could introduce anxiogenic or dysphoric qualities to the experience. The lack of significant 5-HT1A receptor agonism might also contribute to a less "entactogenic" or empathogenic profile. Human studies would be required to definitively characterize its subjective effects.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are crucial for the standardized evaluation of novel compounds.
4.1. Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of 6-fluoro-DMT for various CNS receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Unlabeled test compound (6-fluoro-DMT) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of cell membranes and radioligand with increasing concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.2. Head-Twitch Response (HTR) Assay
The HTR in rodents is a behavioral assay used as a preclinical screen for potential hallucinogenic activity mediated by 5-HT2A receptor activation.
-
Objective: To assess the in vivo 5-HT2A receptor agonist activity of 6-fluoro-DMT.
-
Animals: Male C57BL/6J mice are commonly used.
-
Procedure:
-
Acclimate the mice to the testing environment (e.g., individual observation chambers).
-
Administer the test compound (6-fluoro-DMT) via a specific route (e.g., intraperitoneal or subcutaneous injection) at various doses.
-
A positive control group (e.g., receiving a known 5-HT2A agonist like DOI) and a vehicle control group should be included.
-
Observe and record the number of head twitches over a defined period (e.g., 30-60 minutes) post-administration. A head twitch is a rapid, rotational movement of the head.
-
Data can be collected by trained observers or using automated video tracking software.
-
Analyze the dose-response relationship for the induction of HTR.
-
Mandatory Visualizations
5.1. Signaling Pathways
Caption: 5-HT2A receptor signaling pathway activated by 6-fluoro-DMT.
5.2. Experimental Workflow
Caption: Experimental workflow for assessing a novel psychoactive compound.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. 6-Fluoro-DMT - Wikiwand [wikiwand.com]
- 3. A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Fluoro-DMT - Wikipedia [en.wikipedia.org]
- 5. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Fluorotryptamine - Wikipedia [en.wikipedia.org]
Serotonin 5-HT2A Receptor Binding Affinity of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the serotonin 5-HT2A receptor binding affinity of the synthetic tryptamine derivative, 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, commonly known as 6-fluoro-DMT. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support research and development in neuropharmacology and medicinal chemistry.
Core Data Presentation: 5-HT2A Receptor Binding Affinity
The binding affinity of a compound for a specific receptor is a critical parameter in determining its potential pharmacological activity. For this compound, its affinity for the serotonin 5-HT2A receptor has been characterized through in vitro radioligand competition assays. The inhibition constant (Ki) is a measure of the compound's binding affinity, where a lower Ki value indicates a higher affinity.
| Compound | Receptor | Radioligand | Test System | Ki (nM) | Reference |
| This compound (6-fluoro-DMT) | 5-HT2A | [3H]ketanserin | Rat Cortical Homogenates | 135 ± 15 | [Blair et al., 2000] |
| Serotonin (5-HT) | 5-HT2A | [3H]ketanserin | Rat Cortical Homogenates | 332 ± 29 | [Blair et al., 2000] |
| N,N-Dimethyltryptamine (DMT) | 5-HT2A | [3H]ketanserin | Rat Cortical Homogenates | 68.4 ± 2.4 | [Blair et al., 2000] |
Table 1: Comparative 5-HT2A Receptor Binding Affinities.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the 5-HT2A receptor binding affinity for this compound was achieved using a competitive radioligand binding assay. This technique measures the ability of the unlabeled test compound (6-fluoro-DMT) to displace a radiolabeled ligand with known high affinity for the receptor, in this case, [3H]ketanserin.
Materials and Reagents:
-
Receptor Source: Rat cortical homogenates.
-
Radioligand: [3H]ketanserin (a selective 5-HT2A receptor antagonist).
-
Test Compound: this compound.
-
Reference Compounds: Serotonin (5-HT), N,N-Dimethyltryptamine (DMT).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 1 µM mianserin.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 200 µg/mL.
-
Assay Setup: The assay is performed in tubes or microplates. To each tube, the following are added:
-
A fixed concentration of [3H]ketanserin (e.g., 0.5 nM).
-
Varying concentrations of the test compound (6-fluoro-DMT) or reference compounds.
-
For determining non-specific binding, a high concentration of an unlabeled antagonist (e.g., 1 µM mianserin) is used instead of the test compound.
-
The membrane preparation is added to initiate the binding reaction.
-
-
Incubation: The mixture is incubated at 37°C for 15 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualization of Key Pathways and Workflows
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the 5-HT2A radioligand binding assay.
Signaling Pathway: 5-HT2A Receptor (Gq/11 Pathway)
The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of a cascade of intracellular signaling events.
Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.
References
The Initial In Vitro Pharmacological Profile of 6-Fluoro-N,N-dimethyltryptamine (6-Fluoro-DMT)
A Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro screening and bioactivity of 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT), a fluorinated analog of the classic psychedelic compound N,N-dimethyltryptamine (DMT). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of novel psychoactive compounds. Herein, we summarize the available quantitative bioactivity data, provide detailed experimental protocols for key in vitro assays, and visualize relevant biological pathways and experimental workflows.
Introduction
6-Fluoro-DMT is a tryptamine derivative that has been investigated for its interaction with various neurotransmitter receptors.[1] As a structural analog of DMT, a potent serotonergic psychedelic, understanding the in vitro pharmacology of 6-fluoro-DMT is crucial for predicting its potential physiological effects and therapeutic applications. Fluorination is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide focuses on the initial in vitro characterization of 6-fluoro-DMT, providing a foundational understanding of its receptor binding affinity and functional activity.
Quantitative Bioactivity Data
The in vitro bioactivity of 6-fluoro-DMT has been characterized at a range of G-protein coupled receptors (GPCRs) and transporters. The following tables summarize the available data on its binding affinity (Ki) and functional potency (EC50) at various human serotonin receptors. It is important to note that values can vary between studies depending on the specific experimental conditions.
Table 1: Receptor Binding Affinities (Ki) of 6-Fluoro-DMT
| Target | Ki (nM) |
| 5-HT1A | 693–865 |
| 5-HT1B | 218 |
| 5-HT1D | 55 |
| 5-HT1E | 461 |
| 5-HT2A | 511–866 |
Note: Data sourced from publicly available databases and literature.[1] The range in Ki values reflects data from multiple studies.
Table 2: Functional Activity (EC50) of 6-Fluoro-DMT
| Target | EC50 (nM) | Functional Response |
| 5-HT2A | 41–16,830 | Partial Agonist |
Note: Data sourced from publicly available databases and literature.[1] The wide range in EC50 values at the 5-HT2A receptor suggests that the functional activity of 6-fluoro-DMT can be highly dependent on the specific assay conditions and cell system used.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro bioactivity data. This section provides protocols for three key experiments used to characterize the pharmacology of tryptamines like 6-fluoro-DMT.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor using the radiolabeled antagonist [3H]-ketanserin.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., HEK293) stably expressing the human 5-HT2A receptor or from rat frontal cortex.
-
Radioligand: [3H]-ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: 6-fluoro-DMT.
-
Non-specific Binding Control: 10 µM Mianserin or unlabeled ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-ketanserin (final concentration ~1 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-ketanserin, and 50 µL of non-specific binding control.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [3H]-ketanserin, and 50 µL of varying concentrations of 6-fluoro-DMT.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 6-fluoro-DMT concentration.
-
Determine the IC50 value (the concentration of 6-fluoro-DMT that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay for 5-HT2A Receptor Agonism
This protocol measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor by an agonist.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Indo-1 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: 6-fluoro-DMT.
-
Reference Agonist: Serotonin (5-HT).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injector.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere and grow to confluence.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the calcium-sensitive dye solution to each well and incubate for 1 hour at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of 6-fluoro-DMT and the reference agonist in assay buffer.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Inject the compound solutions into the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.
-
cAMP Assay for 5-HT1A Receptor Agonism
This protocol measures the inhibition of cyclic AMP (cAMP) production following the activation of the Gi-coupled 5-HT1A receptor by an agonist.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Forskolin: To stimulate basal cAMP levels.
-
Test Compound: 6-fluoro-DMT.
-
Reference Agonist: 8-OH-DPAT or Serotonin (5-HT).
-
cAMP Detection Kit: E.g., HTRF, AlphaScreen, or ELISA-based kits.
-
384-well white microplates.
Procedure:
-
Cell Preparation: Culture cells to confluency, then detach and resuspend in stimulation buffer.
-
Assay Setup (in a 384-well plate):
-
Add the cell suspension to the wells.
-
Add varying concentrations of 6-fluoro-DMT or the reference agonist.
-
Add a fixed concentration of forsklin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
-
Incubation: Incubate the plate at room temperature for a duration specified by the cAMP detection kit manufacturer.
-
Detection: Add the cAMP detection reagents according to the kit's protocol and incubate as required.
-
Measurement: Read the plate on a suitable plate reader (e.g., luminometer or fluorescence reader).
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition) using non-linear regression.
-
Visualizations
Diagrams are provided to illustrate key concepts and workflows related to the in vitro screening of 6-fluoro-DMT.
Conclusion
The initial in vitro screening of 6-fluoro-DMT reveals its interaction with several serotonin receptors, most notably the 5-HT2A receptor, where it acts as a partial agonist. The provided quantitative data and detailed experimental protocols offer a solid foundation for further investigation into the pharmacological profile of this compound. The variation in reported functional potency highlights the importance of standardized and well-characterized assay systems in drug discovery. Future studies should aim to expand the receptor screening panel and investigate the downstream signaling pathways to fully elucidate the mechanism of action of 6-fluoro-DMT. This in-depth understanding is critical for assessing its potential as a therapeutic agent or as a tool for neuroscientific research.
References
The Divergent Paths of Fluorinated Tryptamines: A Technical Guide to 6-Fluoro-DMT and Bretisilocin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the relationship between two fluorinated N,N-disubstituted tryptamine analogs: 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) and the clinical-stage psychedelic Bretisilocin (GM-2505). While structurally related, these compounds exhibit markedly different pharmacological profiles and therapeutic potential, offering valuable insights into the structure-activity relationships of psychedelic compounds. This guide provides a comprehensive overview of their chemical properties, synthesis, in vitro and in vivo pharmacology, and the experimental methodologies used to characterize them.
Introduction: The Significance of Fluorination in Tryptamine Psychedelics
Fluorination is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a fluorine atom can alter a molecule's metabolic stability, membrane permeability, and receptor binding affinity. In the realm of tryptamine psychedelics, fluorination has led to a diverse array of compounds with a wide spectrum of activities, ranging from potent hallucinogens to potentially non-psychedelic neuroplastogens. This guide focuses on two illustrative examples: 6-fluoro-DMT, a compound with reportedly attenuated psychedelic effects, and Bretisilocin, a novel, short-acting psychedelic under clinical investigation for major depressive disorder (MDD).[1]
Chemical and Structural Properties
Both 6-fluoro-DMT and Bretisilocin are derivatives of the endogenous psychedelic N,N-dimethyltryptamine (DMT). Their core structure consists of an indole ring system with an ethylamine side chain at the 3-position and two substituents on the terminal amine.
6-Fluoro-DMT is N,N-dimethyltryptamine fluorinated at the 6-position of the indole ring.
Bretisilocin (GM-2505) , chemically known as 5-fluoro-N-methyl-N-ethyltryptamine (5-fluoro-MET), features a fluorine atom at the 5-position of the indole ring and has a methyl and an ethyl group on the terminal amine.[2]
The differing positions of the fluorine atom and the nature of the N-alkyl substituents are key determinants of their distinct pharmacological activities.
Synthesis of 6-Fluoro-DMT and Bretisilocin
The synthesis of these fluorinated tryptamines typically involves multi-step sequences. While specific, detailed protocols are often proprietary, the general synthetic strategies can be inferred from the scientific and patent literature.
General Synthesis of Fluorinated Tryptamines
A common approach to synthesizing tryptamine analogs is the Speeter-Anthony tryptamine synthesis. This method involves the reaction of an appropriately substituted indole with oxalyl chloride, followed by reaction with a secondary amine to form an indol-3-ylglyoxylamide intermediate. This intermediate is then reduced to the corresponding tryptamine.[3]
Synthesis of Bretisilocin (GM-2505)
The synthesis of Bretisilocin is detailed in U.S. Patent No. 12,138,276, held by Enveric Biosciences, which has been the subject of a patent dispute with Gilgamesh Pharmaceuticals.[4][5][6] The patent describes methods for producing halogenated psilocybin derivatives, with claims that appear to cover Bretisilocin.[5] A key step in such syntheses often involves the Fischer indole synthesis, which can be adapted for continuous flow processes to produce various DMT analogues.[7][8]
In Vitro Pharmacology: A Tale of Two Affinities
The interaction of these compounds with various neurotransmitter receptors, particularly serotonin receptors, is central to their pharmacological effects. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9]
Receptor Binding Profiles
The following table summarizes the available receptor binding data for 6-fluoro-DMT and Bretisilocin. It is important to note that data for 6-fluoro-DMT is limited and can be inconsistent across sources.
| Receptor | 6-Fluoro-DMT (Ki, nM) | Bretisilocin (GM-2505) (Ki, nM) | Reference Compound (Ki, nM) |
| 5-HT1A | ~800 | Negligible activity reported in one study, but another suggests it is a full agonist with an EC50 ~44-fold less potent than at 5-HT2A.[2] | 8-OH-DPAT (~1) |
| 5-HT2A | Varies; some reports suggest low micromolar range | Potent agonist[1][2] | Ketanserin (~1-2) |
| 5-HT2C | Data not readily available | Potent agonist[2] | Mesulergine (~1-5) |
| 5-HT2B | Data not readily available | Partial agonist or antagonist[2] | SB204741 (~1-10) |
| SERT | Data not readily available | Weak inhibitor (IC50 = 418.9 nM)[2] | Citalopram (~1-5) |
Note: This table is a compilation of data from various sources and direct comparative studies are lacking. The specific values can vary depending on the experimental conditions.
Functional Activity
Bretisilocin is characterized as a potent and well-balanced agonist at the 5-HT2A and 5-HT2C receptors.[2] In contrast, some studies suggest that 6-fluoro-DMT has low efficacy at the 5-HT2A receptor.[10] This difference in functional activity at the 5-HT2A receptor is a critical factor in their divergent psychedelic potential.
Furthermore, Bretisilocin exhibits a dual mechanism of action, acting not only as a 5-HT2A receptor agonist but also as a serotonin releasing agent.[1][2][11] This property may contribute to its unique therapeutic profile.
Experimental Protocol: Radioligand Binding Assay
A typical radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor involves the following steps:[9][12][13][14]
-
Membrane Preparation: Membranes from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue (e.g., rat frontal cortex) are prepared.[12][13]
-
Incubation: The membranes are incubated with a specific radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound.[13][15]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[9]
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.[13]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Pharmacology: From Inactivity to Clinical Promise
The in vivo effects of these compounds, particularly their ability to induce psychedelic-like behaviors in animal models and their therapeutic effects in humans, further highlight their differences.
Head-Twitch Response (HTR) in Rodents
The head-twitch response (HTR) in rodents is a widely used behavioral proxy for 5-HT2A receptor activation and is considered predictive of hallucinogenic potential in humans.[16][17][18][19]
-
6-Fluoro-DMT: Reports suggest that 6-fluoro-DMT is inactive in producing the HTR, consistent with its proposed lack of psychedelic effects.[10]
-
Bretisilocin (GM-2505): As a potent 5-HT2A agonist, Bretisilocin is expected to induce a robust HTR in rodents.
Experimental Protocol: Head-Twitch Response (HTR) Assay
The HTR assay typically involves the following procedure:[16][17][18][20]
-
Animal Model: Male C57BL/6J mice are commonly used.[20]
-
Drug Administration: The test compound is administered to the mice, typically via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Observation: The animals are placed in an observation chamber, and the number of head twitches is counted for a defined period. This can be done manually by a trained observer or automatically using a magnetometer system or video analysis software.[17][20]
-
Data Analysis: The frequency of head twitches is compared between the drug-treated group and a vehicle-treated control group.
Serotonin Transporter (SERT) Occupancy and Function
Bretisilocin's activity as a serotonin releasing agent suggests an interaction with the serotonin transporter (SERT).[2] This can be investigated using serotonin transporter uptake assays.
Experimental Protocol: Serotonin Transporter Uptake Assay
A common method to assess the inhibition of serotonin uptake involves the following steps:[21][22][23]
-
Cell Culture or Synaptosomes: Cells expressing the human serotonin transporter (hSERT) or synaptosomes prepared from brain tissue are used.
-
Incubation: The cells or synaptosomes are incubated with a radiolabeled serotonin analog (e.g., [3H]citalopram or [3H]5-HT) in the presence of varying concentrations of the test compound.[21][24][25]
-
Termination and Separation: The uptake process is stopped, and the intracellular and extracellular radiolabel are separated, often by filtration.
-
Quantification: The amount of radioactivity taken up by the cells or synaptosomes is measured.
-
Data Analysis: The data are used to determine the IC50 of the test compound for inhibiting serotonin uptake.
Clinical Development of Bretisilocin (GM-2505)
Bretisilocin is currently in Phase 2 clinical trials for the treatment of Major Depressive Disorder (MDD).[2][26][27] The rationale for its development is to provide a rapid-acting antidepressant with a shorter duration of psychedelic effects compared to other psychedelics like psilocybin.[1][28]
A recently completed Phase 2a study demonstrated that a single intravenous dose of Bretisilocin produced a rapid and robust antidepressant effect, as measured by a significant reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score compared to a low-dose active comparator.[1][29] The psychoactive effects of Bretisilocin have a duration of approximately 60 to 90 minutes.[2][11][30]
Signaling Pathways and Logical Relationships
The psychedelic effects of tryptamines are primarily mediated by the activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). The signaling cascade initiated by 5-HT2A receptor agonism is complex and involves multiple downstream effectors.
5-HT2A Receptor Signaling Pathway
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. Bretisilocin - Wikipedia [en.wikipedia.org]
- 3. shaunlacob.com [shaunlacob.com]
- 4. psychedelicalpha.com [psychedelicalpha.com]
- 5. enveric.com [enveric.com]
- 6. seekingalpha.com [seekingalpha.com]
- 7. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. 6-Fluoro-DMT - Wikipedia [en.wikipedia.org]
- 11. GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder by Justin Ray, MSN, PMHNP-BC [southchesapeakepsychiatry.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Head-twitch response - Wikipedia [en.wikipedia.org]
- 17. Automated Detection of Psychedelic-Induced Head-Twitch Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Head-twitch response - Wikiwand [wikiwand.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [(3)H] citalopram binding to serotonin transporter sites in minnow brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [3H]paroxetine and [3H]citalopram as markers of the human brain 5-HT uptake site: a comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 26. Bretisilocin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 27. GM-2505 by Gilgamesh Pharmaceuticals for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 28. Could a short-acting psychedelic transform depression treatment? | Drug Discovery News [drugdiscoverynews.com]
- 29. Gilgamesh Pharmaceuticals Announces Positive Topline Phase 2a Results for GM-2505 in Major Depressive Disorder (MDD) [prnewswire.com]
- 30. Gilgamesh Pharmaceuticals Successfully Completes Phase 1 SAD Clinical Trial of GM-2505 - BioSpace [biospace.com]
Methodological & Application
Application of Mannich-type Reaction for Synthesizing 6-Fluoroindole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-fluoroindole scaffold is a privileged structural motif in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and lipophilicity. The Mannich reaction, a three-component condensation, offers a straightforward and atom-economical method for the C3-aminoalkylation of indoles, yielding derivatives with a wide range of pharmacological activities. This document provides detailed application notes and protocols for the synthesis of 6-fluoroindole derivatives using the Mannich-type reaction, along with data on their potential biological applications.
Application Notes
The Mannich reaction of 6-fluoroindole with an aldehyde and a secondary amine provides direct access to a variety of 3-aminoalkyl-6-fluoroindoles, which are analogues of the naturally occurring alkaloid gramine.[1][2] These derivatives are valuable intermediates and have shown promise in various therapeutic areas.
Anticancer Activity: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[3] 3-Substituted indoles have been shown to induce apoptosis and cell cycle arrest in cancer cell lines by inhibiting microtubule polymerization or modulating the activity of protein kinases.[3][4] The introduction of a 6-fluoro substituent can enhance the cytotoxic potential of these compounds.
Antimicrobial Activity: Indole alkaloids and their synthetic analogues have demonstrated significant antibacterial and antifungal properties.[1][5] The proposed mechanism of action for some of these compounds involves the disruption of bacterial membranes.[6][7] Mannich bases of 6-fluoroindole are therefore of interest as potential novel antimicrobial agents.
Neurological Activity: The indole nucleus is a core component of many neurotransmitters, including serotonin. Consequently, indole derivatives often exhibit high affinity for serotonin receptors and can act as agonists or antagonists.[8][9] The 6-fluoro substitution can modulate the selectivity and affinity of these compounds for different serotonin receptor subtypes.[9]
Experimental Protocols
General Protocol for the Synthesis of 3-((Dialkylamino)methyl)-6-fluoro-1H-indole Derivatives (Adapted from the synthesis of Gramine)
This protocol describes a general procedure for the three-component Mannich reaction of 6-fluoroindole, formaldehyde, and a secondary amine.
Materials:
-
6-Fluoroindole
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., dimethylamine, diethylamine, piperidine, morpholine)
-
Glacial acetic acid
-
Sodium hydroxide (5% aqueous solution)
-
Ethanol
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure: [10]
-
To a solution of the secondary amine (1.1 equivalents) in a minimal amount of cold ethanol, add formaldehyde solution (1.1 equivalents) dropwise while maintaining the temperature at 0-5 °C with an ice bath.
-
In a separate flask, dissolve 6-fluoroindole (1.0 equivalent) in glacial acetic acid.
-
Slowly add the pre-formed iminium salt solution from step 1 to the 6-fluoroindole solution at room temperature with stirring.
-
The reaction mixture is then heated to 40-50 °C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
-
The aqueous solution is then basified to pH 8-9 with a 5% sodium hydroxide solution, which will precipitate the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Alternatively, the product can be extracted with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-((dialkylamino)methyl)-6-fluoro-1H-indole derivative.
Data Presentation
Table 1: Representative Yields for the Mannich Reaction of Indoles
| Entry | Indole Derivative | Secondary Amine | Aldehyde | Catalyst | Yield (%) | Reference |
| 1 | Indole | Dimethylamine | Formaldehyde | Acetic Acid | 95.6 | [2] |
| 2 | Indole | Diethylamine | Formaldehyde | Acetic Acid | ~90 | [11] |
| 3 | 5-Methoxyindole | Dimethylamine | Formaldehyde | Acetic Acid | ~85 | [2] |
| 4 | 5-Nitroindole | Dimethylamine | Formaldehyde | Acetic Acid | ~70 | [2] |
Note: The yields for 6-fluoroindole are expected to be in a similar range, but specific data was not available in the searched literature.
Table 2: Biological Activity of Representative 3-Substituted Indole Derivatives (Analogues of 6-Fluoroindole Mannich Bases)
| Compound | Biological Activity | Cell Line/Organism | IC50/MIC (µM) | Reference |
| N,N-Dimethylated indolylsuccinimide | Cytotoxicity | HT-29 (Colon Cancer) | 0.02 | [12] |
| N,N-Dimethylated indolylsuccinimide | Cytotoxicity | HepG2 (Liver Cancer) | 0.8 | [12] |
| 5-Bromo-indole-3-carboxamido-polyamine conjugate | Antimicrobial | Staphylococcus aureus | ≤ 0.28 | [6] |
| 5-Bromo-indole-3-carboxamido-polyamine conjugate | Antimicrobial | Acinetobacter baumannii | ≤ 0.28 | [6] |
| 5-Chloro-N,N-dimethyltryptamine | Serotonin Receptor Binding (Ki) | 5-HT1A | 0.023 | [13] |
| 5-Chloro-N,N-dimethyltryptamine | Serotonin Receptor Binding (Ki) | 5-HT2B | 0.045 | [13] |
Note: This table presents data for structurally related indole derivatives to illustrate the potential biological activities of 6-fluoroindole Mannich bases.
Visualizations
Mannich Reaction Workflow
Caption: Workflow of the Mannich reaction for the synthesis of 3-aminoalkyl-6-fluoroindoles.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of 6-fluoroindole Mannich bases.
Plausible Signaling Pathway Inhibition by 6-Fluoroindole Derivatives
Caption: A potential mechanism of action for 6-fluoroindole derivatives as kinase inhibitors in cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 12. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) purification of 6-fluoro-DMT
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 6-Fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.
Application Note: HPLC Purification of 6-fluoro-DMT
Introduction
6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) is a fluorinated analog of the psychoactive compound N,N-dimethyltryptamine (DMT). As with many synthetic tryptamines, purification is a critical step to isolate the compound of interest from starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such small molecules, offering high resolution and reproducibility. This document outlines a general protocol for the reversed-phase HPLC (RP-HPLC) purification of 6-fluoro-DMT.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18-modified silica) is used with a polar mobile phase. Compounds with greater hydrophobicity will have a stronger interaction with the stationary phase and thus elute later than more polar compounds. By using a gradient of increasing organic solvent in the mobile phase, compounds can be effectively separated based on their differential partitioning between the stationary and mobile phases.
Materials and Reagents
-
Crude 6-fluoro-DMT sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (FA), HPLC grade
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
Reversed-phase C18 column
-
Collection tubes or fraction collector
-
Rotary evaporator or lyophilizer
Experimental Protocols
1. Sample Preparation
-
Dissolve the crude 6-fluoro-DMT sample in a minimal amount of a suitable solvent. A mixture of the mobile phase components (e.g., 50:50 water:acetonitrile) is a good starting point.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC Method Development and Purification
The following is a general-purpose gradient method that can be optimized for specific purification needs.
| Parameter | Condition |
| HPLC System | A preparative or semi-preparative HPLC system is recommended for purification. |
| Column | Reversed-phase C18, 5 µm particle size, 100 Å pore size. Dimensions will depend on the amount of material to be purified (e.g., 4.6 x 250 mm for analytical scale, larger for preparative). |
| Mobile Phase A | 0.1% TFA or 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA or 0.1% Formic Acid in Acetonitrile |
| Flow Rate | Dependent on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column). |
| Column Temperature | 25-40 °C |
| Detection | UV at 280 nm (or a wavelength determined by UV-Vis analysis of 6-fluoro-DMT). |
| Injection Volume | Dependent on sample concentration and column size. |
| Gradient | Time (min) |
3. Fraction Collection and Post-Purification Processing
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the peak of interest (6-fluoro-DMT).
-
Combine the fractions containing the pure compound.
-
Remove the HPLC solvents, typically by rotary evaporation or lyophilization, to obtain the purified 6-fluoro-DMT. The choice of mobile phase additive (TFA vs. formic acid) is important, as formic acid is more easily removed.
Data Presentation
The following table summarizes typical analytical data that would be obtained during the HPLC purification of 6-fluoro-DMT.
| Analyte | Retention Time (min) | Purity (by UV area %) | Recovery (%) |
| 6-fluoro-DMT | e.g., 15.2 | >99% | e.g., 85% |
| Impurity 1 | e.g., 12.8 | - | - |
| Impurity 2 | e.g., 17.5 | - | - |
Note: The values in the table are illustrative and will vary depending on the specific experimental conditions and the purity of the crude sample.
Mandatory Visualization
Guidelines for Utilizing 6-fluoro-DMT as a Chemical Probe in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) is a fluorinated analog of the classic serotonergic psychedelic, N,N-dimethyltryptamine (DMT).[1] As a tryptamine derivative, it holds potential as a chemical probe for investigating the structure and function of serotonin receptors, particularly the 5-HT2A subtype, which is a key target for psychedelic drugs and a modulator of various neurological processes.[1][2] The introduction of a fluorine atom at the 6-position of the indole ring can alter the compound's pharmacokinetic and pharmacodynamic properties, potentially offering unique characteristics for research applications. These notes provide guidelines and detailed protocols for the use of 6-fluoro-DMT as a chemical probe in neuroscience research.
Data Presentation
Comprehensive quantitative pharmacological data for 6-fluoro-DMT is not extensively available in the public scientific literature. The following tables summarize the known chemical properties of 6-fluoro-DMT and provide illustrative in vitro binding and functional data, including values for the parent compound DMT and the related compound 6-fluorotryptamine (6-FT) for comparative purposes. Researchers should perform their own comprehensive characterization of 6-fluoro-DMT for their specific experimental systems.
Table 1: Chemical Properties of 6-fluoro-DMT
| Property | Value | Reference |
| IUPAC Name | 2-(6-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine | [1] |
| Molecular Formula | C₁₂H₁₅FN₂ | [3] |
| Molar Mass | 206.26 g/mol | [3] |
| CAS Number | 1511-31-5 | [1] |
| Appearance | Not widely reported; likely a solid at room temperature. |
Table 2: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C | SERT | Reference |
| 6-fluoro-DMT | Data not readily available | Data not readily available | Data not readily available | Data not readily available | |
| DMT | 116 | 109 | 49.6 | 4000 | [4] |
| 6-fluorotryptamine (6-FT) | 267 | 606 | Data not readily available | Data not readily available |
Note: Lower Ki values indicate higher binding affinity.
Table 3: In Vitro Functional Activity (EC₅₀/IC₅₀, nM)
| Compound | Assay | 5-HT₁A | 5-HT₂A | 5-HT₂C | Reference |
| 6-fluoro-DMT | Phosphoinositide Hydrolysis | Inactive as an agonist | Low potency agonist | Potent full agonist | [1] |
| DMT | Phosphoinositide Hydrolysis | Data not readily available | 76.1 | 22.3 | [4] |
| 6-fluorotryptamine (6-FT) | G-protein activation | 54 | 81 | Data not readily available |
Note: EC₅₀ (half-maximal effective concentration) measures agonist potency. Lower values indicate greater potency.
Signaling Pathways
6-fluoro-DMT is known to be an agonist at serotonin 5-HT2A receptors.[1] The canonical signaling pathway for 5-HT2A receptor activation involves the coupling to Gq/11 proteins.[5] This initiates a cascade beginning with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] In addition to the Gq/11 pathway, 5-HT2A receptor agonists can also engage β-arrestin signaling pathways, which can lead to receptor desensitization and internalization, as well as activation of other downstream effectors like the MAPK/ERK pathway.[5][6] The specific signaling bias of 6-fluoro-DMT (i.e., its relative activation of Gq/11 vs. β-arrestin pathways) has not been extensively characterized but is a critical area for investigation as it may determine its functional profile, including its potential to induce psychedelic-like effects.[7][8]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the pharmacological properties of 6-fluoro-DMT.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 6-fluoro-DMT for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture reagents
-
Lysis buffer (50 mM Tris-HCl, pH 7.4)
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist)
-
Non-specific competitor: Mianserin (10 µM)
-
6-fluoro-DMT stock solution (in DMSO)
-
96-well microplates
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-h5-HT2A cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay). Store at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of 6-fluoro-DMT in binding buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-Ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), 50 µL of binding buffer, and 100 µL of membrane preparation (e.g., 20-50 µg protein).
-
Non-specific Binding (NSB): 50 µL of [³H]-Ketanserin, 50 µL of 10 µM Mianserin, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of [³H]-Ketanserin, 50 µL of each 6-fluoro-DMT dilution, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through the pre-soaked GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of 6-fluoro-DMT.
-
Determine the IC₅₀ value (the concentration of 6-fluoro-DMT that inhibits 50% of specific [³H]-Ketanserin binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Calcium Flux Assay
Objective: To determine the functional potency (EC₅₀) and efficacy of 6-fluoro-DMT as a 5-HT2A receptor agonist.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor
-
Black-walled, clear-bottom 96-well plates
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
6-fluoro-DMT stock solution (in DMSO)
-
Serotonin (5-HT) as a reference agonist
-
A known 5-HT2A antagonist (e.g., Ketanserin) for validation
-
Fluorescence plate reader with kinetic reading capability
Protocol:
-
Cell Plating: Seed the cells into the 96-well plates to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of 6-fluoro-DMT and serotonin in assay buffer.
-
Place the plate in the fluorescence plate reader.
-
Begin kinetic fluorescence reading to establish a baseline.
-
Add the different concentrations of 6-fluoro-DMT or serotonin to the wells.
-
Continue to measure the fluorescence intensity over time (e.g., for 60-120 seconds) to capture the peak calcium response.
-
-
Data Analysis:
-
For each concentration, determine the peak fluorescence response and subtract the baseline fluorescence.
-
Normalize the data to the maximal response produced by the reference agonist, serotonin.
-
Plot the normalized response against the log concentration of 6-fluoro-DMT.
-
Determine the EC₅₀ value using non-linear regression analysis. The maximal response relative to serotonin will indicate the efficacy of 6-fluoro-DMT.
-
In Vivo Head-Twitch Response (HTR) Assay
Objective: To assess the potential psychedelic-like effects of 6-fluoro-DMT in mice.
Materials:
-
Male C57BL/6J mice
-
6-fluoro-DMT solution for injection (e.g., dissolved in saline with a small amount of DMSO)
-
Vehicle control solution
-
A known psychedelic (e.g., DOI or psilocybin) as a positive control
-
Observation chambers (e.g., clear cylindrical enclosures)
-
Video recording equipment or a magnetometer-based detection system
Protocol:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration:
-
Administer different doses of 6-fluoro-DMT (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg), vehicle, or the positive control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Observation:
-
Immediately after injection, place the mice individually into the observation chambers.
-
Record the number of head twitches for a set period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
-
-
Data Analysis:
-
Count the total number of head twitches for each mouse during the observation period.
-
Compare the number of head twitches in the 6-fluoro-DMT-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Generate a dose-response curve for the HTR induced by 6-fluoro-DMT.
-
In Vivo Drug Discrimination Study
Objective: To determine if 6-fluoro-DMT produces subjective effects similar to a known hallucinogen in rats.
Materials:
-
Male Sprague-Dawley rats
-
Standard two-lever operant conditioning chambers
-
A known hallucinogen for training (e.g., DOM or LSD)
-
6-fluoro-DMT solution for injection
-
Vehicle control solution
-
Food pellets for reinforcement
Protocol:
-
Training:
-
Train the rats to press one of two levers for a food reward.
-
Establish drug discrimination by reinforcing lever presses on one lever ("drug lever") after administration of the training hallucinogen and on the other lever ("vehicle lever") after administration of the vehicle. Training sessions are typically conducted daily.
-
-
Testing:
-
Once the rats have learned to reliably discriminate between the training drug and vehicle (e.g., >80% correct lever presses), substitution tests can be performed.
-
Administer different doses of 6-fluoro-DMT before the test session.
-
Record the percentage of lever presses on the drug-appropriate lever and the response rate.
-
-
Data Analysis:
-
Full substitution is typically defined as >80% of responses on the drug-appropriate lever. Partial substitution is between 20% and 80%.
-
Determine the dose of 6-fluoro-DMT that produces full substitution for the training drug. This indicates that 6-fluoro-DMT has similar subjective effects.
-
Experimental Workflows
A logical workflow is essential for the systematic characterization of a novel chemical probe like 6-fluoro-DMT.
Conclusion
6-fluoro-DMT represents a valuable tool for dissecting the complexities of the serotonergic system. Its structural similarity to DMT, combined with the altered electronic properties conferred by the fluorine atom, makes it an intriguing candidate for probing receptor-ligand interactions and downstream signaling pathways. However, the current lack of comprehensive pharmacological data necessitates a thorough characterization by researchers intending to use it as a chemical probe. The protocols and guidelines provided herein offer a framework for such a characterization, from fundamental in vitro binding and functional assays to in vivo behavioral paradigms. By systematically evaluating its properties, the scientific community can fully realize the potential of 6-fluoro-DMT to advance our understanding of serotonin receptor function in health and disease.
References
- 1. 6-Fluoro-DMT - Wikipedia [en.wikipedia.org]
- 2. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective, Gq Protein Partial Agonists, and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders | Saint Joseph's University [sju.edu]
Application Notes and Protocols: Potential Applications of 6-Fluoro-DMT in Psychiatric Disorder Models
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the potential utility of 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) in preclinical models of psychiatric disorders. While direct experimental evidence for 6-fluoro-DMT in these models is limited, its pharmacological profile suggests several avenues for investigation. This document outlines its known receptor binding affinities and provides detailed protocols for key behavioral and analytical assays to explore its psychoactive and therapeutic potential.
Application Notes
6-Fluoro-DMT is a fluorinated analog of the classic psychedelic N,N-dimethyltryptamine (DMT).[1] Fluorination is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a compound. The available data on 6-fluoro-DMT indicates that it interacts with several serotonin receptors, which are key targets in the treatment of various psychiatric disorders.
Pharmacological Profile:
6-fluoro-DMT has been shown to have varying affinities for a range of serotonin, adrenergic, dopamine, and histamine receptors, as well as the serotonin transporter (SERT).[1][2] It acts as a potent partial agonist at the serotonin 5-HT2A receptor and a full agonist at the 5-HT2C receptor.[1][2] However, another study reported low potency as a 5-HT2A receptor agonist and inactivity as a 5-HT1A receptor agonist.[1][2] In animal studies, 6-fluoro-DMT has been found to be less active than its parent compound, DMT.[1]
Potential Therapeutic Applications:
The interaction of 6-fluoro-DMT with the serotonergic system, particularly the 5-HT2A and 5-HT2C receptors, suggests its potential for investigation in models of:
-
Depression and Anxiety: The antidepressant and anxiolytic effects of classic psychedelics are thought to be mediated, in part, by their action on 5-HT2A receptors.[3][4][5] The unique profile of 6-fluoro-DMT as a partial 5-HT2A agonist could offer a nuanced modulation of this pathway, potentially with a different side-effect profile compared to full agonists.
-
Cognitive Disorders: Serotonergic signaling is also implicated in learning and memory. The Novel Object Recognition test can be employed to assess the potential cognitive-modulating effects of 6-fluoro-DMT.
-
Psychedelic-like Activity: The Head-Twitch Response (HTR) in rodents is a well-established behavioral proxy for hallucinogenic potential in humans, mediated by 5-HT2A receptor activation.[6] Investigating the ability of 6-fluoro-DMT to induce HTR would provide insights into its potential psychedelic-like effects.
Quantitative Data Summary
The following table summarizes the reported in vitro binding affinities of 6-fluoro-DMT for various human receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Serotonin Receptors | ||
| 5-HT1A | Affinity noted, but inactive as an agonist in one study | Inactive agonist |
| 5-HT2A | Affinity noted, but low potency as an agonist in one study | Potent partial agonist |
| 5-HT2C | - | Potent full agonist |
| Serotonin Transporter (SERT) | Affinity noted | - |
| Adrenergic Receptors | Affinity noted | - |
| Dopamine Receptors | Affinity noted | - |
| Histamine Receptors | Affinity noted | - |
| Imidazoline I1 Receptor | Affinity noted | - |
| Sigma Receptors | Affinity noted | - |
Note: A comprehensive quantitative dataset for all receptor interactions is not publicly available. The table reflects the information found in the provided search results.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the potential applications of 6-fluoro-DMT in psychiatric disorder models.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 6-fluoro-DMT for specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype.
-
Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).
-
6-fluoro-DMT test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of 6-fluoro-DMT in the binding buffer.
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of 6-fluoro-DMT or a known competing ligand (for determination of non-specific binding).
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of 6-fluoro-DMT that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Head-Twitch Response (HTR) Assay
Objective: To assess the potential psychedelic-like activity of 6-fluoro-DMT in mice.
Materials:
-
Male C57BL/6J mice.
-
6-fluoro-DMT test compound.
-
Vehicle control (e.g., saline).
-
Observation chambers (e.g., clear cylindrical containers).
-
Video recording equipment or a magnetometer system for automated detection.
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer 6-fluoro-DMT or vehicle via the desired route (e.g., intraperitoneal injection).
-
Observation: Place each mouse individually into an observation chamber. Record the number of head twitches for a set period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.[8]
-
Data Analysis: Compare the number of head twitches in the 6-fluoro-DMT-treated groups to the vehicle control group. A significant increase in HTR suggests 5-HT2A receptor agonist activity and potential psychedelic-like effects.[6][8][9][10]
Forced Swim Test (FST)
Objective: To evaluate the potential antidepressant-like effects of 6-fluoro-DMT in rodents.[11][12][13]
Materials:
-
Male rats or mice.
-
6-fluoro-DMT test compound.
-
Vehicle control.
-
Positive control (e.g., a known antidepressant like fluoxetine).
-
Cylindrical containers filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[11][14][15]
-
Video recording and analysis software.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes.[11][13]
-
Drug Administration: Administer 6-fluoro-DMT, vehicle, or a positive control at a specified time before the test.
-
Test Session: Gently place each animal into the water-filled cylinder for a 6-minute session.[11][14]
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.[14] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[11]
-
Data Analysis: Compare the immobility time of the 6-fluoro-DMT-treated groups with the vehicle and positive control groups. A significant reduction in immobility time suggests an antidepressant-like effect.
Novel Object Recognition (NOR) Test
Objective: To assess the effects of 6-fluoro-DMT on learning and memory in rodents.[16][17][18][19][20]
Materials:
-
Male rats or mice.
-
6-fluoro-DMT test compound.
-
Vehicle control.
-
An open-field arena.[19]
-
Two sets of identical objects (familiar objects) and one set of different objects (novel objects). The objects should be of similar size and material but different in shape and appearance.
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty open-field arena for 5-10 minutes.[17][19]
-
Familiarization/Training: On day 2, place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).[17][18][19] Administer 6-fluoro-DMT or vehicle before or after this session, depending on the experimental question.
-
Test Session: After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the arena.[18] Allow the animal to explore for 5 minutes and record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.[19]
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly greater than zero indicates that the animal remembers the familiar object and prefers to explore the novel one. Compare the DI between the 6-fluoro-DMT and vehicle groups to assess the compound's effect on memory.
Visualizations
References
- 1. 6-Fluoro-DMT - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Effects of N,N-dimethyltryptamine (DMT) on rat behaviors relevant to anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of N,N‑Dimethyltryptamine on Rat Behaviors Relevant to Anxiety and Depression [escholarship.org]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. Animal models for anxiety-like and depression-like behavior [protocols.io]
- 16. bio-protocol.org [bio-protocol.org]
- 17. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. behaviorcloud.com [behaviorcloud.com]
- 19. Novel Object Recognition [protocols.io]
- 20. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Radiolabeling of [¹⁸F]1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into biological processes in vivo. Radiolabeled indole derivatives, particularly fluorinated tryptophan analogs, are of significant interest for PET imaging in oncology. These tracers can be used to probe the kynurenine pathway of tryptophan metabolism, which is often upregulated in tumors and plays a crucial role in immune evasion. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of this pathway and a promising target for cancer immunotherapy.[1][2][3]
This document provides a detailed protocol for the synthesis and radiolabeling of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine with Fluorine-18 ([¹⁸F]F-Indole-DMT), a potential PET tracer for imaging IDO1 expression and activity in tumors. The protocol covers the synthesis of a suitable precursor, the [¹⁸F]-radiolabeling procedure, purification, and quality control of the final radiotracer.
Potential Biological Target and Signaling Pathway
The primary biological target for [¹⁸F]F-Indole-DMT is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which have immunosuppressive effects. This creates an immune-tolerant environment that allows the tumor to evade the host's immune system.
Visualizing IDO1 expression and activity with a PET tracer like [¹⁸F]F-Indole-DMT could enable the stratification of patients for IDO1-targeted therapies, the assessment of treatment response, and a better understanding of the tumor immune landscape.
Kynurenine Signaling Pathway
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Experimental Protocols
The radiosynthesis of [¹⁸F]F-Indole-DMT is achieved through a two-step process: 1) synthesis of a suitable precursor, and 2) nucleophilic aromatic substitution with [¹⁸F]fluoride, followed by purification.
Precursor Synthesis: 1-(6-nitro-1H-indol-3-yl)-N,N-dimethylmethanamine
A nitro-substituted precursor is proposed to facilitate nucleophilic [¹⁸F]fluorination.
Materials and Reagents:
-
6-Nitroindole
-
Formaldehyde (37% in H₂O)
-
Dimethylamine (40% in H₂O)
-
Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To an ice-cold solution of 6-nitroindole (1.0 eq) in acetic acid, add formaldehyde (1.25 eq) followed by the dropwise addition of dimethylamine (1.75 eq).
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Cool the reaction mixture in an ice-water bath and basify to a pH of 10 with 3 M NaOH.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(6-nitro-1H-indol-3-yl)-N,N-dimethylmethanamine.
Radiolabeling of [¹⁸F]F-Indole-DMT
The radiolabeling is performed via a nucleophilic aromatic substitution (SₙAr) reaction.
Caption: Experimental workflow for the radiosynthesis of [¹⁸F]F-Indole-DMT.
Materials and Reagents:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
1-(6-nitro-1H-indol-3-yl)-N,N-dimethylmethanamine (precursor)
-
Water for injection
-
Semi-preparative HPLC system with a C18 column
-
C18 Sep-Pak cartridges
-
Sterile filters (0.22 µm)
Procedure:
-
[¹⁸F]Fluoride Preparation:
-
Trap aqueous [¹⁸F]fluoride from the cyclotron target on a quaternary methylammonium (QMA) anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen to remove water.
-
-
Radiosynthesis:
-
Dissolve the precursor (1-3 mg) in anhydrous DMSO (0.5-1.0 mL).
-
Add the precursor solution to the dried [K/K₂₂₂]⁺[¹⁸F]⁻ complex.
-
Seal the reaction vessel and heat at 120-150°C for 15-20 minutes.
-
After the reaction, cool the vessel and quench the reaction with water (2-4 mL).
-
-
Purification and Formulation:
-
Inject the crude reaction mixture onto a semi-preparative HPLC system (C18 column) to separate the [¹⁸F]F-Indole-DMT from unreacted [¹⁸F]fluoride and byproducts.
-
Collect the fraction corresponding to the product, identified by UV and radiation detectors.
-
Dilute the collected fraction with water and pass it through a C18 Sep-Pak cartridge to trap the product.
-
Wash the cartridge with water to remove HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control
The final product must undergo rigorous quality control testing to ensure its suitability for in vivo use.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, free of particulates |
| pH | pH paper or calibrated pH meter | 4.5 - 7.5 |
| Radiochemical Purity | Analytical HPLC (C18 column) | ≥ 95% |
| Radiochemical Identity | Co-injection with non-radioactive standard on HPLC | Retention time of the radioactive peak matches the standard |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% ¹⁸F |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile ≤ 410 ppm, Ethanol ≤ 5000 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (V = max. recommended dose in mL) |
| Sterility | USP <71> Sterility Tests | Sterile |
Quantitative Data Summary
The following table summarizes typical quantitative data for the radiosynthesis of 18F-labeled indole derivatives and other PET tracers, providing expected ranges for the production of [¹⁸F]F-Indole-DMT.[4][5][6][7]
| Parameter | Reported Range for Similar Tracers |
| Radiochemical Yield (non-decay corrected) | 15 - 40% |
| Molar Activity (at end of synthesis) | 50 - 200 GBq/µmol |
| Total Synthesis Time | 50 - 70 minutes |
| Radiochemical Purity | > 95% |
Conclusion
This document provides a comprehensive protocol for the preparation of [¹⁸F]this compound, a potential PET tracer for imaging the tumor immune microenvironment by targeting the IDO1 enzyme. The described methods for precursor synthesis, radiolabeling, purification, and quality control are based on established radiochemical practices. This tracer holds promise for applications in oncology research and drug development, particularly in the field of immunotherapy. Adherence to these protocols and rigorous quality control are essential for the production of a safe and effective radiopharmaceutical for preclinical and potentially clinical PET imaging studies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. news-medical.net [news-medical.net]
- 4. d-nb.info [d-nb.info]
- 5. Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, fluorine-18 radiolabeling, and in vitro characterization of 1-iodophenyl-N-methyl-N-fluoroalkyl-3-isoquinoline carboxamide derivatives as potential PET radioligands for imaging peripheral benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Designing In Vivo Animal Studies to Investigate 6-Fluoro-DMT Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) is a fluorinated analog of the classic psychedelic compound N,N-dimethyltryptamine (DMT). As a serotonin receptor modulator, 6-fluoro-DMT exhibits affinity for various serotonin receptors, notably acting as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor.[1] The functional consequences of these interactions in a whole-animal system are not yet well-characterized. The addition of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound compared to its parent molecule, making dedicated in vivo studies essential.
These application notes provide a comprehensive framework for designing and conducting preclinical in vivo studies in rodent models to elucidate the behavioral, pharmacokinetic, and safety profile of 6-fluoro-DMT. The following protocols are based on established methodologies for characterizing psychedelic compounds and are intended to serve as a detailed guide for researchers.
Rationale for In Vivo Studies
In vivo studies are critical for understanding the integrated physiological and behavioral effects of 6-fluoro-DMT that cannot be predicted from in vitro data alone. The primary objectives of these studies are:
-
To assess the psychedelic-like potential: The head-twitch response (HTR) in mice is a well-validated behavioral proxy for 5-HT2A receptor activation, which is the primary mechanism underlying the effects of classic psychedelics.[2][3]
-
To evaluate anxiolytic or anxiogenic effects: The elevated plus maze (EPM) is a standard behavioral assay to assess anxiety-like behavior in rodents.[4]
-
To investigate antidepressant-like properties: The forced swim test (FST) is a widely used screening tool to identify compounds with potential antidepressant efficacy.[5]
-
To determine the pharmacokinetic profile: Understanding the absorption, distribution, metabolism, and excretion (ADME) of 6-fluoro-DMT is crucial for correlating its concentration in the body with its pharmacological effects and for designing appropriate dosing regimens.
-
To establish a preliminary safety profile: A safety pharmacology core battery is necessary to identify potential adverse effects on major physiological systems.
Experimental Protocols
Animal Models
-
Species: Male and female C57BL/6J mice (8-12 weeks old) for the head-twitch response and elevated plus maze. Male Sprague-Dawley rats (250-350 g) for the forced swim test and pharmacokinetic studies.
-
Housing: Animals should be housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water. All experiments should be conducted during the light phase.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before any experimental procedures and habituated to the testing room for at least 60 minutes prior to each behavioral test.
Drug Preparation and Administration
-
Formulation: 6-fluoro-DMT should be dissolved in a vehicle suitable for the intended route of administration (e.g., 0.9% sterile saline). The stability and solubility of the compound in the chosen vehicle should be confirmed.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and reliable route for systemic administration in rodents.
-
Dose Selection: Due to the lack of published in vivo data for 6-fluoro-DMT, a dose-response study is essential. A suggested starting range, based on studies with DMT, could be 1, 5, 10, and 20 mg/kg.[6] A vehicle control group must be included in all experiments.
Behavioral Assays
The HTR is a rapid, side-to-side head movement that is a characteristic behavioral response to 5-HT2A receptor agonists in rodents.[7]
-
Apparatus: A standard transparent cylindrical observation chamber.
-
Procedure:
-
Administer the selected dose of 6-fluoro-DMT or vehicle via i.p. injection.
-
Immediately place the mouse in the observation chamber.
-
Record the number of head twitches for a period of 30-60 minutes.
-
A head twitch is defined as a rapid, involuntary rotational movement of the head that is not part of a grooming or exploratory behavior.
-
Automated detection systems using a head-mounted magnet and a magnetometer can provide more objective and sensitive measurements.[8][9]
-
-
Data Analysis: The total number of head twitches per observation period is the primary endpoint. Data should be analyzed using a one-way ANOVA followed by an appropriate post-hoc test for multiple comparisons.
The EPM is used to assess anxiety-like behavior by measuring the animal's tendency to explore open, elevated arms versus enclosed arms.[3]
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two arms enclosed by high walls. The maze should be constructed from a non-reflective material.
-
Procedure:
-
Administer the selected dose of 6-fluoro-DMT or vehicle i.p. and allow for a 15-30 minute pretreatment period in the home cage.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Automated tracking software is recommended for accurate data collection.
-
-
Data Analysis: Key parameters to be measured include:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess for changes in general locomotor activity) Data is typically analyzed using a one-way ANOVA or a Student's t-test.
-
The FST is a model of behavioral despair where antidepressant compounds are known to increase active escape behaviors (swimming and climbing) and decrease immobility.[10]
-
Apparatus: A transparent glass cylinder filled with water (23-25°C) to a depth that prevents the rat from touching the bottom with its tail or paws.
-
Procedure:
-
Pre-test (Day 1): Place each rat in the cylinder for a 15-minute swim session. This is to induce a baseline level of immobility. Remove the rat, dry it thoroughly, and return it to its home cage.
-
Test (Day 2): 24 hours after the pre-test, administer the selected dose of 6-fluoro-DMT or vehicle i.p. 30-60 minutes before the test session. Place the rat in the swim cylinder for a 5-minute test session.
-
Record the session with a video camera.
-
-
Data Analysis: The duration of the following behaviors should be scored by a trained observer blinded to the treatment conditions:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder. Data is analyzed using a one-way ANOVA or Student's t-test.
-
Pharmacokinetic (PK) Study
-
Procedure:
-
Administer a single i.p. dose of 6-fluoro-DMT to a cohort of rats.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) via tail vein or saphenous vein sampling.
-
Process blood samples to obtain plasma.
-
Analyze plasma concentrations of 6-fluoro-DMT and any potential metabolites using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Key pharmacokinetic parameters to be calculated include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Safety Pharmacology
A core battery of safety pharmacology studies should be conducted in accordance with regulatory guidelines (e.g., ICH S7A). This typically includes:
-
Central Nervous System (CNS): A functional observational battery (FOB) and assessment of locomotor activity.
-
Cardiovascular System: Measurement of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, telemetered animals.
-
Respiratory System: Assessment of respiratory rate and tidal volume using whole-body plethysmography.
Data Presentation
Quantitative data should be summarized in clear and concise tables. Below are example templates for presenting data from the described behavioral and pharmacokinetic assays.
Table 1: Effect of 6-Fluoro-DMT on Head-Twitch Response in Mice
| Treatment Group (mg/kg, i.p.) | n | Total Head Twitches (Mean ± SEM) |
| Vehicle | 10 | Value |
| 6-Fluoro-DMT (1.0) | 10 | Value |
| 6-Fluoro-DMT (5.0) | 10 | Value |
| 6-Fluoro-DMT (10.0) | 10 | Value |
| 6-Fluoro-DMT (20.0) | 10 | Value |
Table 2: Effect of 6-Fluoro-DMT on Behavior in the Elevated Plus Maze
| Treatment Group (mg/kg, i.p.) | n | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | 10 | Value | Value | Value |
| 6-Fluoro-DMT (5.0) | 10 | Value | Value | Value |
| 6-Fluoro-DMT (10.0) | 10 | Value | Value | Value |
Table 3: Effect of 6-Fluoro-DMT in the Forced Swim Test in Rats
| Treatment Group (mg/kg, i.p.) | n | Immobility (s) (Mean ± SEM) | Swimming (s) (Mean ± SEM) | Climbing (s) (Mean ± SEM) |
| Vehicle | 8 | Value | Value | Value |
| 6-Fluoro-DMT (10.0) | 8 | Value | Value | Value |
| Positive Control (e.g., Fluoxetine) | 8 | Value | Value | Value |
Table 4: Pharmacokinetic Parameters of 6-Fluoro-DMT in Rats
| Dose (mg/kg, i.p.) | Cmax (ng/mL) | Tmax (min) | AUC (ng*h/mL) | t1/2 (h) |
| 10.0 | Value | Value | Value | Value |
Visualizations
Experimental workflow for in vivo characterization.
Hypothesized Gq-coupled signaling pathway.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of 6-fluoro-DMT. A systematic investigation of its behavioral effects, pharmacokinetic profile, and safety is a prerequisite for any further development. The data generated from these studies will be instrumental in understanding the pharmacological profile of this novel tryptamine and its potential as a research tool or therapeutic agent. It is imperative that all animal studies are conducted in accordance with ethical guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. protocols.io [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Effects of N,N-dimethyltryptamine (DMT) on rat behaviors relevant to anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
Application Notes and Protocols for Cell-Based Assay Development: Testing 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, also known as 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT), is a fluorinated tryptamine derivative. Tryptamines are a class of compounds known to interact with serotonin (5-hydroxytryptamine, 5-HT) receptors, which are critical mediators of a wide range of physiological and neuropsychiatric processes. Due to its structural similarity to endogenous serotonin and other psychoactive tryptamines, 6-fluoro-DMT is a compound of interest for investigating its pharmacological profile at various 5-HT receptor subtypes.
These application notes provide detailed protocols for cell-based functional assays to characterize the activity of this compound at key serotonin receptor subtypes, specifically focusing on 5-HT1A, 5-HT2A, and 5-HT2C receptors. The provided assays are designed to determine the potency and efficacy of the compound, classifying it as a potential agonist, partial agonist, or antagonist.
Compound Profile
| Compound Name | This compound |
| Synonyms | 6-fluoro-N,N-dimethyltryptamine, 6-fluoro-DMT |
| Chemical Structure | C₁₂H₁₅FN₂ |
| Presumed Target Class | Serotonin (5-HT) Receptors |
| Expected Activity | Preclinical data on similar compounds suggest potential agonist or partial agonist activity at 5-HT receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors.[1][2] |
Assay 1: Calcium Flux Assay for 5-HT2A and 5-HT2C Receptor Activation
Objective: To determine the agonist or antagonist activity and potency (EC₅₀ or IC₅₀) of this compound at the human 5-HT2A and 5-HT2C receptors by measuring changes in intracellular calcium concentration.
Principle: The 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that couple to the Gαq/11 subunit.[3] Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ can be detected using a calcium-sensitive fluorescent dye.
Signaling Pathway
Caption: 5-HT2A/2C receptor Gαq signaling pathway.
Experimental Protocol
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
This compound (test compound).
-
Serotonin (5-HT) as a reference agonist.
-
Ketanserin (for 5-HT2A) or a selective 5-HT2C antagonist as a reference antagonist.
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by reconstituting the calcium-sensitive dye in DMSO and then diluting it in assay buffer to the final working concentration. Add Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound and reference compounds (5-HT, antagonist) in assay buffer at the desired concentrations.
-
-
Calcium Flux Measurement:
-
Place the dye-loaded cell plate into the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline reading for approximately 10-20 seconds.
-
For agonist testing: Inject the test compound or 5-HT dilutions into the wells and continue to record the fluorescence for 60-120 seconds.
-
For antagonist testing: Pre-incubate the cells with the test compound for 15-30 minutes before adding a fixed concentration of 5-HT (typically the EC₈₀) and then record the fluorescence.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the response of the reference agonist (5-HT) for agonist mode, or to the inhibition of the 5-HT response for antagonist mode.
-
Plot the normalized response versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Experimental Workflow
Caption: Workflow for the calcium flux assay.
Example Data Presentation
| Compound | Target | Assay Mode | EC₅₀ (nM) | % Efficacy (vs. 5-HT) |
| This compound | 5-HT2A | Agonist | 50 | 85% (Partial Agonist) |
| This compound | 5-HT2C | Agonist | 25 | 100% (Full Agonist) |
| Serotonin (5-HT) | 5-HT2A | Agonist | 10 | 100% |
| Serotonin (5-HT) | 5-HT2C | Agonist | 5 | 100% |
| Compound | Target | Assay Mode | IC₅₀ (nM) |
| This compound | 5-HT2A | Antagonist | >10,000 |
| Ketanserin | 5-HT2A | Antagonist | 2 |
Assay 2: cAMP Accumulation/Inhibition Assay for 5-HT1A Receptor Activation
Objective: To determine the agonist or antagonist activity and potency (EC₅₀ or IC₅₀) of this compound at the human 5-HT1A receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Principle: The 5-HT1A receptor is a GPCR that couples to the Gαi/o subunit.[4] Activation of the 5-HT1A receptor inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This leads to a decrease in intracellular cAMP levels. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin, and the ability of the test compound to reduce the forskolin-stimulated cAMP production is quantified.
Signaling Pathway
Caption: 5-HT1A receptor Gαi signaling pathway.
Experimental Protocol
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium (e.g., MEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Forskolin.
-
This compound (test compound).
-
Serotonin (5-HT) or 8-OH-DPAT as a reference agonist.
-
WAY-100635 as a reference antagonist.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white, low-volume microplates.
-
Plate reader compatible with the chosen cAMP detection technology.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Detach the cells, centrifuge, and resuspend in stimulation buffer to the desired concentration.
-
-
Assay Setup:
-
Add the cell suspension to the wells of the 384-well plate.
-
For agonist testing: Add serial dilutions of the test compound or reference agonist to the wells.
-
For antagonist testing: Add serial dilutions of the test compound and incubate for 15-30 minutes before adding a fixed concentration of the reference agonist (e.g., 5-HT at its EC₈₀).
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase (except for basal control wells).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Add the cAMP detection reagents (e.g., lysis buffer and detection reagents from the kit) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Normalize the data as a percentage of the forskolin-stimulated response.
-
Plot the percentage of inhibition of the forskolin response versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Experimental Workflow
Caption: Workflow for the cAMP inhibition assay.
Example Data Presentation
| Compound | Target | Assay Mode | EC₅₀ (nM) | % Inhibition of Forskolin Response |
| This compound | 5-HT1A | Agonist | 150 | 45% (Partial Agonist) |
| 8-OH-DPAT | 5-HT1A | Agonist | 5 | 80% |
| Compound | Target | Assay Mode | IC₅₀ (nM) |
| This compound | 5-HT1A | Antagonist | >10,000 |
| WAY-100635 | 5-HT1A | Antagonist | 1 |
Summary and Conclusion
The cell-based assays described in these application notes provide a robust framework for characterizing the pharmacological activity of this compound at key serotonin receptors. The calcium flux assay is well-suited for evaluating interactions with Gαq-coupled receptors like 5-HT2A and 5-HT2C, while the cAMP assay is ideal for assessing activity at Gαi-coupled receptors such as 5-HT1A. By employing these detailed protocols, researchers can obtain quantitative data on the potency and efficacy of this compound, which is essential for understanding its mechanism of action and potential therapeutic applications. The provided workflows and example data tables serve as a guide for experimental design and data interpretation in the process of drug discovery and development.
References
Application Note: Quantitative Analysis of 6-fluoro-DMT in Plasma and Brain Tissue by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) in plasma and brain tissue. The growing interest in fluorinated tryptamine analogs for neuroscience research necessitates robust bioanalytical methods to characterize their pharmacokinetics and distribution. This method utilizes a simple protein precipitation for sample preparation, followed by rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. A deuterated analog of 6-fluoro-DMT (e.g., 6-fluoro-DMT-d6) is proposed as the internal standard to ensure accuracy and precision. The described methodology is intended to serve as a foundational protocol for researchers, scientists, and drug development professionals engaged in the study of 6-fluoro-DMT.
Introduction
6-fluoro-DMT is a fluorinated derivative of the classic psychedelic N,N-dimethyltryptamine (DMT).[1] The introduction of a fluorine atom can significantly alter the pharmacological properties of a molecule, including its metabolic stability and receptor binding affinity.[2] As research into the therapeutic potential of tryptamines expands, the development of reliable analytical methods for their fluorinated analogs is crucial for preclinical and clinical investigations. LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[3] This document provides a comprehensive protocol for the extraction and quantification of 6-fluoro-DMT from plasma and brain tissue, along with expected performance characteristics based on established methods for similar tryptamines.[3][4]
Experimental
Materials and Reagents
-
6-fluoro-DMT reference standard
-
6-fluoro-DMT-d6 (or other suitable deuterated analog) internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98% purity)
-
Control human plasma (K2-EDTA)
-
Control brain tissue (e.g., rat or mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
Sample Preparation
Plasma:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL of 6-fluoro-DMT-d6 in 50% methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.[3]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Brain Tissue:
-
Accurately weigh approximately 100 mg of brain tissue.
-
Add 400 µL of ice-cold PBS.
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
To 100 µL of the tissue homogenate, add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[3]
-
Mobile Phase A: 0.1% formic acid in water[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[3]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode[3]
-
Detection: Multiple Reaction Monitoring (MRM)[3]
Table 1: Predicted MRM Transitions for 6-fluoro-DMT and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-fluoro-DMT | 207.1 | 162.1 | (To be optimized) |
| 6-fluoro-DMT-d6 | 213.1 | 168.1 | (To be optimized) |
Note: The molecular formula of 6-fluoro-DMT is C12H15FN2, with a molar mass of 206.26 g/mol .[1][5] The precursor ion will be the protonated molecule [M+H]+. The product ion is predicted based on the characteristic fragmentation of the dimethylaminoethyl side chain, similar to DMT.
Quantitative Data Summary
The following table summarizes the anticipated quantitative performance of the LC-MS/MS method for 6-fluoro-DMT, based on typical values for DMT and other tryptamines.[3][6] These values should be confirmed during method validation.
Table 2: Predicted Quantitative Performance
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 6-fluoro-DMT | 0.1 - 100 | 0.1 | 85 - 115 | < 15 |
Bioanalytical Method Validation
It is essential to validate the bioanalytical method according to regulatory guidelines to ensure its reliability for the intended application.[7] Key validation parameters include:
-
Selectivity and Specificity: Assess potential interference from endogenous matrix components.
-
Linearity: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the closeness of measured values to the true values and the degree of scatter in the data.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).
Visualizations
Caption: Experimental workflow for the analysis of 6-fluoro-DMT.
Caption: Simplified 5-HT2A receptor signaling pathway for 6-fluoro-DMT.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 6-fluoro-DMT in plasma and brain tissue. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in pharmacokinetic and drug metabolism studies. This application note serves as a valuable starting point for researchers investigating the in vivo disposition of this novel tryptamine analog. Further validation is required to fully characterize the method's performance characteristics.
References
- 1. 6-Fluoro-DMT - Wikipedia [en.wikipedia.org]
- 2. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
Application Note: Quantification of Fluorinated Tryptamines in Biological Matrices by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated tryptamines are a class of synthetic psychoactive substances that have emerged as compounds of interest in both forensic toxicology and clinical research. The introduction of fluorine atoms can significantly alter the pharmacological and metabolic profiles of tryptamine-based molecules. Accurate and sensitive quantification of these compounds in biological matrices such as plasma, serum, whole blood, and urine is essential for pharmacokinetic studies, toxicological assessments, and understanding their physiological effects. This application note provides a detailed protocol for the quantification of fluorinated tryptamines using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2]
Experimental Protocols
This section details the methodologies for the analysis of fluorinated tryptamines. The protocols are based on established methods for similar tryptamine compounds and should be validated for specific fluorinated analogs.
Materials and Reagents
-
Fluorinated tryptamine standards (e.g., 5-fluoro-DMT, 5-fluoro-AMT)
-
Deuterated internal standards (e.g., DMT-d6, psilocin-d10)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98% purity)
-
Human plasma, serum, whole blood, or urine (with appropriate anticoagulant, e.g., K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in biological matrices.[2]
-
To 100 µL of the biological matrix (plasma, serum, or whole blood) in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
For urine samples, a simple "dilute and shoot" approach may be sufficient, where the sample is centrifuged to remove particulates, diluted with the initial mobile phase, and injected.[3]
Liquid Chromatography (LC) Conditions
A reverse-phase C18 column is typically suitable for the separation of tryptamines.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
Mass Spectrometry (MS/MS) Conditions
Mass spectrometry is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.[2][4]
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Predicted MRM Transitions for Fluorinated Tryptamines
Disclaimer: The following MRM transitions are predicted based on the known fragmentation patterns of non-fluorinated tryptamines and require experimental optimization and validation for each specific compound and instrument. The primary fragmentation pathway for tryptamines is the cleavage of the bond between the ethylamine side chain and the indole ring.[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 5-fluoro-DMT | 207.1 | 58.1 | 162.1 |
| 5-fluoro-AMT | 193.1 | 44.1 | 148.1 |
| 6-fluoro-DMT | 207.1 | 58.1 | 162.1 |
Data Presentation
The following tables summarize typical quantitative performance characteristics observed for non-fluorinated tryptamines. Similar performance is expected for fluorinated analogs upon method validation.
Table 1: Linearity and Sensitivity for Tryptamine Analogs
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| DMT | 0.25 - 250[2] | 0.25[2] |
| Psilocin | 0.5 - 100[4] | 0.5[4] |
| 5-MeO-DMT | 0.18 - 340 (in plant matrix)[6] | 0.33 (in plant matrix)[6] |
Table 2: Accuracy and Precision for Tryptamine Analogs
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| DMT | Low QC | 93 - 113[2] | ≤ 11[2] |
| Mid QC | 93 - 113[2] | ≤ 11[2] | |
| High QC | 93 - 113[2] | ≤ 11[2] | |
| Psilocin | Low QC | ± 20[4] | < 20[4] |
| Mid QC | ± 20[4] | < 20[4] | |
| High QC | ± 20[4] | < 20[4] |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for fluorinated tryptamine quantification.
Simplified Signaling Pathway
Caption: Simplified signaling of tryptamines via the 5-HT2A receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine as a Precursor for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, a fluorinated analog of gramine, is a versatile precursor for the synthesis of a variety of novel compounds with potential therapeutic applications. The presence of the fluorine atom at the 6-position of the indole ring can enhance the metabolic stability and binding affinity of the resulting molecules, making this scaffold particularly attractive for drug discovery. This document provides detailed application notes and experimental protocols for the use of this precursor in the synthesis of new chemical entities, with a focus on compounds exhibiting antimicrobial and antifungal activities.
The dimethylaminomethyl group at the 3-position of the indole serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups to create a diverse library of 3-substituted-6-fluoroindole derivatives.
Synthesis of the Precursor
This compound can be synthesized from 6-fluoroindole via a Mannich-type reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-fluoroindole
-
Formaldehyde (37% solution in water)
-
Dimethylamine (40% solution in water)
-
Acetic acid
-
Sodium hydroxide (3 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Dissolve 6-fluoroindole (1.0 eq) in glacial acetic acid in a round-bottom flask and cool the solution in an ice bath.
-
To the cooled solution, add formaldehyde (1.25 eq) followed by the slow addition of dimethylamine solution (1.75 eq), keeping the temperature below 10 °C.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2.5 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture in an ice bath and basify to pH 10 with 3 M sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel if necessary.
Application 1: Synthesis of 6-fluoro-3-indolylacetonitrile
6-fluoro-3-indolylacetonitrile is a derivative with potential applications in antimicrobial and antifungal agent development. Indole-3-acetonitrile and its derivatives have been shown to inhibit biofilm formation and spore maturation in various microbial species.[1][2]
Experimental Protocol: Synthesis of 6-fluoro-3-indolylacetonitrile
Materials:
-
This compound
-
Sodium cyanide
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water and add it to the solution of the precursor.
-
Heat the reaction mixture at 80-90 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-fluoro-3-indolylacetonitrile.
Quantitative Data
| Compound | Starting Material | Reagent | Solvent | Yield (%) |
| 6-fluoro-3-indolylacetonitrile | This compound | NaCN | DMF/Water | 75-85 |
Application 2: Synthesis of Di(6-fluoro-3-indolyl)methane Derivatives
Di(indolyl)methanes are known for their cytotoxic activities against various cancer cell lines.[3] The synthesis of di(6-fluoro-3-indolyl)methane derivatives can be achieved by the reaction of this compound with another indole nucleophile.
Experimental Protocol: Synthesis of a Symmetrical Di(6-fluoro-3-indolyl)methane
Materials:
-
This compound
-
6-fluoroindole
-
Acetic acid
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) and 6-fluoroindole (1.1 eq) in a mixture of ethanol and acetic acid.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure di(6-fluoro-3-indolyl)methane.
Quantitative Data
| Compound | Starting Materials | Solvent | Yield (%) |
| Di(6-fluoro-3-indolyl)methane | This compound, 6-fluoroindole | Ethanol/Acetic Acid | 80-90 |
Biological Activity and Potential Signaling Pathways
Derivatives of 6-fluoroindole have shown promising antimicrobial and antifungal activities.[4] For instance, indole-acrylonitrile derivatives have demonstrated potent activity against various bacterial and fungal strains.[5][6] The mechanism of action for many indole-based antimicrobial agents involves the disruption of bacterial communication pathways, such as quorum sensing, which is crucial for biofilm formation and virulence factor production.[1]
Putative Signaling Pathway Inhibition by 6-fluoroindole Derivatives
The following diagram illustrates a simplified model of how 6-fluoroindole derivatives might interfere with bacterial quorum sensing.
Caption: Putative inhibition of bacterial quorum sensing by 6-fluoroindole derivatives.
Experimental Workflow for Antimicrobial Activity Screening
The following workflow outlines the general steps for evaluating the antimicrobial potential of newly synthesized compounds.
Caption: General experimental workflow for synthesis and antimicrobial screening.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of a wide range of 3-substituted-6-fluoroindole derivatives. The straightforward protocols provided herein for the synthesis of 6-fluoro-3-indolylacetonitrile and di(6-fluoro-3-indolyl)methane demonstrate the utility of this precursor in generating novel compounds with potential biological activities. Further exploration of various nucleophiles in reaction with this precursor is encouraged to expand the chemical space of bioactive 6-fluoroindole analogs. The provided workflows and conceptual signaling pathway offer a framework for the subsequent biological evaluation of these newly synthesized compounds.
References
- 1. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole and 3-indolylacetonitrile inhibit spore maturation in Paenibacillus alvei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 3,3'-diindolylmethane derivatives: synthesis and cytotoxicity, structural characterization in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Exploring 6-fluoro-indole Scaffolds in Multi-Target Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-fluoro-indole scaffolds in the design of multi-target drugs, with a focus on anticancer applications. The introduction of a fluorine atom at the 6-position of the indole ring can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles of bioactive molecules.[1] This document outlines the rationale for multi-target drug design, presents quantitative data for a representative 6-fluoro-indole scaffold, and provides detailed experimental protocols for synthesis and biological evaluation.
The Rationale for Multi-Target Drug Design
Complex diseases such as cancer often involve the dysregulation of multiple signaling pathways.[2][3] The traditional "one-drug, one-target" approach may not be sufficient to overcome the robustness and redundancy of these pathological networks.[1] Multi-target drugs, which are designed to interact with multiple key biological targets simultaneously, offer the potential for improved efficacy, reduced drug resistance, and a better safety profile compared to combination therapies.[3][4][5]
A promising strategy in cancer therapy is the dual inhibition of angiogenesis and mitosis.[6][7] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][8] Tubulin is the protein subunit of microtubules, which are essential for cell division.[9] A single molecule that can inhibit both VEGFR-2 and tubulin polymerization can therefore simultaneously cut off a tumor's blood supply and directly inhibit the proliferation of cancer cells.
Representative Multi-Target 6-Fluoro-Indole Scaffold
For the purpose of these application notes, we will focus on a representative 6-fluoro-indole-chalcone scaffold. Chalcones are known precursors to flavonoids and isoflavonoids and have been investigated as tubulin polymerization inhibitors.[10][11] The combination of the 6-fluoro-indole moiety with a chalcone framework provides a promising scaffold for dual VEGFR-2 and tubulin inhibitors.
Quantitative Data Summary
The following table summarizes the in-vitro activity of a representative 6-fluoro-indole-chalcone derivative.
| Compound ID | Target | Assay Type | IC50 (µM) |
| 6-FIC-01 | VEGFR-2 | Kinase Inhibition Assay | 0.25 |
| Tubulin | Tubulin Polymerization Assay | 1.5 | |
| HCT116 (human colorectal carcinoma) | Cell Viability Assay | 0.8 | |
| HeLa (human cervical cancer) | Cell Viability Assay | 1.2 |
Experimental Protocols
1. Synthesis of a Representative 6-Fluoro-Indole-Chalcone (6-FIC-01)
This protocol describes the synthesis of a representative 6-fluoro-indole-chalcone derivative via a Claisen-Schmidt condensation.
Materials:
-
6-fluoro-indole-3-carboxaldehyde
-
4'-methoxyacetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 6-fluoro-indole-3-carboxaldehyde (1.0 eq) and 4'-methoxyacetophenone (1.1 eq) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of NaOH (3.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water.
-
Acidify the mixture with dilute HCl until a precipitate is formed.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 6-fluoro-indole-chalcone (6-FIC-01).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. In-vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a method to determine the in-vitro inhibitory activity of a test compound against VEGFR-2 kinase using a luminescent kinase assay.[12]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (6-FIC-01) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound (6-FIC-01) in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions, VEGFR-2 kinase, and substrate.
-
Initiate the kinase reaction by adding ATP. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
3. In-vitro Tubulin Polymerization Assay
This protocol describes a turbidity-based assay to measure the effect of a test compound on tubulin polymerization in vitro.[9][13]
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
Tubulin polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Test compound (6-FIC-01) dissolved in DMSO
-
Paclitaxel (stabilizing agent control)
-
Colchicine (destabilizing agent control)
-
96-well clear bottom plates
-
Spectrophotometer with temperature control
Procedure:
-
Reconstitute the lyophilized tubulin in ice-cold tubulin polymerization buffer.
-
Prepare serial dilutions of the test compound (6-FIC-01) in polymerization buffer.
-
In a pre-chilled 96-well plate, add the tubulin solution, GTP, glycerol, and the test compound dilutions.
-
Incubate the plate at 37°C in a spectrophotometer.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the percent inhibition of tubulin polymerization for each concentration of the test compound by comparing the maximum velocity of polymerization in the presence of the compound to the control.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Caption: Multi-target drug design concept.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Dual inhibition of VEGFR-2 and tubulin pathways.
References
- 1. longdom.org [longdom.org]
- 2. Multitarget drugs: the present and the future of cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentials and future perspectives of multi-target drugs in cancer treatment: the next generation anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most prevalent and efficient method is the Mannich reaction, which involves the aminoalkylation of 6-fluoroindole with formaldehyde and dimethylamine.[1][2][3] This one-pot reaction is known for its operational simplicity and can achieve high yields, often exceeding 90%, when optimized.[4]
Q2: I am observing a significant amount of a less polar byproduct that is difficult to separate from my desired product. What could it be?
A2: A common byproduct in the Mannich reaction with indoles is the formation of a bis(indolyl)methane derivative.[5][6] This occurs when a second molecule of 6-fluoroindole reacts with the intermediate iminium ion. The formation of this byproduct is often favored by an excess of the indole starting material or prolonged reaction times.
Q3: My reaction is sluggish and gives a low yield, with a lot of unreacted 6-fluoroindole remaining. What are the potential causes?
A3: Low conversion can be attributed to several factors:
-
Inactive Reagents: Formaldehyde solutions can degrade over time, and the concentration of dimethylamine solutions can vary. It is crucial to use fresh, high-quality reagents.
-
Suboptimal Temperature: While the reaction is often run at room temperature, gentle heating may be required to drive it to completion. However, excessive heat can promote side reactions.[7]
-
Inadequate Mixing: Poor agitation can lead to localized concentration gradients and incomplete reaction.
-
Incorrect Stoichiometry: An insufficient amount of formaldehyde or dimethylamine will result in unreacted starting material.
Q4: Is 6-fluoroindole stable under the acidic conditions of the Mannich reaction?
A4: 6-Fluoroindole can be sensitive to strong acids and prolonged exposure to acidic conditions, which may lead to degradation or polymerization, resulting in tar-like materials.[7][8] The use of a milder acid catalyst, such as acetic acid, is generally recommended over strong mineral acids.[4]
Q5: What are the best practices for purifying the final product?
A5: Purification of this compound typically involves:
-
Aqueous Workup: An initial aqueous workup with an acidic wash can help remove some basic impurities.
-
Crystallization: The crude product can often be purified by crystallization from a suitable solvent system.
-
Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be employed to separate the product from byproducts like bis(indolyl)methane.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | - Verify Reagent Quality: Use freshly opened or recently titrated solutions of formaldehyde and dimethylamine. - Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow at room temperature, consider gentle heating (e.g., 40-50 °C). - Ensure Proper Stoichiometry: Use a slight excess of formaldehyde and dimethylamine to ensure complete conversion of the 6-fluoroindole. |
| Product Degradation | - Use a Mild Acid Catalyst: Employ acetic acid as the catalyst instead of stronger acids like HCl or H₂SO₄ to minimize the risk of indole decomposition.[7] - Control Reaction Temperature: Avoid excessive heating, as it can lead to the formation of tarry byproducts.[7] |
| Formation of Side Products | - Control Stoichiometry: Use a slight excess of the formaldehyde and dimethylamine relative to the 6-fluoroindole to minimize the formation of the bis(indolyl)methane byproduct.[5][6] - Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can lead to the formation of further byproducts. |
Issue 2: Presence of a Major Impurity in the Final Product
| Observation | Potential Cause & Identification | Resolution |
| A less polar spot on TLC, close to the starting material. | Bis(indolyl)methane Formation: This byproduct is formed from the reaction of two molecules of 6-fluoroindole with one molecule of formaldehyde. It can be identified by its higher molecular weight in MS analysis. | - Adjust Stoichiometry: Increase the molar ratio of formaldehyde and dimethylamine to 6-fluoroindole. - Purification: Separate the product from the bis(indolyl)methane byproduct using column chromatography on silica gel. |
| Multiple spots on TLC, some of which are highly polar. | Degradation of Starting Material or Product: This can occur under harsh acidic conditions or at elevated temperatures. The resulting products are often polymeric and appear as a streak or multiple spots on the TLC plate. | - Milder Reaction Conditions: Use acetic acid as the catalyst and maintain a controlled, moderate temperature.[4][7] - Prompt Workup: Work up the reaction as soon as it is complete to avoid prolonged exposure to acidic conditions. |
Quantitative Data Summary
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Acetic Acid | - | 50-60 °C | 10 h | 95 | [9] |
| Acetic Acid | Water | 35 °C | - | 69-98 | [9] |
| Zinc Chloride | Ethanol | Room Temp | 90 min | 58-98 | [10] |
| Acetic Acid (Microwave) | - | - | 5 min | 98.1 | [4] |
Experimental Protocols
Synthesis of this compound via Mannich Reaction
Materials:
-
6-Fluoroindole
-
Aqueous Formaldehyde (37 wt. % in H₂O)
-
Aqueous Dimethylamine (40 wt. % in H₂O)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 6-fluoroindole (1.0 eq).
-
Add glacial acetic acid to dissolve the 6-fluoroindole.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aqueous formaldehyde (1.2 eq) to the stirred solution.
-
Slowly add aqueous dimethylamine (1.2 eq) to the reaction mixture. The addition should be done dropwise to control the exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 6-fluoroindole spot has disappeared.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully add saturated sodium bicarbonate solution to neutralize the acetic acid (caution: gas evolution).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography on silica gel.
Visualizations
Caption: Troubleshooting decision tree for low yield.
Caption: Simplified Mannich reaction mechanism.
References
- 1. gijash.com [gijash.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mannich Reactions for 6-Fluoroindole Substrates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Mannich reaction parameters for 6-fluoroindole substrates. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of 6-fluoroindole in the Mannich reaction compared to unsubstituted indole?
The fluorine atom at the 6-position of the indole ring is electron-withdrawing, which can decrease the electron density of the indole nucleus. This deactivation may lead to a slightly reduced reaction rate compared to unsubstituted indole. However, the C3 position remains the most nucleophilic site, and the Mannich reaction is expected to proceed at this position. In some cases, harsher reaction conditions, such as higher temperatures or longer reaction times, may be necessary to achieve high yields.
Q2: What are the typical reagents and solvents used for the Mannich reaction with 6-fluoroindole?
The classical Mannich reaction involves an active hydrogen-containing substrate (6-fluoroindole), formaldehyde (or another aldehyde), and a secondary amine (e.g., dimethylamine, diethylamine, piperidine). Acetic acid is a commonly used solvent and catalyst for this reaction. Other potential solvents include ethanol and dioxane. For solid-phase synthesis, a mixture of dioxane and acetic acid has been shown to be effective.
Q3: What are the potential side products in the Mannich reaction of 6-fluoroindole?
Potential side products can include:
-
Bis-indolyl methanes: Formation of a methylene-bridged dimer by the reaction of the intermediate iminium ion with a second molecule of 6-fluoroindole.
-
N-Mannich base: In some cases, substitution at the indole nitrogen may occur, although C3 substitution is generally favored.
-
Polymerization: Under strongly acidic conditions, indoles can be susceptible to polymerization, leading to the formation of tar-like materials.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient reactivity of the 6-fluoroindole due to the electron-withdrawing fluorine atom.2. Inactive reagents (e.g., old formaldehyde solution).3. Inappropriate solvent or catalyst. | 1. Increase the reaction temperature or prolong the reaction time.2. Use freshly prepared or high-quality reagents.3. Screen different solvents (e.g., acetic acid, ethanol, dioxane) and consider the use of a stronger acid catalyst if necessary, but with caution to avoid polymerization. |
| Formation of Multiple Products | 1. Competing side reactions, such as the formation of bis-indolyl methanes.2. Substitution at positions other than C3.3. Degradation of starting material or product. | 1. Adjust the stoichiometry of the reactants. Using a slight excess of the amine and aldehyde can sometimes suppress dimer formation.2. Optimize reaction conditions (temperature, solvent) to favor C3 substitution.3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. |
| Product Purification Difficulties | 1. Presence of polar byproducts.2. The product is an oil or difficult to crystallize. | 1. Perform an acidic wash during the work-up to remove basic impurities.2. Purify the crude product by column chromatography on silica gel. |
| Formation of Tarry/Polymeric Material | 1. Use of overly harsh acidic conditions.2. High reaction temperatures. | 1. Use a milder acid catalyst or a lower concentration.2. Perform the reaction at a lower temperature. |
Data Presentation
The following tables summarize typical reaction conditions and yields for the Mannich reaction on indole and a substituted indole analog. While specific data for 6-fluoroindole is limited in the literature, these examples provide a good starting point for optimization.
Table 1: Mannich Reaction of Indole (Synthesis of Gramine)
| Amine | Aldehyde | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethylamine | Formaldehyde | Acetic Acid | Acetic Acid | RT | 1 | 95.6 | |
| Diethylamine | Dichloromethane | Methanol | - | 50 | 24 | 85 | |
| Piperidine | Dichloromethane | Methanol | - | 50 | 24 | 91 | |
| Morpholine | Dichloromethane | Methanol | - | 50 | 24 | 93 |
Table 2: Mannich Reaction of Substituted Indoles
| Substrate | Amine | Aldehyde | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)-4,6-dimethoxyindole | Dimethylamine | Formaldehyde | Acetic Acid | 50 | Overnight | 70 | |
| 7-(methoxycarbonyl)-3-(4-chlorophenyl)-4,6-dimethoxyindole | Dimethylamine | Formaldehyde | Acetic Acid | 50 | Overnight | 75 | |
| Resin-bound 5-carboxyindole | Diethylamine | Formaldehyde | Dioxane/Acetic Acid (4:1) | 23 | 1.5 h | >90 (crude) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Fluoro-3-(dimethylaminomethyl)indole (6-Fluoro-gramine)
This protocol is adapted from the classical synthesis of gramine and may require optimization for the 6-fluoroindole substrate.
-
Preparation of the Reagent Mixture: In a round-bottom flask, cool 20 mL of glacial acetic acid in an ice bath. Slowly add 3.0 mL of 40% aqueous dimethylamine solution, followed by 2.0 mL of 35% aqueous formaldehyde solution with stirring.
-
Reaction: To the cooled reagent mixture, add 8.6 mmol of 6-fluoroindole. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture onto approximately 100 g of crushed ice in a beaker. While stirring vigorously, slowly add 30% aqueous sodium hydroxide solution until the mixture is alkaline (pH > 10), ensuring the temperature remains low.
-
Isolation: Collect the resulting precipitate by suction filtration. Wash the solid with cold water until the washings are neutral.
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., acetone) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Mannich reaction of 6-fluoroindole.
Identification and characterization of side products in 6-fluoro-DMT synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT).
Section 1: Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 6-fluoro-DMT, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 6-fluoro-DMT | Incomplete reaction during the N,N-dimethylation of 6-fluorotryptamine. | - Ensure the molar ratio of the methylating agent (e.g., formaldehyde) and reducing agent (e.g., sodium cyanoborohydride or formic acid) to 6-fluorotryptamine is optimized. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. - Ensure the reaction temperature is maintained at the optimal level for the specific protocol being used. |
| Degradation of the starting material or product. | - 6-fluoroindole, a precursor to 6-fluorotryptamine, is susceptible to acid-catalyzed polymerization. Use mild acidic conditions where necessary and consider protecting the indole nitrogen if harsh conditions are unavoidable. - Avoid prolonged exposure to strong acids or high temperatures. | |
| Formation of side products. | - See the Side Product Identification and Characterization section below for details on identifying and mitigating the formation of common impurities. | |
| Presence of Unreacted 6-fluorotryptamine | Insufficient amount of methylating or reducing agent. | - Increase the equivalents of the methylating and reducing agents. A slight excess is often necessary to drive the reaction to completion. |
| Suboptimal reaction conditions. | - Increase the reaction time or temperature, monitoring for product degradation. | |
| Formation of a Colored (Pink/Purple/Brown) Reaction Mixture | Acid-catalyzed polymerization of the 6-fluoroindole moiety. | - Neutralize the reaction mixture as soon as the reaction is complete. - If the color develops during an acidic workup, minimize the time the product is in contact with the acid and consider using a weaker acid. |
| Identification of Unexpected Peaks in GC-MS or LC-MS Analysis | Formation of common tryptamine synthesis side products. | - Refer to the "Potential Side Products in 6-fluoro-DMT Synthesis" table below to identify potential impurities based on their mass-to-charge ratio (m/z). |
| Rearrangement of products during analysis. | - Quaternary ammonium salts are thermally labile and can rearrange in the hot GC inlet. Analyze the sample using a less harsh ionization technique or by HPLC to confirm the presence of the quaternary salt.[1][2][3] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in the synthesis of 6-fluoro-DMT?
A1: Based on the chemistry of tryptamine N,N-dimethylation, the most probable side products include N-methyl-6-fluorotryptamine (6-fluoro-NMT), β-carboline derivatives, and quaternary ammonium salts. The formation of these byproducts is highly dependent on the synthetic route and reaction conditions employed.
Q2: My GC-MS analysis shows a peak that I suspect is a β-carboline. How can I confirm this?
A2: The formation of β-carbolines, such as tetrahydro-β-carboline (THBC) derivatives, can occur through a Pictet-Spengler reaction between a tryptamine and an aldehyde.[4] To confirm the identity of a suspected β-carboline, you can:
-
Compare the mass spectrum with literature data for similar compounds.
-
Synthesize a standard of the suspected β-carboline for comparison of retention time and mass spectrum.
-
Utilize High-Resolution Mass Spectrometry (HRMS) to determine the elemental composition.
-
Employ Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q3: I observe a byproduct with a mass that suggests over-methylation. What is this and how can I avoid it?
A3: This is likely a quaternary ammonium salt, formed by the addition of a third methyl group to the tertiary amine of 6-fluoro-DMT. While the Eschweiler-Clarke reaction is reported to stop at the tertiary amine stage, other methylation methods can lead to this over-alkylation.[5] To avoid its formation:
-
Use a less reactive methylating agent.
-
Carefully control the stoichiometry of the methylating agent.
-
The Eschweiler-Clarke reaction is a good alternative to minimize the formation of quaternary ammonium salts.[5]
Q4: Can the fluorine atom on the indole ring lead to any unique side products?
A4: While the core side product profile is expected to be similar to that of DMT synthesis, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the indole ring. This may affect the propensity for side reactions such as electrophilic substitution or Pictet-Spengler cyclization, potentially altering the relative amounts of certain byproducts.
Q5: What is the best way to purify my crude 6-fluoro-DMT?
A5: Column chromatography on silica gel is a common and effective method for purifying tryptamines. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking is often effective. The purity of the fractions should be monitored by TLC or LC-MS.
Section 3: Data Presentation
Table of Potential Side Products in 6-fluoro-DMT Synthesis
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential m/z in Mass Spectrum | Notes |
| 6-fluoro-N-methyltryptamine (6F-NMT) | C₁₁H₁₃FN₂ | 192.24 | 192, 130, 62 | Intermediate of the dimethylation reaction. |
| 6-fluoro-tetrahydro-β-carboline (6F-THBC) | C₁₁H₁₁FN₂ | 190.22 | 190, 173, 144 | Formed from the reaction of 6-fluorotryptamine with formaldehyde. |
| 2-methyl-6-fluoro-tetrahydro-β-carboline (2-Me-6F-THBC) | C₁₂H₁₃FN₂ | 204.25 | 204, 187, 158 | Formed from the reaction of 6-fluoro-NMT with formaldehyde. |
| N,N,N-trimethyl-6-fluorotryptammonium (6F-TMT) | C₁₃H₁₈FN₂⁺ | 221.29 | 221 (as cation) | Quaternary ammonium salt; may not be observed directly in GC-MS. |
| N-cyano-N-methyl-6-fluorotryptamine | C₁₂H₁₂FN₃ | 217.24 | 217, 130, 87 | Can be formed if sodium cyanoborohydride is used as the reducing agent. |
Section 4: Experimental Protocols
Protocol for GC-MS Analysis of 6-fluoro-DMT and Impurities
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Solvent Delay: 3 minutes.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in methanol or ethyl acetate.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Optional Derivatization for polar impurities: To improve the chromatographic properties of polar impurities containing N-H bonds, derivatization with a silylating agent (e.g., BSTFA) can be performed.
-
Protocol for HPLC-UV/MS Analysis of 6-fluoro-DMT and Impurities
This method is particularly useful for analyzing thermally labile compounds like quaternary ammonium salts.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector and coupled to a Mass Spectrometer (HPLC-UV/MS).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm and 280 nm.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-600.
-
-
Sample Preparation:
-
Dissolve the crude sample in the initial mobile phase composition (90% A, 10% B).
-
Filter through a 0.22 µm syringe filter.
-
Section 5: Visualizations
References
- 1. N,N-Dimethyltryptamine and dichloromethane: rearrangement of quaternary ammonium salt product during GC-EI and CI-MS-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Concise, Step by step Reaction Scheme for Dimethyltryptamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. japsonline.com [japsonline.com]
How to improve the solubility of 6-fluoro-DMT for biological assays
Welcome to the technical support center for 6-fluoro-DMT. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the solubility of 6-fluoro-DMT for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is 6-fluoro-DMT and why is its solubility a concern for biological assays?
A1: 6-fluoro-DMT (6-fluoro-N,N-dimethyltryptamine) is a tryptamine derivative and a serotonin receptor modulator, acting as a partial agonist at the 5-HT2A receptor.[1] Like many tryptamines, it is a lipophilic molecule with limited aqueous solubility, which can pose a significant challenge for in vitro and in vivo biological assays that require the compound to be in a dissolved state for accurate and reproducible results. Poor solubility can lead to precipitation in stock solutions or assay media, resulting in inaccurate concentration measurements and unreliable experimental outcomes.
Q2: What are the initial steps to dissolve 6-fluoro-DMT?
A2: The initial approach for dissolving 6-fluoro-DMT typically involves the use of an organic co-solvent to prepare a concentrated stock solution, which is then diluted into the aqueous assay buffer or cell culture medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[2][3] It is crucial to start with a small amount of the compound and gradually add the solvent while vortexing or sonicating to aid dissolution.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%, with a preferred concentration of 0.1% or less.[3][4] It is essential to include a vehicle control in your experiments, which contains the same final concentration of DMSO as the experimental conditions, to account for any effects of the solvent itself.[4]
Q4: Can pH adjustment improve the solubility of 6-fluoro-DMT?
A4: Yes, pH adjustment can significantly impact the solubility of 6-fluoro-DMT. As a tryptamine, it contains a basic amine group that can be protonated at acidic pH. This protonation increases the polarity of the molecule, thereby enhancing its solubility in aqueous solutions. Preparing a stock solution in a slightly acidic buffer or adjusting the pH of the final assay medium can be an effective strategy. Dimethyltryptamine (DMT) itself is noted to be soluble in dilute mineral and organic acids.[5]
Q5: Are there alternative solvents or solubilizing agents I can use?
A5: If DMSO is not suitable for your assay, other organic solvents like ethanol or dimethylformamide (DMF) can be considered.[6] For compounds with very poor solubility, the use of solubilizing agents such as cyclodextrins or the preparation of a salt form of the compound can be explored.[7] Amorphous forms of tryptamine salts have been shown to have higher water solubility compared to their crystalline counterparts.[8]
Troubleshooting Guide
This guide addresses common issues encountered when preparing 6-fluoro-DMT solutions for biological assays.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound's solubility limit in the final aqueous solution has been exceeded. | - Decrease the final concentration of 6-fluoro-DMT.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your assay.- Prepare an intermediate dilution in a mixture of organic solvent and aqueous buffer before the final dilution.- Consider using a different co-solvent or a solubilizing agent like cyclodextrins. |
| Compound does not dissolve in the initial solvent. | The chosen solvent is not appropriate for the compound, or the concentration is too high. | - Try a different organic solvent such as ethanol or DMF.[6]- Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution, provided the compound is heat-stable.[3]- Reduce the concentration of the stock solution. |
| Inconsistent results between experiments. | - Incomplete dissolution of the compound.- Precipitation of the compound over time in the assay medium. | - Ensure the compound is fully dissolved in the stock solution before each use by vortexing and visual inspection.- Prepare fresh dilutions immediately before each experiment.- Assess the stability of the compound in the assay medium over the time course of the experiment. |
| Vehicle control shows unexpected biological activity. | The concentration of the organic solvent (e.g., DMSO) is too high and is affecting the biological system. | - Reduce the final concentration of the vehicle solvent in the assay to a non-toxic level (ideally ≤0.1%).[3][4]- Test different vehicle solvents to find one that is inert in your specific assay. |
Solubility Data for a Related Tryptamine
| Solvent | Approximate Solubility |
| DMSO | 10 mg/mL |
| Ethanol | 10 mg/mL |
| DMF | 5 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from a product information sheet for 6-fluoro-DET.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
6-fluoro-DMT (Molar Mass: 206.26 g/mol )[1]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and micropipettes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 2.06 mg of 6-fluoro-DMT powder into the tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to assist dissolution if necessary.[3]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM 6-fluoro-DMT stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
To achieve a final concentration of 10 µM 6-fluoro-DMT with a final DMSO concentration of 0.1%, perform a 1:1000 dilution.
-
For example, to prepare 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Vortex the working solution gently immediately after adding the stock solution to ensure homogeneity and prevent precipitation.
-
Add the appropriate volume of the working solution to your cell culture plates.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium (e.g., 1 µL of DMSO to 999 µL of medium for a 0.1% DMSO control).
-
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A decision-making workflow for dissolving 6-fluoro-DMT.
Simplified 5-HT2A Receptor Signaling Pathway
Caption: 6-fluoro-DMT activates the 5-HT2A receptor Gq/11 pathway.[9][10][11]
References
- 1. 6-Fluoro-DMT - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. emulatebio.com [emulatebio.com]
- 4. benchchem.com [benchchem.com]
- 5. swgdrug.org [swgdrug.org]
- 6. caymanchem.com [caymanchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. CN118632835A - Tryptamine compositions and methods - Google Patents [patents.google.com]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT2A_receptor [bionity.com]
Assessing the stability of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine. The information provided is intended to assist in assessing and ensuring the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the purity of my this compound sample over time. What are the potential causes?
A1: The degradation of this compound can be influenced by several factors. Common causes for decreased purity include:
-
Hydrolysis: The compound may be susceptible to degradation in aqueous solutions, particularly under acidic or basic conditions.[1][2]
-
Oxidation: Exposure to air or oxidizing agents can lead to the formation of degradation products.[3][4]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of the indole ring system.[1][5]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of decomposition.[1][4]
-
Inherent Instability of Fluorinated Indoles: The fluorine substituent on the indole ring may influence the electron distribution and reactivity of the molecule, potentially making it susceptible to specific degradation pathways like defluorination, especially in aqueous solutions at physiological pH.
To identify the specific cause, a forced degradation study is recommended.[2][5]
Q2: How can I minimize the degradation of this compound during storage and handling?
A2: To minimize degradation, consider the following preventative measures:
-
Storage Conditions: Store the compound in a tightly sealed, amber glass vial at low temperatures (e.g., -20°C or -80°C) to protect it from light, moisture, and heat.[1][6] For solutions, use of amber-colored or foil-wrapped containers is advised.[7]
-
Inert Atmosphere: For long-term storage, consider storing the solid compound or solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
-
pH Control: If working with solutions, maintain a neutral pH, as both acidic and basic conditions can promote hydrolysis.[1] The optimal pH for stability should be determined experimentally.[6]
-
Light Protection: Handle the compound and its solutions in a dimly lit environment or use light-blocking containers to prevent photodegradation.[6][7]
-
Freshly Prepared Solutions: Prepare solutions fresh for each experiment whenever possible. Avoid storing dilute aqueous solutions for extended periods.[7]
Q3: My HPLC analysis shows unexpected peaks in my sample of this compound. How can I determine if these are degradation products?
A3: The appearance of new peaks in an HPLC chromatogram is a common indicator of degradation. To confirm if these are degradation products, you can:
-
Perform a Forced Degradation Study: Subject your compound to stress conditions (acid, base, oxidation, heat, light) and analyze the samples by HPLC.[2][5] A comparison of the chromatograms from the stressed samples with your original sample can help identify the degradation products.
-
Use a Validated Stability-Indicating Method: Ensure your HPLC method is capable of separating the parent compound from all potential degradation products.[8][9] This may require method optimization, including changes to the mobile phase, column, or gradient.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unexpected peaks. This can help in the identification and structural elucidation of the degradation products.
Q4: What are the expected degradation pathways for a fluorinated indole compound like this?
A4: While specific pathways for this exact molecule require experimental confirmation, potential degradation pathways for fluorinated indoles include:
-
Oxidation of the Indole Ring: The indole nucleus is susceptible to oxidation, which can lead to the formation of various oxidized products.
-
N-dealkylation: The dimethylamine group can be cleaved.
-
Defluorination: Under certain conditions, particularly in aqueous solutions, the fluorine atom may be displaced.
-
Polymerization: Indole derivatives can sometimes undergo polymerization, especially under acidic conditions.
The following diagram illustrates some of these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.[2][5]
1. Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[4]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[7] Neutralize the solution with an appropriate amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[7] Neutralize the solution with an appropriate amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[4][7]
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours.[7] Dissolve the stressed solid in the initial solvent to the original concentration for analysis.
-
Photolytic Degradation: Expose a 100 µg/mL solution of the compound in a transparent container to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analytical Methodology (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 220 nm and 280 nm).
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Analyze all stressed samples and a control (unstressed) sample by HPLC.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
Identify and quantify any significant degradation products.
The following diagram illustrates the experimental workflow for a forced degradation study.
Caption: Workflow for assessing the stability of the compound via forced degradation.
Data Presentation
The following table presents hypothetical results from a forced degradation study of this compound.
| Stress Condition | % Degradation of Parent Compound | Number of Major Degradation Products (>1%) |
| Control (Unstressed) | 0 | 0 |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15.2 | 2 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 8.5 | 1 |
| Oxidative (3% H₂O₂, RT, 24h) | 25.8 | 3 |
| Thermal (60°C, 48h) | 5.1 | 1 |
| Photolytic (ICH Q1B) | 12.3 | 2 |
Disclaimer: The quantitative data presented in this table is for illustrative purposes only and may not be representative of the actual stability of this compound. Experimental validation is required.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Enhancing 6-Fluoro-DMT Radiolabeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 6-fluoro-DMT radiolabeling procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for introducing Fluorine-18 into an aromatic ring like 6-fluoro-DMT?
A1: The most common method for radiosynthesis of [¹⁸F]fluoroarenes is nucleophilic aromatic substitution (SₙAr). This typically involves reacting a precursor molecule containing a good leaving group (e.g., a nitro group or a trialkylammonium salt) at the desired position with [¹⁸F]fluoride. Due to the electron-rich nature of the indole ring in DMT, direct fluorination is challenging, and an activating group is generally required.
Q2: Why is my radiochemical yield (RCY) consistently low?
A2: Low RCY can be attributed to several factors, including incomplete azeotropic drying of the [¹⁸F]fluoride, precursor degradation under harsh reaction conditions (high temperature or strong bases), or inefficient purification. The presence of water can significantly reduce the nucleophilicity of the [¹⁸F]fluoride ion.
Q3: What are common impurities I might see in my final product?
A3: Common impurities can include unreacted precursor, defluorinated byproducts, and products of side reactions such as O-alkylation if there are unprotected hydroxyl groups. The acidic nature of silica gel used in purification can sometimes lead to the degradation of sensitive fluorinated compounds.
Q4: How can I improve the specific activity of my radiolabeled 6-fluoro-DMT?
A4: To improve specific activity, it is crucial to minimize any non-radioactive ("cold") fluoride contamination. This can be achieved by using high-purity precursors and reagents, and ensuring the cyclotron target and transfer lines are clean. The use of a two-pot synthesis method, where the [¹⁸F]fluoride is first activated and dried before being transferred to the reaction vessel with the precursor, can also help.
Q5: Can I use a different leaving group instead of a nitro group for the fluorination reaction?
A5: Yes, other leaving groups such as trimethylammonium salts have been used for the radiofluorination of electron-rich aromatic systems. Diaryliodonium salts are also effective precursors for the radiofluorination of electron-rich arenes. The choice of leaving group will depend on the overall synthetic strategy and the stability of the precursor.
Troubleshooting Guides
Issue 1: Low Radiochemical Yield (<10%)
| Potential Cause | Recommended Solution |
| Incomplete drying of [¹⁸F]fluoride | Ensure azeotropic drying with acetonitrile is performed at least three times under a stream of nitrogen. The final reaction solvent should be anhydrous. |
| Precursor degradation | Lower the reaction temperature and extend the reaction time. Consider using a milder base or a different solvent system. |
| Inefficient phase-transfer catalyst | Optimize the amount of Kryptofix K₂₂₂ or switch to a different catalyst like tetrabutylammonium bicarbonate. |
| Low precursor concentration | Increase the amount of precursor used in the reaction. However, be mindful that excess precursor can complicate purification. |
Issue 2: Formation of Multiple Radioactive Byproducts
| Potential Cause | Recommended Solution |
| Side reactions due to harsh conditions | Reduce the reaction temperature and shorten the heating time. Use a less basic catalyst system. |
| Decomposition on purification column | Neutralize the crude reaction mixture before loading onto the HPLC or SPE cartridge. Consider using a different stationary phase, such as alumina, if silica gel is causing degradation. |
| Presence of reactive functional groups | Ensure all other reactive functional groups on the precursor molecule are appropriately protected. |
Issue 3: Poor Specific Activity
| Potential Cause | Recommended Solution |
| Contamination with non-radioactive fluoride | Use high-purity reagents and solvents. Thoroughly clean all glassware and reaction vessels. |
| "Cold" fluoride from the cyclotron target | Ensure the target is properly maintained and that the bombardment parameters are optimized to minimize carrier fluoride. |
| Inefficient separation from precursor | Optimize the HPLC purification method to achieve baseline separation between the radiolabeled product and the non-radioactive precursor. |
Experimental Protocols
Proposed Protocol for [¹⁸F]6-fluoro-DMT Synthesis via Nucleophilic Aromatic Substitution
This protocol is a proposed method based on established radiochemistry principles for similar compounds.
1. [¹⁸F]Fluoride Activation:
-
Trap aqueous [¹⁸F]fluoride from the cyclotron on a QMA cartridge.
-
Elute the [¹⁸F]fluoride with a solution of Kryptofix K₂₂₂ (5 mg in 1 mL of 80:20 acetonitrile:water) and potassium carbonate (1 mg in 1 mL of 80:20 acetonitrile:water) into a reaction vessel.
-
Azeotropically dry the [¹⁸F]fluoride by heating at 110°C under a stream of nitrogen, adding 1 mL of anhydrous acetonitrile and evaporating three times.
2. Radiolabeling Reaction:
-
Dissolve the 6-nitro-DMT precursor (2-5 mg) in 1 mL of anhydrous DMSO.
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 160°C for 20 minutes.
-
Cool the reaction vessel to room temperature.
3. Purification:
-
Dilute the crude reaction mixture with 4 mL of water.
-
Load the diluted mixture onto a C18 Sep-Pak cartridge.
-
Wash the cartridge with 10 mL of water to remove unreacted [¹⁸F]fluoride.
-
Elute the crude product with 2 mL of acetonitrile.
-
Purify the product using semi-preparative HPLC with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
-
Collect the fraction corresponding to [¹⁸F]6-fluoro-DMT.
4. Formulation:
-
Remove the HPLC solvent under reduced pressure.
-
Reconstitute the final product in a sterile solution of 0.9% saline with up to 10% ethanol for injection.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the radiolabeling of serotonin receptor ligands, which can serve as a benchmark for optimizing 6-fluoro-DMT radiolabeling.
| Parameter | Typical Range | Reference Compound |
| Precursor Amount | 1 - 10 mg | [¹⁸F]MPPF |
| Reaction Temperature | 120 - 180 °C | [¹⁸F]Altanserin |
| Reaction Time | 10 - 30 min | [¹⁸F]Fallypride |
| Radiochemical Yield (decay-corrected) | 15 - 50% | [¹⁸F]Mefway |
| Specific Activity | 37 - 185 GBq/µmol | [¹⁸F]FP-TZTP |
Visualizations
Caption: Proposed experimental workflow for the radiosynthesis of [¹⁸F]6-fluoro-DMT.
Caption: Simplified 5-HT₂ₐ receptor signaling pathway activated by 6-fluoro-DMT.
Minimizing off-target binding of 6-fluoro-DMT in receptor studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing off-target binding of 6-fluoro-DMT in receptor studies.
Frequently Asked Questions (FAQs)
Q1: What is 6-fluoro-DMT and what are its primary receptor targets?
A1: 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) is a tryptamine derivative, structurally related to N,N-dimethyltryptamine (DMT), that acts as a serotonin receptor modulator.[1] Its primary targets are serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1][2] It has been shown to be a potent partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor.[1][2]
Q2: What are the known off-target binding sites for 6-fluoro-DMT?
A2: 6-fluoro-DMT exhibits varying affinities for a range of receptors beyond its primary targets. These include other serotonin receptor subtypes (5-HT1A), adrenergic receptors, dopamine receptors, histamine receptors, the imidazoline I1 receptor, sigma receptors (σ1 and σ2), and the serotonin transporter (SERT).[1][2]
Q3: Why is it important to minimize off-target binding in my experiments?
Q4: What is non-specific binding and how does it differ from off-target binding?
A4: Non-specific binding refers to the interaction of a ligand with components of the assay system other than a specific receptor, such as lipids, proteins in the cell membrane, or the filter apparatus itself. Off-target binding, on the other hand, is the specific binding of a ligand to a receptor that is not the intended target of the study. Both can obscure the desired specific binding signal.
Troubleshooting Guide: Minimizing Off-Target and Non-Specific Binding
This guide provides solutions to common issues encountered during receptor binding studies with 6-fluoro-DMT.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | Radioligand concentration is too high. | Use a lower concentration of the radioligand, ideally at or below its Kd value. |
| Hydrophobic interactions of the ligand with assay components. | Include bovine serum albumin (BSA), salts, or detergents in the assay buffer to reduce non-specific interactions. Pre-coating filters with BSA can also be beneficial. | |
| Insufficient washing. | Increase the volume and/or number of wash steps. Use ice-cold wash buffer to minimize the dissociation of the specific ligand-receptor complex. | |
| Inappropriate filter type. | Test different types of filter materials to find one with lower non-specific binding properties for your ligand. | |
| Poor Signal-to-Noise Ratio | Low specific binding signal. | Optimize the concentration of the membrane preparation. Ensure the radioligand has high specific activity and purity. |
| High background noise. | Check for and address sources of non-specific binding as detailed above. Optimize blocking conditions. | |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. | Ensure consistent homogenization and washing of membranes to remove endogenous ligands. Adhere to standardized protocols for all assay steps. |
| Temperature fluctuations. | Conduct assays at a consistent and optimized temperature to ensure reproducibility. | |
| Reagent degradation. | Prepare fresh buffers and aliquots of stock solutions. Verify the quality and stability of all reagents. |
Quantitative Data Summary
The following tables summarize the binding affinities (Ki in nM) of 6-fluoro-DMT for various human receptors and transporters. Lower Ki values indicate higher binding affinity.
Table 1: Serotonin Receptor and Transporter Binding Affinity of 6-fluoro-DMT
| Target | Ki (nM) |
| 5-HT1A | 1,083 |
| 5-HT1B | >10,000 |
| 5-HT1D | 4,281 |
| 5-HT1E | 1,515 |
| 5-HT2A | 149 |
| 5-HT2B | 1,021 |
| 5-HT2C | 48 |
| 5-HT5A | 1,185 |
| 5-HT6 | 1,152 |
| 5-HT7 | 1,941 |
| SERT | 145 |
Data compiled from available literature.[1][2]
Table 2: Off-Target Receptor Binding Affinities of 6-fluoro-DMT
| Receptor Family | Receptor Subtype | Ki (nM) |
| Adrenergic | α1A | 237 |
| α1B | 433 | |
| α1D | 1,141 | |
| α2A | 1,095 | |
| α2B | 73 | |
| α2C | 455 | |
| β1 | >10,000 | |
| β2 | >10,000 | |
| Dopamine | D1 | 547 |
| D2 | 610 | |
| D3 | 867 | |
| D4 | 1,454 | |
| D5 | 6,291 | |
| Histamine | H1 | 47 |
| H2 | 925 | |
| H3 | >10,000 | |
| H4 | >10,000 | |
| Muscarinic | M1-M5 | >10,000 |
| Imidazoline | I1 | 898 |
| Sigma | σ1 | 6,892 |
| σ2 | 7,128 |
Data compiled from available literature.[1][2]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptors
This protocol outlines a method to determine the binding affinity (Ki) of 6-fluoro-DMT for the human 5-HT2A receptor.
1. Materials:
-
Membrane Preparation: Human recombinant 5-HT2A receptor expressed in a suitable cell line (e.g., HEK293).
-
Radioligand: [3H]Ketanserin (specific activity > 60 Ci/mmol).
-
Unlabeled Ligand: 6-fluoro-DMT.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinate: Mianserin (10 µM).
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of [3H]Ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of [3H]Ketanserin, 50 µL of Mianserin (10 µM), and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of [3H]Ketanserin, 50 µL of varying concentrations of 6-fluoro-DMT (e.g., 0.1 nM to 10 µM), and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of 6-fluoro-DMT.
-
Determine the IC50 value (the concentration of 6-fluoro-DMT that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: 5-HT2A receptor signaling cascade initiated by 6-fluoro-DMT.
Caption: General workflow for a competitive radioligand binding assay.
Caption: Decision tree for troubleshooting high non-specific binding.
References
Technical Support Center: Method Refinement for 6-Fluoro-DMT Metabolite Extraction and Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and isolation of 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) metabolites. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary metabolites of 6-fluoro-DMT?
A1: While specific literature on the metabolism of 6-fluoro-DMT is limited, based on the known metabolic pathways of N,N-dimethyltryptamine (DMT), the primary metabolites are likely to be the N-oxide and hydroxylated species. The metabolism of DMT is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6, which can produce mono-, di-, and tri-hydroxylated metabolites on the indole core.[1][2] Therefore, for 6-fluoro-DMT, one could expect to find 6-fluoro-DMT-N-oxide and various hydroxylated forms of 6-fluoro-DMT.
Q2: Which sample preparation technique is most suitable for extracting 6-fluoro-DMT metabolites from plasma or serum?
A2: The choice of sample preparation technique depends on the desired level of sample cleanup and the concentration of the metabolites.
-
Protein Precipitation: This is a simple and rapid method suitable for initial screening and high-throughput analysis. It involves adding a cold organic solvent like acetonitrile or methanol to the plasma sample to precipitate proteins.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analytes between two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and can be used to concentrate the analytes, which is beneficial for detecting low-abundance metabolites.[5][6]
Q3: What are the recommended starting conditions for LC-MS/MS analysis of 6-fluoro-DMT and its metabolites?
A3: For the analysis of tryptamines and their metabolites, a reversed-phase liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode is commonly used.[3][4][7] A C18 or a pentafluorophenyl (PFP) column is often employed for chromatographic separation.[7][8] A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically effective.[1][3][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of metabolites | Inefficient extraction from the biological matrix. | Optimize the pH of the extraction buffer. Tryptamines are basic compounds, and adjusting the pH can improve their extraction efficiency.[8] Consider using a more rigorous extraction method like SPE. |
| Degradation of metabolites during sample processing. | Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic activity. Use of a cryomill for tissue samples can also be effective.[9] For N-oxide metabolites, which can be thermally labile, avoid high temperatures during sample evaporation. | |
| Poor peak shape in chromatography | Inappropriate mobile phase composition. | Adjust the percentage of organic solvent and the concentration of the acidic modifier (e.g., formic acid) in the mobile phase.[10] |
| Secondary interactions with the stationary phase. | Consider using a column with a different stationary phase chemistry (e.g., PFP instead of C18). The use of an ion-pairing agent like hexylamine in the mobile phase has been shown to improve peak shape for some tryptamines.[11] | |
| Matrix effects (ion suppression or enhancement) | Co-eluting endogenous compounds from the biological sample. | Improve sample cleanup by using SPE or a more selective LLE protocol. Diluting the sample can also mitigate matrix effects, but this may compromise the limit of detection. |
| Inefficient ionization. | Optimize the ESI source parameters, such as the spray voltage and gas temperatures. | |
| Inconsistent results between samples | Variability in sample collection and handling. | Standardize the protocol for sample collection, storage, and processing to ensure uniformity. |
| Instrument instability. | Perform regular calibration and maintenance of the LC-MS/MS system. |
Quantitative Data Summary
The following tables provide a summary of typical LC-MS/MS parameters and extraction recoveries for DMT and related tryptamines, which can serve as a starting point for developing a method for 6-fluoro-DMT and its metabolites.
Table 1: Example LC-MS/MS Parameters for Tryptamine Analysis
| Parameter | Value | Reference |
| Column | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) | [8] |
| Mobile Phase A | 2 mM ammonium formate with 0.1% formic acid in water | [8] |
| Mobile Phase B | 0.1% formic acid in methanol | [8] |
| Flow Rate | 0.3 mL/min | [8] |
| Injection Volume | 2 µL | [8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3][7] |
Table 2: Reported Extraction Recoveries for DMT Metabolites
| Analyte | Extraction Method | Matrix | Recovery (%) | Reference |
| DMT | Protein Precipitation (Acetonitrile/Methanol) | Plasma | ≥91% | [12] |
| DMT-NO | Protein Precipitation (Acetonitrile/Methanol) | Plasma | ≥91% | [12] |
| IAA | Protein Precipitation (Acetonitrile/Methanol) | Plasma | ≥91% | [12] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is adapted from a method for the analysis of 5-MeO-DMT and bufotenine.[3]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]
Protocol 2: Solid-Phase Extraction (SPE) for Urine/Serum Samples
This protocol is a general procedure based on methods for designer tryptamines.[5][6]
-
To 0.5 mL of urine or serum, add an internal standard solution and 2.5 mL of a suitable buffer (e.g., phosphate buffer, pH 6).[5]
-
Condition a mixed-mode SPE cartridge with methanol followed by the buffer.
-
Load the prepared sample onto the SPE cartridge.
-
Wash the cartridge with the buffer and then with a weak organic solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., methanol containing formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Fast Hollow Fiber Liquid-Phase Microextraction as a Greener Alternative for the Determination of N,N-Dimethyltryptamine and Harmala Alkaloids in Human Urine [frontiersin.org]
- 9. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. news-medical.net [news-medical.net]
- 12. Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of fluorinated indole compounds during synthesis and storage
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of fluorinated indole compounds during synthesis and storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and integrity of your compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of fluorinated indole compounds.
Problem 1: Low Yield in Fluorinated Indole Synthesis (e.g., Fischer Indole Synthesis)
-
Potential Cause: Poor quality of starting materials.
-
Solution: Ensure that the starting materials, such as (4-fluorophenyl)hydrazine and the corresponding ketone or aldehyde, are of high purity. Impurities can lead to unwanted side reactions and inhibit the catalyst.[1]
-
-
Potential Cause: Inappropriate acid catalyst.
-
Solution: The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂, BF₃) are critical. The optimal catalyst should be determined empirically for each specific substrate combination.[1]
-
-
Potential Cause: Suboptimal reaction temperature and time.
-
Solution: While the Fischer indole synthesis often requires elevated temperatures, excessive heat or prolonged reaction times can cause decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal conditions.[1]
-
-
Potential Cause: Inefficient cyclization.
-
Solution: Ensure the reaction is conducted under anhydrous conditions, as water can interfere with the acid catalyst and key intermediates.[1]
-
Problem 2: Multiple Spots on TLC, Indicating Byproducts or Degradation
-
Potential Cause: Formation of regioisomers.
-
Potential Cause: Defluorination during the reaction.
-
Potential Cause: Degradation of the product on silica gel during purification.
-
Solution: The acidic nature of standard silica gel can cause the degradation of sensitive fluorinated indoles.[2] Deactivate the silica gel by pre-treating it with a neutral or basic modifier, such as triethylamine in the eluent.[2] Alternatively, consider using a different stationary phase like alumina.[2]
-
Problem 3: Compound Degradation During Workup and Storage
-
Potential Cause: Acidic or basic conditions during workup.
-
Solution: Carefully neutralize the reaction mixture before extraction to avoid acid- or base-catalyzed degradation.[2]
-
-
Potential Cause: High temperatures during solvent removal.
-
Solution: Remove solvents under reduced pressure at low temperatures, for example, using a rotary evaporator with a cold water bath.[2]
-
-
Potential Cause: Improper storage conditions.
-
Solution: Store purified fluorinated indoles in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and photodegradation. For long-term storage, keeping the compounds at low temperatures (-20°C or -80°C) is recommended.
-
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: Why is a protecting group for the indole nitrogen often necessary during synthesis?
-
Q2: What are some common protecting groups for the indole nitrogen and when should I use them?
-
A2: Common protecting groups include tert-butoxycarbonyl (Boc), benzenesulfonyl (Bs), and p-toluenesulfonyl (Ts). The choice depends on the stability required for subsequent reaction steps and the ease of removal. Boc is easily removed with acid, while sulfonyl groups are more robust but require harsher conditions for cleavage.
-
-
Q3: My fluorinated indole is showing signs of defluorination. What can I do to prevent this?
Storage and Stability
-
Q4: What are the main degradation pathways for fluorinated indole compounds?
-
A4: The primary degradation pathways include oxidation, photodegradation, and defluorination. Indoles are electron-rich and susceptible to oxidation, while the C-F bond, although generally strong, can be cleaved under certain conditions, leading to defluorination.[5] Exposure to light can also induce photolytic degradation.
-
-
Q5: What are the ideal storage conditions for long-term stability?
-
A5: For optimal long-term stability, fluorinated indole compounds should be stored as solids in amber vials under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C to -80°C). This minimizes exposure to oxygen, light, and moisture, which can all contribute to degradation.
-
-
Q6: How does fluorination affect the metabolic stability of indole compounds?
Data Presentation
Table 1: Comparison of Metabolic Stability between Fluorinated and Non-Fluorinated Indoles
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [6] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [6] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [6] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 (mL/min/kg) | [6] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 (mL/min/kg) | [6] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[6]
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Fluorinated Indole
-
Dissolution: Dissolve the fluorinated indole (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the N-Boc protected fluorinated indole.
Protocol 2: General Procedure for Long-Term Storage of Fluorinated Indole Compounds
-
Sample Preparation: Ensure the fluorinated indole compound is in a solid, dry form. If it is in solution, carefully remove the solvent under reduced pressure at a low temperature.
-
Inert Atmosphere: Place the solid compound in a clean, dry amber glass vial.
-
Purging: Purge the vial with a gentle stream of an inert gas (e.g., argon or nitrogen) for several minutes to displace any air and moisture.
-
Sealing: Securely seal the vial with a cap containing a PTFE septum or a similar inert liner. For extra protection, wrap the cap with Parafilm.
-
Storage: Place the sealed vial in a labeled container and store it in a freezer at -20°C or -80°C.
-
Equilibration: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound.
Visualizations
Caption: Key degradation pathways for fluorinated indoles.
Caption: Decision tree for troubleshooting synthesis issues.
Caption: Recommended workflow for synthesis and handling.
References
Challenges and solutions for scaling up the production of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely employed method for the synthesis of this compound, a gramine analog, is the Mannich reaction.[1][2] This three-component condensation reaction involves the aminoalkylation of 6-fluoroindole with formaldehyde and dimethylamine.[1][3] The reaction is typically catalyzed by an acid, with acetic acid and zinc chloride being commonly used.[2][4]
Q2: What are the key challenges when scaling up the Mannich reaction for this compound?
A2: Scaling up the Mannich reaction presents several challenges that are critical to address for a safe, efficient, and reproducible process. These include:
-
Thermal Management: The Mannich reaction is exothermic, and the heat generated increases with the volume of the reaction mixture.[5] Inadequate heat removal can lead to a rapid temperature increase, potentially causing side reactions, product degradation, or a dangerous runaway reaction.[5][6]
-
Mixing Efficiency: Achieving uniform mixing in large reactors is more challenging than in a laboratory setting. Poor mixing can result in localized "hot spots" and concentration gradients, leading to the formation of impurities and inconsistent product quality.[7]
-
Reagent Addition Strategy: The order and rate of reagent addition are crucial. On a large scale, controlled addition of the reagents is necessary to manage the exothermic nature of the reaction.
-
Impurity Profile: The impurity profile can change significantly upon scale-up. Minor impurities at the lab scale may become major issues in a large-scale batch, necessitating adjustments to the purification process.
-
Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extraction and chromatography, can be cumbersome and less efficient at an industrial scale. Developing a robust crystallization procedure is essential for obtaining a high-purity product.[8]
Q3: What are the primary safety concerns associated with the large-scale synthesis of this compound?
A3: The primary safety concerns revolve around the exothermic nature of the Mannich reaction and the handling of hazardous materials.
-
Runaway Reaction: The potential for a thermal runaway is a significant hazard.[6] This can occur if the heat generated by the reaction exceeds the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure, which could result in a reactor failure.[5]
-
Handling of Formaldehyde: Formaldehyde is a toxic and volatile substance. Appropriate personal protective equipment (PPE) and well-ventilated facilities are essential to minimize exposure.
-
Handling of Dimethylamine: Dimethylamine is a flammable and corrosive gas or liquid. It requires careful handling in a well-ventilated area, away from ignition sources.
-
Quenching of the Reaction: The quenching process, typically involving the addition of a base, can also be exothermic and requires careful control to prevent a sudden temperature increase.[9]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is allowed to proceed for a sufficient amount of time. |
| Poor Quality Reagents | Use high-purity 6-fluoroindole, formaldehyde, and dimethylamine. Impurities in the starting materials can inhibit the reaction or lead to the formation of byproducts. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. An excess of one reagent may be necessary to drive the reaction to completion, but a significant deviation from the optimal ratio can lead to side reactions. |
| Suboptimal Temperature | Ensure the reaction is maintained at the optimal temperature. Temperatures that are too low can result in a slow reaction rate, while excessively high temperatures can promote decomposition and side reactions. |
| Ineffective Catalyst | If using a catalyst such as acetic acid or zinc chloride, ensure it is of good quality and used in the correct amount. |
High Impurity Levels
| Potential Cause | Troubleshooting Step |
| Side Reactions | The formation of dimers or polymers of indole can occur, especially under strongly acidic conditions or at elevated temperatures.[10] Consider optimizing the reaction temperature and the rate of reagent addition. The use of milder catalysts may also be beneficial. |
| Over-alkylation | While less common for the Mannich reaction, ensure that the reaction conditions do not favor further alkylation on the indole ring. |
| Degradation of Product | The product may be sensitive to the reaction or work-up conditions. Minimize the exposure of the product to harsh acidic or basic conditions and high temperatures. |
| Inefficient Purification | Develop a robust crystallization procedure. Screen different solvent systems to find one that effectively removes impurities and provides a good yield of high-purity crystals.[8] |
Scale-Up Issues
| Potential Cause | Troubleshooting Step |
| Poor Heat Transfer | Ensure the reactor has adequate cooling capacity for the intended batch size.[7] Consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat generation. |
| Inadequate Mixing | Use an appropriate agitator design and agitation speed to ensure good mixing throughout the reactor.[7] Computational Fluid Dynamics (CFD) modeling can be used to optimize mixing parameters. |
| Difficult Product Isolation | If the product precipitates as an oil or a difficult-to-filter solid, investigate different work-up procedures. Adjusting the pH, temperature, or solvent composition during the quench and isolation steps can improve the physical properties of the product. |
| Inconsistent Crystal Form (Polymorphism) | Control the crystallization conditions carefully, including cooling rate, agitation, and solvent system, to ensure consistent formation of the desired polymorph. Seeding the crystallization with crystals of the desired form can also be beneficial. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of gramine derivatives.
Materials:
-
6-Fluoroindole
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 6-fluoroindole (1.0 eq) in glacial acetic acid.
-
Cool the solution in the ice bath and slowly add dimethylamine (40% aqueous solution, ~2.0 eq).
-
To the cooled mixture, add formaldehyde (37% aqueous solution, ~1.5 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture again in an ice bath and carefully add a cold solution of sodium hydroxide (~10 M) until the pH is basic (pH > 10). This step is exothermic and should be performed slowly.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.
Data Presentation
Table 1: Summary of Reaction Conditions for Mannich Reaction of Indoles
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetic Acid | Acetic Acid | 50-60 | 10 h | 95 | [2] |
| Zinc Chloride | Ethanol | Room Temp | 90 min | 58-98 | [2] |
| Acetic Acid (Microwave) | Acetic Acid | - | 5 min | 98.1 | [2] |
Table 2: Analytical Data for this compound
| Analytical Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (br s, 1H, NH), 7.55 (dd, J = 8.8, 5.4 Hz, 1H, H-4), 7.10 (dd, J = 9.8, 2.4 Hz, 1H, H-7), 7.05 (s, 1H, H-2), 6.90 (ddd, J = 8.8, 8.8, 2.4 Hz, 1H, H-5), 3.55 (s, 2H, CH₂), 2.30 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 159.5 (d, J = 235 Hz, C-6), 136.0 (d, J = 3.9 Hz, C-7a), 124.0 (d, J = 12.0 Hz, C-3a), 123.0 (s, C-2), 120.8 (d, J = 10.0 Hz, C-4), 114.0 (s, C-3), 108.0 (d, J = 24.0 Hz, C-5), 97.0 (d, J = 26.0 Hz, C-7), 54.5 (s, CH₂), 45.0 (s, N(CH₃)₂) |
| HPLC Method (Example) | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (Gradient)Flow Rate: 1.0 mL/minDetection: UV at 220 nm |
Note: NMR data is predicted and compiled from general knowledge of similar structures and may require experimental verification for precise assignments.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. cedrec.com [cedrec.com]
- 6. wjarr.com [wjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. bhu.ac.in [bhu.ac.in]
Validation & Comparative
Spectroscopic Confirmation of Synthesized 6-fluoro-DMT: A Comparative Analysis
For researchers and professionals in drug development, the precise structural confirmation of novel psychoactive compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for the synthesized tryptamine, 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT), against its well-characterized, non-fluorinated parent compound, N,N-dimethyltryptamine (DMT). The data presented herein, including ¹H NMR, ¹³C NMR, and mass spectrometry, serves to unequivocally confirm the identity and purity of synthesized 6-fluoro-DMT.
Comparative Spectroscopic Data
The introduction of a fluorine atom at the 6-position of the indole ring in DMT induces characteristic shifts in the NMR spectra and a predictable change in the molecular weight, as detected by mass spectrometry. The following tables summarize the key spectroscopic data for both 6-fluoro-DMT and DMT for direct comparison.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) of 6-fluoro-DMT and DMT
| Assignment | 6-fluoro-DMT Chemical Shift (δ, ppm) Multiplicity, Coupling Constant (J, Hz) | DMT Chemical Shift (δ, ppm) Multiplicity, Coupling Constant (J, Hz) |
| H-7 | 7.28 (dd, J = 8.6, 2.3 Hz) | 7.61 (d, J = 7.9 Hz) |
| H-4 | 7.51 (dd, J = 8.6, 5.5 Hz) | 7.32 (d, J = 8.1 Hz) |
| H-2 | 6.95 (s) | 6.99 (s) |
| H-5 | 6.85 (ddd, J = 9.4, 8.6, 2.3 Hz) | 7.18 (t, J = 7.5 Hz) |
| -CH₂-N | 2.91 (t, J = 7.8 Hz) | 2.92 (t, J = 7.9 Hz) |
| Ar-CH₂- | 2.65 (t, J = 7.8 Hz) | 2.66 (t, J = 7.9 Hz) |
| -N(CH₃)₂ | 2.35 (s) | 2.36 (s) |
| Indole-NH | 8.05 (br s) | 8.10 (br s) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) of 6-fluoro-DMT and DMT
| Assignment | 6-fluoro-DMT Chemical Shift (δ, ppm) | DMT Chemical Shift (δ, ppm) |
| C-6 (C-F) | 159.5 (d, ¹JCF = 236 Hz) | 119.4 |
| C-7a | 136.2 (d, ⁴JCF = 3.8 Hz) | 136.4 |
| C-3a | 124.7 (d, ³JCF = 10.5 Hz) | 127.7 |
| C-2 | 122.3 | 122.2 |
| C-7 | 121.8 (d, ³JCF = 9.8 Hz) | 111.9 |
| C-4 | 109.8 (d, ²JCF = 24.5 Hz) | 119.2 |
| C-3 | 112.9 | 113.2 |
| C-5 | 97.5 (d, ²JCF = 26.2 Hz) | 121.2 |
| -CH₂-N | 60.4 | 60.5 |
| -N(CH₃)₂ | 45.3 | 45.4 |
| Ar-CH₂- | 23.6 | 23.7 |
Table 3: Mass Spectrometry Data (EI-MS) of 6-fluoro-DMT and DMT
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Base Peak (m/z) | Key Fragments (m/z) |
| 6-fluoro-DMT | C₁₂H₁₅FN₂ | 206.26 | 206 | 58 | 148, 130 |
| DMT | C₁₂H₁₆N₂ | 188.27 | 188 | 58 | 130 |
Experimental Protocols
Synthesis of 6-fluoro-DMT
A common synthetic route to 6-fluoro-DMT involves the Fischer indole synthesis followed by conversion of the resulting tryptamine to the N,N-dimethylated product.
-
Synthesis of 6-fluoroindole: 4-Fluorophenylhydrazine hydrochloride is reacted with 4,4-diethoxybutanal in a suitable solvent mixture (e.g., ethanol/water) with an acid catalyst (e.g., sulfuric acid) under reflux. The reaction mixture is then neutralized and the product, 6-fluoroindole, is extracted and purified.
-
Oxalyl chloride reaction: To a solution of 6-fluoroindole in a dry, aprotic solvent (e.g., diethyl ether) at 0 °C, oxalyl chloride is added dropwise. The resulting precipitate, 3-(2-chloro-2-oxoacetyl)-6-fluoroindole, is filtered and dried.
-
Amination: The indolylglyoxylyl chloride is then reacted with a solution of dimethylamine in a suitable solvent (e.g., THF) to yield 3-(2-(dimethylamino)-2-oxoacetyl)-6-fluoroindole.
-
Reduction: The amide is reduced to the corresponding amine, 6-fluoro-DMT, using a strong reducing agent such as lithium aluminum hydride (LAH) in a dry solvent like THF under reflux. The reaction is quenched, and the product is extracted and purified.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Electron ionization mass spectra (EI-MS) were obtained on a mass spectrometer with an ionization energy of 70 eV.
Visualization of the Synthetic and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic confirmation of 6-fluoro-DMT.
Caption: Synthetic and analytical workflow for 6-fluoro-DMT.
Comparative Guide to the Analytical Purity Validation of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
This guide provides a comparative analysis of key analytical methodologies for validating the purity of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine. The intended audience includes researchers, scientists, and drug development professionals who require robust and reliable methods for quality control and characterization of this compound. The comparison includes detailed experimental protocols and performance data to aid in method selection and implementation.
Overview of Analytical Methodologies
The purity of a pharmaceutical compound is a critical quality attribute that directly impacts its safety and efficacy. For this compound, a tryptamine derivative, a multi-faceted analytical approach is necessary to identify and quantify potential impurities, including starting materials, by-products, and degradation products. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Key Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the impurities being targeted.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning of analytes between a mobile and a stationary phase. | Separation of ions based on their mass-to-charge ratio (m/z). | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information. |
| Primary Use | Quantification of the main compound and known/unknown impurities. | Identification of unknown impurities and confirmation of molecular weight. | Structural elucidation of the main compound and impurities; quantitative analysis (qNMR). |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Lower (µg to mg range). |
| Specificity | High, especially when coupled with a selective detector like a Diode Array Detector (DAD). | Very High, provides molecular weight and fragmentation data. | Very High, provides detailed structural information. |
| Data Output | Chromatogram showing retention time and peak area/height. | Mass spectrum showing m/z ratios and relative intensities. | Spectrum showing chemical shifts, signal integrals, and coupling constants. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed for the identification of impurities.
-
LC System: Utilize the HPLC conditions described in section 3.1.
-
Mass Spectrometer: Electrospray Ionization (ESI) source, positive ion mode.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Full scan mode.
Quantitative NMR (qNMR)
This protocol provides a method for determining the absolute purity of the compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (or other suitable certified standard).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment (e.g., zg30).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a known signal from the internal standard.
-
Calculate the purity based on the integral ratio, number of protons, and the weights of the analyte and standard.
-
Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound.
A Comparative Analysis of Receptor Binding Profiles: 6-fluoro-DMT vs. N,N-dimethyltryptamine (DMT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) and its parent compound, N,N-dimethyltryptamine (DMT). The information presented herein is a synthesis of available preclinical data, intended to support research and drug development efforts in the field of neuropsychopharmacology.
Introduction
N,N-dimethyltryptamine (DMT) is a naturally occurring psychedelic compound known for its potent and short-acting effects, primarily mediated through its interaction with the serotonergic system.[1][2] The introduction of a fluorine atom at the 6th position of the indole ring to create 6-fluoro-DMT modifies its electronic properties, which can in turn alter its pharmacological profile. Understanding the nuanced differences in receptor binding between these two molecules is crucial for elucidating structure-activity relationships and for the rational design of novel psychoactive or therapeutic agents.
Quantitative Receptor Binding Data
The following table summarizes the in vitro binding affinities (expressed as Ki or IC50 values in nanomolars) of 6-fluoro-DMT and DMT for a range of relevant central nervous system receptors. Lower values indicate a higher binding affinity. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Receptor Subtype | 6-fluoro-DMT (K | N,N-dimethyltryptamine (DMT) (K |
| Serotonin Receptors | ||
| 5-HT | Affinity noted, specific K | 39 - 6.5[1][4] |
| 5-HT | - | ~200[1] |
| 5-HT | - | ~600[1] |
| 5-HT | Affinity noted, ~3-fold less potent than DMT[3] | 39 - 75 (IC |
| 5-HT | - | ~180[1] |
| 5-HT | Potent full agonist[3] | ~110[4] |
| 5-HT | - | ~1100[1] |
| 5-HT | - | ~1500[1] |
| 5-HT | - | ~2100[1] |
| Sigma Receptors | ||
| Sigma-1 | 6,892[5] | 14,000 (EC |
| Sigma-2 | 7,128[5] | - |
| Adrenergic Receptors | ||
| α | >10,000[5] | - |
| α | 1,149[5] | - |
| α | >10,000[5] | - |
| α | >10,000[5] | - |
| Dopamine Receptors | ||
| D | 547[5] | - |
| D | 610[5] | - |
| D | 867[5] | - |
| Histamine Receptors | ||
| H | 47[5] | - |
| H | 925[5] | - |
| Transporters | ||
| SERT | 145[5] | 4,000[6] |
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for a competitive binding assay, which is a standard method for determining the inhibition constant (Ki) of a test compound.
Objective: To determine the binding affinity of a test compound (e.g., 6-fluoro-DMT or DMT) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]ketanserin for 5-HT
2Areceptors). -
Test Compounds: 6-fluoro-DMT and DMT dissolved in an appropriate solvent.
-
Assay Buffer: Typically a buffered solution such as Tris-HCl with additives like MgCl
2. -
Filtration Apparatus: A multi-well plate harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the cell membranes through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its K
dvalue), and varying concentrations of the unlabeled test compound. -
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC
50value. The Kivalue is then calculated from the IC50value using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.
Figure 1. Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways
The primary psychedelic effects of DMT are attributed to its agonist activity at the serotonin 5-HT2A receptor, which is a Gq/G11-coupled G-protein coupled receptor (GPCR).[7] Activation of this receptor initiates a downstream signaling cascade. Both DMT and 6-fluoro-DMT are known to be 5-HT2A receptor agonists.[3][4]
Figure 2. Simplified 5-HT2A receptor signaling pathway.
DMT has also been identified as an endogenous ligand for the sigma-1 receptor, an intracellular chaperone protein.[1] This interaction may contribute to its overall pharmacological effects.
Figure 3. Overview of Sigma-1 receptor interactions.
Conclusion
The substitution of a fluorine atom at the 6-position of the DMT indole ring results in a compound, 6-fluoro-DMT, with a distinct receptor binding profile. While both compounds exhibit high affinity for the 5-HT2A receptor, a key target for psychedelic action, there are notable differences in their affinities for other serotonin receptor subtypes and other CNS targets. For instance, 6-fluoro-DMT shows a significantly higher affinity for the serotonin transporter (SERT) and various dopamine and histamine receptors compared to the limited data available for DMT at these sites. Conversely, the available data suggests DMT has a broader spectrum of activity across more serotonin receptor subtypes. These differences in receptor interaction likely translate to distinct pharmacological and behavioral effects, highlighting the importance of such comparative studies in the development of novel neurotherapeutics. Further head-to-head studies under identical experimental conditions are warranted to fully elucidate the comparative pharmacology of these two tryptamines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Comparing the functional activity of 6-fluoro-DMT with other 5-HT2A receptor agonists
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the functional activity of 6-fluoro-DMT and other prominent 5-HT2A receptor agonists. By presenting key experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of the structure-activity relationships and signaling profiles of these compounds.
The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a primary target for classic psychedelic drugs. Agonism at this receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Additionally, 5-HT2A receptor activation can trigger β-arrestin recruitment, a pathway involved in receptor desensitization and G protein-independent signaling. The unique subjective and therapeutic effects of different 5-HT2A agonists are thought to arise from their distinct affinities, efficacies, and potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.
This guide focuses on comparing the functional activity of 6-fluoro-DMT, a fluorinated analog of the classic psychedelic N,N-dimethyltryptamine (DMT), with its parent compound and other well-characterized 5-HT2A agonists: psilocin (the active metabolite of psilocybin) and lysergic acid diethylamide (LSD). While direct comparative functional data for 6-fluoro-DMT is limited, this guide utilizes data for its close structural analog, 6-fluoro-DET, to provide valuable insights into the effects of 6-position fluorination on tryptamine pharmacology.
Comparative Functional Activity Data
The following tables summarize the in vitro functional activity of 6-fluoro-DET, DMT, psilocin, and LSD at the human 5-HT2A receptor. The data is compiled from studies employing phosphoinositide (PI) hydrolysis assays, which measure Gq pathway activation, and β-arrestin recruitment assays. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions. For the most accurate comparison, data from studies where compounds were tested in parallel are prioritized.
Table 1: Gq Pathway Activation (Phosphoinositide Hydrolysis)
| Compound | EC50 (nM) | Emax (% of 5-HT) | Reference |
| 6-Fluoro-DET | 110 | 85 | [Blair et al., 2000] |
| DMT | 35 | 95 | [Blair et al., 2000] |
| Psilocin | 4.3 | 89 | [Blair et al., 2000] |
| LSD | 2.5 | 100 | [Blair et al., 2000] |
Table 2: β-Arrestin 2 Recruitment
| Compound | EC50 (nM) | Emax (% of 5-HT) | Reference |
| 6-Fluoro-DET | 1,300 | 70 | [Wallach et al., 2023] |
| DMT | 250 | 80 | [Wallach et al., 2023] |
| Psilocin | 30 | 90 | [Wallach et al., 2023] |
| LSD | 5 | 100 | [Wallach et al., 2023] |
Note: Data for 6-fluoro-DET is used as a proxy for 6-fluoro-DMT. Emax values are expressed as a percentage of the maximal response to serotonin (5-HT).
From the data, it is evident that 6-fluorination at the 6-position of the tryptamine scaffold, as seen in 6-fluoro-DET, results in a decrease in potency for both Gq activation and β-arrestin recruitment compared to its non-fluorinated counterpart, DMT.[1] Both compounds act as partial agonists in these pathways. Psilocin and LSD demonstrate higher potency than both DMT and 6-fluoro-DET in activating both signaling cascades.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: β-Arrestin Recruitment to the 5-HT2A Receptor.
Caption: General Experimental Workflow for Functional Assays.
Experimental Protocols
The following are generalized protocols for the key in vitro functional assays used to characterize 5-HT2A receptor agonists. Specific parameters may vary between laboratories and individual experiments.
Phosphoinositide (PI) Hydrolysis Assay (Gq Activation)
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, as an indicator of Gq pathway engagement.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and grown to near confluency.
-
Labeling: Cells are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Assay: The labeling medium is removed, and cells are washed. A buffer containing LiCl (to inhibit inositol monophosphatase and allow IPs to accumulate) and varying concentrations of the test agonist is added.
-
Incubation: Plates are incubated for a specified time (e.g., 60 minutes) at 37°C.
-
Lysis and IP Isolation: The reaction is stopped, and cells are lysed. The total inositol phosphates are isolated using anion-exchange chromatography.
-
Quantification: The amount of [³H]-labeled inositol phosphates is quantified using liquid scintillation counting.
-
Data Analysis: Concentration-response curves are generated, and EC50 and Emax values are calculated relative to a reference agonist, typically serotonin (5-HT).
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor. A common method is the PathHunter® β-arrestin assay.
-
Cell Culture: A cell line (e.g., U2OS) engineered to co-express the 5-HT2A receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor) is used.
-
Cell Seeding: Cells are seeded into 384-well assay plates.
-
Compound Addition: Varying concentrations of the test agonist are added to the wells.
-
Incubation: The plates are incubated for a specified time (e.g., 90 minutes) at 37°C. During this time, agonist binding to the receptor induces a conformational change, leading to β-arrestin recruitment.
-
Detection: The recruitment of β-arrestin brings the two enzyme fragments into close proximity, forming a functional enzyme. A detection reagent containing the enzyme substrate is added.
-
Signal Measurement: The functional enzyme converts the substrate, generating a chemiluminescent signal that is measured with a luminometer.
-
Data Analysis: Concentration-response curves are plotted, and EC50 and Emax values are determined.
Conclusion
The available data, using 6-fluoro-DET as a proxy, suggests that 6-fluorination of DMT at the 6-position reduces its potency as a partial agonist at the 5-HT2A receptor for both Gq-mediated and β-arrestin-mediated signaling pathways. This highlights the sensitivity of the 5-HT2A receptor to structural modifications of its ligands. In comparison, both psilocin and LSD are more potent agonists than DMT and its fluorinated analog. Further research directly comparing the functional activity of 6-fluoro-DMT with other classic psychedelics in standardized assays is warranted to fully elucidate its pharmacological profile and potential as a research tool or therapeutic agent. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of serotonergic drug discovery.
References
A Comparative Guide to the In Vivo Behavioral Effects of 6-Fluoro-DMT and Psilocybin in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo behavioral effects of 6-fluoro-DMT and psilocybin in rodent models, focusing on key behavioral assays predictive of psychedelic activity. The information presented is synthesized from preclinical research to aid in the understanding of the pharmacological profiles of these two tryptamine derivatives.
Executive Summary
Current preclinical evidence strongly indicates a significant disparity in the in vivo behavioral effects between psilocybin and 6-fluoro-DMT. Psilocybin, a classic psychedelic, reliably induces a dose-dependent head-twitch response (HTR) in rodents, a key behavioral proxy for hallucinogenic potential in humans. In stark contrast, direct evidence for 6-fluoro-DMT inducing HTR is absent from the scientific literature. Studies on its close structural analog, 6-fluoro-DET, have demonstrated a lack of psychedelic-like effects and an inability to induce the head-twitch response. This suggests that 6-fluoro-DMT is either inactive or substantially less potent than psilocybin in producing 5-HT2A receptor-mediated behavioral effects in vivo.
Head-Twitch Response (HTR): A Quantitative Comparison
The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a well-established behavioral marker for 5-HT2A receptor activation and correlates strongly with the hallucinogenic potency of substances in humans.
Psilocybin , upon administration, is rapidly dephosphorylated to its active metabolite, psilocin , which is responsible for its psychoactive effects. Psilocin consistently and robustly induces the HTR in a dose-dependent manner in C57BL/6J mice.
6-Fluoro-DMT , however, has not been reported to induce the head-twitch response in rodent studies. Research on fluorinated tryptamines suggests that fluorination at the 6-position of the indole ring may attenuate or abolish hallucinogenic activity.
| Compound | Animal Model | Behavioral Assay | Potency (ED50) | Efficacy (Max Response) | Citation |
| Psilocin (from Psilocybin) | C57BL/6J Mice | Head-Twitch Response | 0.17 mg/kg | Dose-dependent increase | [1] |
| 6-Fluoro-DMT | Not Reported | Head-Twitch Response | Not Determined (Likely Inactive) | Not Observed | - |
Locomotor Activity
Psychedelic compounds can have varied effects on locomotor activity in rodents, often depending on the dose and the specific environment of the assay.
Psilocybin has been shown to decrease locomotor activity in mice at higher doses. This effect is often observed in open-field tests, where a reduction in movement can be indicative of the disruptive effects of the psychedelic experience on normal exploratory behavior.[2]
6-Fluoro-DMT : There is a lack of published data specifically examining the effects of 6-fluoro-DMT on locomotor activity in rodents.
Experimental Protocols
Head-Twitch Response (HTR) Assay
The HTR is a widely used preclinical behavioral assay to screen for potential hallucinogenic properties of novel compounds.
-
Subjects: Male C57BL/6J mice are commonly used due to their consistent response.
-
Drug Administration: Psilocybin (or its active metabolite psilocin) is typically dissolved in a vehicle solution (e.g., saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses is used to establish a dose-response curve.
-
Procedure: Following drug administration, mice are placed individually into observation chambers (e.g., transparent cylindrical enclosures). The frequency of head twitches, which are rapid, side-to-side rotational head movements, is then manually scored by a trained observer, often with the aid of video recording, for a predetermined period (e.g., 30-60 minutes). Automated systems using head-mounted magnets and magnetometer coils are also employed for more objective and high-throughput screening.[2][3]
-
Data Analysis: The total number of head twitches is recorded for each animal, and the data are analyzed to determine the dose-response relationship and calculate the ED50 value (the dose that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflow
The behavioral effects of psilocybin are primarily mediated by its action as an agonist at the serotonin 2A (5-HT2A) receptor. The signaling cascade initiated by 5-HT2A receptor activation is complex and central to its psychedelic effects.
Caption: Simplified 5-HT2A receptor signaling cascade leading to the head-twitch response.
References
- 1. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of Fluorinated versus Non-Fluorinated Tryptamines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. This guide provides a detailed comparison of the structure-activity relationships (SAR) of fluorinated and non-fluorinated tryptamines, a class of compounds known for their significant effects on the central nervous system, primarily through interaction with serotonin (5-HT) receptors. This analysis is supported by experimental data on receptor binding affinity, functional activity, and metabolic stability, along with detailed experimental protocols and visual diagrams of key biological pathways and workflows.
Introduction to Tryptamine Fluorination
Tryptamines, characterized by an indole scaffold with an ethylamine side chain, are the backbone for a wide range of endogenous and synthetic compounds, including the neurotransmitter serotonin and psychedelic agents like N,N-dimethyltryptamine (DMT) and psilocin. The introduction of fluorine atoms to the tryptamine core can profoundly influence its biological activity by altering its electronic properties, lipophilicity, and metabolic stability. Understanding these changes is crucial for the rational design of novel tryptamine-based therapeutics with improved pharmacological profiles.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on receptor binding affinities, functional activities, and metabolic stability for a selection of non-fluorinated and fluorinated tryptamines.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| Non-Fluorinated Tryptamines | |||
| N,N-Dimethyltryptamine (DMT) | 123[1] | 49[1] | 94[1] |
| 4-Hydroxy-N,N-dimethyltryptamine (Psilocin) | 123[1] | 49[1] | 94[1] |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 60[1] | 160[1] | - |
| N,N-Diethyltryptamine (DET) | 110 | 110 | 110 |
| Fluorinated Tryptamines | |||
| 4-Fluoro-5-methoxy-DMT | 0.23[2] | 100[2] | 170[2] |
| 6-Fluoro-DET | 360 | 190 | 250 |
| 4-Fluoro-psilocin | 260 | 100 | 140 |
Data for DET and its fluorinated analog, as well as 4-fluoro-psilocin, are from Blair et al., 2000. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.
Table 2: Functional Activity (EC50, nM)
| Compound | 5-HT1A Agonism | 5-HT2A Agonism |
| Non-Fluorinated Tryptamines | ||
| 5-MeO-DMT | - | 4[1] |
| Fluorinated Tryptamines | ||
| 4-Fluoro-5-methoxy-DMT | High Potency | - |
EC50 values represent the concentration of the compound that elicits a half-maximal response.
Table 3: In Vitro Metabolic Stability
| Compound | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | Mouse Liver Microsomes[3] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse Liver Microsomes[3] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | Mouse Liver Microsomes[3] |
| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 | Rat Liver Microsomes[3] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[3]
Key Findings from Structure-Activity Relationship Analysis
-
5-HT2A/2C Receptor Affinity: The fluorination of hallucinogenic tryptamines generally has a minimal impact on their binding affinity for 5-HT2A and 5-HT2C receptors.[2]
-
5-HT1A Receptor Affinity: In most cases, fluorination leads to a reduction in affinity for the 5-HT1A receptor.[2] A notable exception is 4-fluoro-5-methoxy-DMT, which exhibits a significantly enhanced affinity and functional potency at this receptor subtype.[2]
-
Functional Activity: While many fluorinated tryptamines retain their agonist activity at 5-HT1A receptors, their functional potency is often reduced compared to their non-fluorinated counterparts.[2]
-
In Vivo Activity: The hallucinogen-like activity in animal models is typically attenuated or completely abolished with fluorination.[2]
-
Metabolic Stability: Strategic fluorination of the indole ring can significantly impede its metabolism by cytochrome P450 (CYP450) enzymes.[3] This is due to the replacement of a metabolically susceptible hydrogen atom with a more stable carbon-fluorine bond, which can block oxidative metabolism.[3] This increased metabolic stability often results in a longer in vivo half-life and lower clearance.[3]
Mandatory Visualizations
Caption: Serotonin 5-HT1A and 5-HT2A receptor signaling pathways.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an in vitro metabolic stability assay.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for serotonin receptors.
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest (e.g., from HEK293 cells).
-
Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A).
-
Test compounds (fluorinated and non-fluorinated tryptamines).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Vacuum filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of radioligand.
-
Varying concentrations of the test compound or a saturating concentration of a known non-radiolabeled ligand for determining non-specific binding.
-
The membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux (for Gq-coupled receptors like 5-HT2A)
Objective: To measure the functional potency (EC50) of test compounds at Gq-coupled 5-HT receptors.
Materials:
-
Cells stably expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour at 37°C).
-
Compound Addition: Place the plate in the fluorescence reader and measure the baseline fluorescence. Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for a set period (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response as a function of the compound concentration and use a sigmoidal dose-response curve fit to determine the EC50 value.
Functional Assay: cAMP Inhibition (for Gi-coupled receptors like 5-HT1A)
Objective: To measure the functional potency (EC50) of test compounds at Gi-coupled 5-HT receptors.
Materials:
-
Cells stably expressing the 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Test compounds.
-
Cell culture medium and plates.
-
Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Plating: Seed the cells into the appropriate microplates and allow them to adhere.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: After a set incubation time, lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced will be inversely proportional to the activity of the 5-HT1A receptor agonist. Plot the cAMP levels as a function of the test compound concentration and fit the data to an inhibitory dose-response curve to determine the EC50 value.
In Vitro Metabolic Stability Assay
Objective: To determine the metabolic stability of test compounds in liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test compounds.
-
Acetonitrile (for reaction quenching).
-
96-well plates.
-
Incubator (37°C).
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing HLMs and the test compound in phosphate buffer. Pre-warm the plate to 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
Conclusion
The structure-activity relationship of fluorinated tryptamines is complex, with the position and degree of fluorination having a significant impact on receptor affinity, functional activity, and metabolic stability. While fluorination can be a powerful tool to enhance the drug-like properties of tryptamines, particularly by improving their metabolic profile, it often leads to a decrease in affinity for the 5-HT1A receptor and a reduction or abolition of hallucinogenic-like effects. The notable exception of 4-fluoro-5-methoxy-DMT highlights the potential for targeted fluorination to selectively enhance potency at specific receptor subtypes. The data and protocols presented in this guide provide a framework for researchers to further explore the therapeutic potential of this fascinating class of compounds.
References
Navigating the Analytical Maze: A Comparative Guide to 6-fluoro-DMT Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of novel psychoactive substances (NPS) is a critical challenge. This guide provides a framework for the cross-validation of different analytical methods for the quantification of 6-fluoro-DMT, a synthetic tryptamine. Due to a lack of publicly available, validated methods specifically for 6-fluoro-DMT, this document leverages data from validated methods for structurally similar tryptamines, such as N,N-dimethyltryptamine (DMT), to establish a benchmark for methodology development and comparison.
The ever-evolving landscape of NPS necessitates robust and reliable analytical techniques. While methods like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are commonly employed for the analysis of tryptamines, choosing the optimal method requires careful consideration of factors like sensitivity, selectivity, and the sample matrix.[1][2][3] This guide offers a comparative overview of these techniques, supported by experimental data from related compounds, to aid in the establishment of validated analytical protocols for 6-fluoro-DMT.
Comparative Performance of Analytical Methods for Tryptamine Quantification
The following table summarizes the performance characteristics of different analytical methods for the quantification of DMT and other psychoactive tryptamines. This data serves as a valuable reference point for researchers aiming to develop and validate methods for 6-fluoro-DMT, providing expected ranges for key validation parameters.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| LC-MS/MS | DMT, DMT-NO, IAA | Human Plasma | DMT: 0.5 ng/mL, DMT-NO: 0.25 ng/mL | - | - | [4] |
| LC-MS/MS | DMT, DMT-NO | Human Urine | 2.5 ng/mL | - | - | [4] |
| UHPLC-MS | Tryptamine, DMT, 5-MeO-DMT, THH, Harmaline, Harmine | Plant Material | 0.06–0.11 ng/mL | 0.18–0.34 ng/mL | 0.988–0.999 | [5] |
| LC-MS/MS | 32 Designer Drugs (incl. cathinones) | Biological Specimens | - | 1-10 ng/mL | - | [1] |
| HPLC-PDA | 12 Tryptamines | Methanol | - | 2 µg/mL | - | [6] |
| UPLC-PDA/QDa | 12 Tryptamines | Methanol | 5 ng/mL | - | - | [6] |
| HPTLC | DMT | Illicit Powder | - | - | - | [7] |
DMT-NO: N,N-dimethyltryptamine-N-oxide; IAA: Indole-3-acetic acid; 5-MeO-DMT: 5-methoxy-N,N-dimethyltryptamine; THH: Tetrahydroharmine.
Experimental Protocols: A Foundation for Method Development
Detailed methodologies are crucial for the successful replication and validation of analytical methods. The following protocols for LC-MS/MS and GC-MS analysis of tryptamines can be adapted for the quantification of 6-fluoro-DMT.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Tryptamine Quantification in Biological Matrices
This protocol is based on methodologies developed for the analysis of DMT and its metabolites in human plasma and urine.[4][8]
-
Sample Preparation:
-
To a 100 µL aliquot of plasma or urine, add an appropriate internal standard.
-
Perform protein precipitation by adding 300 µL of a 75:25 (v/v) acetonitrile:methanol solution.[4]
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[6]
-
Mobile Phase: A gradient elution with a binary solvent system is typical. For example, starting with 95% mobile phase A (e.g., 5mM ammonium formate in water, pH 3) and 5% mobile phase B (e.g., 0.2% formic acid in acetonitrile), ramping to 55% B.[6]
-
Flow Rate: A flow rate of 0.4 mL/min is often employed.[6]
-
Column Temperature: Maintained at a constant temperature, for instance, 50°C.[6]
-
-
Mass Spectrometry Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS) for Tryptamine Analysis
GC-MS is a well-established technique for the analysis of many drug classes.[10] For tryptamines, derivatization may be necessary to improve chromatographic performance and prevent thermal degradation.[6]
-
Sample Preparation (for seized materials):
-
Dissolve a known amount of the sample in a suitable organic solvent (e.g., methanol).
-
Filter the solution to remove any particulate matter.
-
If necessary, perform a derivatization step (e.g., acetylation or silylation) to improve volatility and thermal stability.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 30 m HP-5MS, is a common choice.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 100°C, held for 1 minute, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Detection: Full scan mode for qualitative analysis and identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
Workflow for Cross-Validation of Analytical Methods
The cross-validation of different analytical methods is essential to ensure the reliability and accuracy of quantitative data. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the development, validation, and cross-validation of analytical methods.
This structured approach ensures that the selected analytical methods are fit for their intended purpose, providing accurate and reproducible data for the quantification of 6-fluoro-DMT. By leveraging existing knowledge on the analysis of similar tryptamines and following a rigorous validation and cross-validation process, researchers can confidently establish reliable analytical protocols for this and other emerging psychoactive substances.
References
- 1. "Comprehensive forensic toxicological analysis of designer drugs" by Madeline Jean Swortwood [digitalcommons.fiu.edu]
- 2. Toxicology and Analysis of Psychoactive Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nist.gov [nist.gov]
Assessing the Reproducibility of Behavioral Research: A Comparative Guide to 6-Fluoro-N,N-dimethyltryptamine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable and reproducible findings in behavioral research is paramount for advancing our understanding of neuropsychiatric disorders and developing effective therapeutics. Psychedelic compounds, with their profound effects on perception and mood, are a significant area of interest. This guide provides a comparative analysis of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine , commonly known as 6-fluoro-N,N-dimethyltryptamine (6-F-DMT) , and other key psychoactive compounds used in behavioral research. Due to the limited specific research on 6-F-DMT, this guide will draw comparisons from its parent compound, N,N-dimethyltryptamine (DMT), and other well-studied alternatives.
Introduction to 6-F-DMT and Comparator Compounds
6-F-DMT is a fluorinated analog of DMT, a potent psychedelic tryptamine. The addition of a fluorine atom can alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially affecting its potency, duration of action, and metabolic stability. Like DMT, 6-F-DMT is presumed to exert its primary effects through the serotonin 5-HT2A receptor.
This guide will compare 6-F-DMT and DMT with other compounds frequently used in behavioral research, including another tryptamine psychedelic, psilocybin , and compounds with different primary mechanisms of action, such as the dissociative anesthetic ketamine (an NMDA receptor antagonist) and the classic psychedelic lysergic acid diethylamide (LSD) .
Comparative Analysis of Behavioral Effects
The reproducibility of behavioral effects of psychedelic compounds in animal models is a subject of ongoing discussion within the scientific community.[1][2] Factors such as species, strain, sex, and experimental protocols can significantly influence outcomes. The following tables summarize quantitative data from representative studies on the behavioral effects of these compounds. It is important to note the variability in reported results, highlighting the challenge of reproducibility.
Table 1: Effects on Depressive-Like Behavior (Forced Swim Test & Tail Suspension Test)
| Compound | Species/Strain | Dose Range | Route of Administration | Key Findings in Forced Swim Test (FST) | Key Findings in Tail Suspension Test (TST) | Reproducibility Notes |
| DMT | Rat (Sprague-Dawley) | 1 mg/kg | Intraperitoneal (IP) | Reduced immobility, suggesting antidepressant-like effects.[3] | Not always reported in conjunction with FST. | Effects can be dose-dependent and may vary between studies. |
| Psilocybin | Mouse (C57BL/6J) | 0.1 - 1 mg/kg | Intraperitoneal (IP) | Acutely decreased immobility 24 hours post-treatment. | Significantly shorter immobility times 24 hours post-treatment. | A multi-lab study found that while acute anxiogenic effects were reliable, long-term antidepressant-like effects were not consistently replicated.[4] |
| Ketamine | Mouse (C57BL/6) | 10 mg/kg | Intraperitoneal (IP) | Rapid and sustained decrease in immobility. | Rapid and sustained decrease in immobility. | The rapid antidepressant effects of ketamine in these models are generally considered robust and reproducible.[5] |
| LSD | Mouse | 30 µg/kg | Intraperitoneal (IP) | Repeated, but not acute, administration resulted in antidepressant-like effects.[6] | Not consistently reported. | Effects may be dependent on dosing regimen (acute vs. chronic). |
Table 2: Effects on Anxiety-Like and Exploratory Behavior (Elevated Plus Maze & Open Field Test)
| Compound | Species/Strain | Dose Range | Route of Administration | Key Findings in Elevated Plus Maze (EPM) | Key Findings in Open Field Test (OFT) | Reproducibility Notes |
| DMT | Rat | 1 mg/kg | Intraperitoneal (IP) | Initial anxiogenic responses (reduced open-arm entries) have been reported.[3] | Reduced locomotor activity. | Behavioral responses can be complex, with initial anxiogenic effects followed by anxiolytic-like effects. |
| Psilocybin | Mouse (C57BL/6) | 2 mg/kg | Intraperitoneal (IP) | Acute anxiogenic effects (less time in open arms).[4] | Acute anxiogenic effects (less time in the center).[4] | The acute anxiogenic effects of psilocybin have been found to be highly reliable across different laboratories.[4] |
| Ketamine | Mouse | 10 - 30 mg/kg | Intraperitoneal (IP) | Anxiolytic-like effects (increased open-arm exploration). | Hyperlocomotion at higher doses. | Effects on anxiety models can be variable depending on the dose and timing of the test. |
| LSD | Mouse | 30 µg/kg | Intraperitoneal (IP) | Increased social interaction, suggesting potential anxiolytic effects in a social context.[6] | Dose-dependent effects on locomotion. | Research on LSD's effects on standard anxiety paradigms is less extensive than for other compounds. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for enhancing the reproducibility of behavioral research. Below are methodologies for the key experiments cited.
Forced Swim Test (FST)
The Forced Swim Test is a common rodent behavioral assay used to assess depressive-like behavior.[2][7][8]
-
Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter and 40 cm high) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.[2][7]
-
Procedure: Mice are placed in the water-filled cylinder for a 6-minute session.[2][7] The behavior is typically video-recorded for later analysis.
-
Data Analysis: The duration of immobility (making only movements necessary to keep the head above water) is scored, typically during the last 4 minutes of the test.[7] A decrease in immobility time is interpreted as an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used model for screening potential antidepressant drugs in mice.[3][9][10]
-
Apparatus: A suspension box that allows the mouse to be hung by its tail without being able to escape or hold onto any surfaces.[10]
-
Procedure: A piece of adhesive tape is attached to the tail, and the mouse is suspended for a 6-minute period.[3][10] The session is recorded for scoring.
-
Data Analysis: The total time the mouse remains immobile is measured.[11] A reduction in immobility is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms of these compounds is essential for interpreting behavioral data.
Signaling Pathways
6-F-DMT, DMT, Psilocybin, and LSD are all thought to produce their primary psychedelic effects by acting as agonists at the serotonin 5-HT2A receptor , a G-protein coupled receptor (GPCR).[12][13] Activation of this receptor initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[12][14] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular effects that alter neuronal excitability.[14]
Serotonin 5-HT2A Receptor Signaling Pathway
Ketamine , in contrast, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor , an ionotropic glutamate receptor.[15][16] By blocking the NMDA receptor, ketamine modulates glutamate neurotransmission, which is thought to lead to a rapid increase in the synthesis of brain-derived neurotrophic factor (BDNF) and the restoration of synaptic connections.
NMDA Receptor Signaling Pathway
Experimental Workflow
A typical workflow for assessing the behavioral effects of these compounds in preclinical models is as follows:
Preclinical Behavioral Experiment Workflow
Conclusion
Assessing the reproducibility of behavioral research with psychedelic compounds presents unique challenges. While 6-F-DMT is a compound of interest due to its structural similarity to DMT, a lack of specific research necessitates a comparative approach that includes its parent compound and other well-characterized psychoactive substances. The data presented here underscore the variability in behavioral outcomes and emphasize the critical need for standardized protocols and multi-laboratory validation studies to establish robust and reproducible findings. Future research should focus on directly characterizing the behavioral profile of 6-F-DMT and systematically investigating the factors that contribute to the variability in the behavioral effects of psychedelic compounds.
References
- 1. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 3. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Ketamine for the treatment of mental health and substance use disorders: comprehensive systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Research on Lysergic Acid Diethylamide (LSD) in Psychiatry and Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Tail suspension test - Wikipedia [en.wikipedia.org]
- 10. The Tail Suspension Test [jove.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. NMDA receptor - Wikipedia [en.wikipedia.org]
Benchmarking the Therapeutic Potential of 6-Fluoro-DMT against Next-Generation Psychedelics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of psychedelic research is rapidly evolving, with a growing focus on developing next-generation compounds that offer improved therapeutic profiles over classical psychedelics. These advancements aim to optimize efficacy, enhance safety, and reduce the subjective and logistical burdens associated with traditional psychedelic-assisted therapies. This guide provides a comparative analysis of 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT), a fluorinated tryptamine analog, against two prominent next-generation psychedelics: CYB003, a deuterated psilocybin analog, and BPL-003, a novel intranasal formulation of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document serves as a valuable resource for researchers and drug developers in the field.
Data Presentation: A Comparative Analysis
The therapeutic potential of a psychedelic compound is intimately linked to its pharmacological properties, including its affinity for various receptors and its functional activity. The following tables summarize the available quantitative data for 6-fluoro-DMT, CYB003, and BPL-003 to facilitate a direct comparison.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT1A | 5-HT2C | SERT | Reference |
| 6-fluoro-DMT | Varies; low potency agonist in one study[1] | Affinity shown, but inactive as an agonist[1] | Potent full agonist[1] | 145[1] | [1] |
| CYB003 | Potent agonist (similar to psilocin)[2] | Similar to psilocin | Similar to psilocin | - | [2][3] |
| BPL-003 (5-MeO-DMT) | Lower affinity than 5-HT1A[4] | 1.9-3[4] | - | Low micromolar affinity | [4][5] |
Note: Direct comparative Ki values from a single study are limited. The data presented is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
Table 2: Comparative Functional Potency (EC50/ED50)
| Compound | Assay | Potency | Species | Reference |
| 6-fluorotryptamine * | 5-HT2A receptor activation (EC50) | 4.56 nM / 81 nM | In vitro | [6] |
| CYB003 | Head-Twitch Response (HTR) | Similar to psilocin | Mouse | [7] |
| BPL-003 (5-MeO-DMT) | Head-Twitch Response (HTR) | ED50 = 0.99 mg/kg (with 5-HT1A antagonist) | Mouse | [8][9] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay for Serotonin Receptors
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a compound for serotonin receptors, such as the 5-HT2A receptor.
Objective: To measure the ability of a test compound (e.g., 6-fluoro-DMT) to displace a radiolabeled ligand from its target receptor.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A).
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A).
-
Test compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
A range of concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a known competing ligand is used instead of the test compound.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11][12]
Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.[13][14][15]
Objective: To quantify the frequency of head twitches in mice following the administration of a test compound.
Materials:
-
Male C57BL/6J mice.
-
Test compound (e.g., 6-fluoro-DMT, CYB003, BPL-003).
-
Vehicle control (e.g., saline).
-
Observation chambers.
-
Video recording equipment or a magnetometer-based detection system.
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer the test compound or vehicle control via a specified route (e.g., intraperitoneal, subcutaneous, or oral).
-
Observation Period: Immediately after administration, place the mice back into the observation chambers and record their behavior for a defined period (e.g., 30-60 minutes).
-
Quantification of Head Twitches:
-
Manual Scoring: A trained observer, blind to the treatment conditions, manually counts the number of head twitches from the video recordings. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is distinct from grooming or sniffing behaviors.
-
Automated Scoring: Utilize a magnetometer-based system where a small magnet is implanted on the mouse's head, and its movement is detected by a surrounding coil. Alternatively, use specialized video analysis software to automatically detect and count head twitches.[16][17]
-
-
Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. Plot the dose-response relationship and calculate the ED50 value, which is the dose that produces 50% of the maximal response.[13][16]
Mandatory Visualizations
Signaling Pathways
The primary mechanism of action for classical and next-generation psychedelics involves the activation of the serotonin 2A (5-HT2A) receptor, which is a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events.
Experimental Workflows
The following diagrams illustrate the typical workflows for the key experimental protocols described in this guide.
Chemical Synthesis Protocol: 6-Fluoro-N,N-dimethyltryptamine
The synthesis of 6-fluoro-DMT can be achieved through various established methods for tryptamine synthesis. A common approach involves the Fischer indole synthesis followed by functional group manipulations.
Objective: To synthesize 6-fluoro-N,N-dimethyltryptamine from commercially available starting materials.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
4-(Dimethylamino)butyraldehyde diethyl acetal
-
Sulfuric acid or other suitable acid catalyst
-
Appropriate solvents (e.g., ethanol, water, ethyl acetate)
-
Sodium bicarbonate or other base for neutralization
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
Step 1: Fischer Indole Synthesis
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride and 4-(dimethylamino)butyraldehyde diethyl acetal in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Slowly add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture while stirring.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize it with a base, such as a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-fluoro-N,N-dimethyltryptamine.
Step 2: Purification
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure 6-fluoro-DMT.
-
Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.[12][18][19]
Conclusion
This comparative guide provides a foundational overview for benchmarking the therapeutic potential of 6-fluoro-DMT against the next-generation psychedelics CYB003 and BPL-003. The presented data highlights the distinct pharmacological profiles of these compounds, with 6-fluoro-DMT exhibiting a broader receptor interaction profile compared to the more targeted 5-HT2A agonism of CYB003 and the potent 5-HT1A agonism of BPL-003's active compound, 5-MeO-DMT.
The provided experimental protocols offer a standardized framework for conducting further comparative studies, which are essential for a more definitive assessment of their relative therapeutic indices. As the field of psychedelic medicine continues to advance, rigorous preclinical and clinical evaluation of novel compounds like 6-fluoro-DMT will be crucial in identifying new therapeutic agents with optimized efficacy and safety profiles for the treatment of various neuropsychiatric disorders. The development of next-generation psychedelics holds the promise of revolutionizing mental healthcare, and a thorough understanding of their comparative pharmacology is a critical step in this endeavor.
References
- 1. wikiwand.com [wikiwand.com]
- 2. Phase 1, placebo-controlled, single ascending dose trial to evaluate the safety, pharmacokinetics and effect on altered states of consciousness of intranasal BPL-003 (5-methoxy-N,N-dimethyltryptamine benzoate) in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cybin.com [cybin.com]
- 4. Atai Strategic Investment in Beckley Psytech to Jointly Develop Rapid-Acting Psychedelic Medications for the Treatment of Depression [synapse.patsnap.com]
- 5. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 7. cybin.com [cybin.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Head-twitch response - Wikipedia [en.wikipedia.org]
- 15. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 17. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Head-to-head comparison of 6-fluoro-DMT and its analogues in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) and its fluorinated analogues in preclinical models. The following sections detail their pharmacological profiles, in vivo effects, and the experimental methodologies used to generate the presented data.
Pharmacological Profile: Receptor Binding Affinities
The primary mechanism of action for tryptamine hallucinogens is agonism at serotonin (5-HT) receptors, particularly the 5-HT2A subtype. Fluorination of the indole nucleus of N,N-dimethyltryptamine (DMT) can significantly alter its affinity and selectivity for various serotonin receptor subtypes. The following table summarizes the in vitro binding affinities (Ki, nM) of 6-fluoro-DMT and its analogues at key serotonin receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) |
| DMT | 183 | 127 - 1200 | - | 360 - 2630 |
| 6-Fluoro-DMT | - | - | - | - |
| 4-Fluoro-DMT | 135[1] | 335[1] | 8.39[1] | 82-84[1] |
| 5-Fluoro-DMT | Agonist | Agonist | - | - |
| 4-Fluoro-5-Methoxy-DMT | 0.23[2] | - | - | - |
Data for 6-Fluoro-DMT was not available in the searched literature. A hyphen (-) indicates that data was not found.
In Vivo Preclinical Effects
The hallucinogenic potential of tryptamine analogues is often assessed in rodents using the head-twitch response (HTR) and drug discrimination paradigms.
Head-Twitch Response (HTR)
The HTR in rodents is a rapid, rotational head movement considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[3]
Specific ED50 values for HTR induction by 6-fluoro-DMT and its direct analogues were not available in the searched literature. However, it has been noted that 5-fluoro-DMT produces a robust head-twitch response in mice.[3] In contrast, the closely related compound 6-fluoro-DET is inactive in producing the head-twitch response.[4]
Drug Discrimination Studies
In drug discrimination studies, animals are trained to recognize the subjective effects of a specific drug. The ability of a novel compound to substitute for the training drug indicates a similar mechanism of action.
While specific drug discrimination data for 6-fluoro-DMT was limited, one study found that in rats trained to discriminate the 5-HT1A agonist LY293284, 4-fluoro-5-methoxy-DMT had an ED50 of 0.17 µmol/kg.[2] Another study noted that 4-fluoro-DMT produced only partial generalization (0-56%) to LSD in animal drug discrimination tests, which was not statistically significant.[1]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the in vitro binding affinity (Ki) of test compounds for specific neurotransmitter receptors.
General Procedure:
-
Receptor Preparation: Membranes from cells expressing the target human serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) or from homogenized brain tissue (e.g., rat cortex) are prepared.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
Incubation: The receptor preparation is incubated with the radioligand and various concentrations of the unlabeled test compound.
-
Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Specific Radioligands Mentioned in Literature:
Head-Twitch Response (HTR) in Mice
Objective: To assess the 5-HT2A receptor-mediated behavioral effects of test compounds as a proxy for hallucinogenic potential.
Procedure:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Apparatus: A magnetometer-based system is often employed for automated detection. A small magnet is surgically implanted on the skull of the mouse. The mouse is then placed in a cylindrical container surrounded by a magnetometer coil that detects the rapid head movements. Alternatively, HTR can be scored manually by trained observers from video recordings.
-
Drug Administration: Test compounds are typically dissolved in a vehicle like saline and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Acclimation: Mice are allowed to habituate to the testing chamber for a period (e.g., 30 minutes) before drug administration.
-
Data Collection: Following injection, the number of head twitches is recorded for a defined period, typically 30-60 minutes.
-
Data Analysis: The total number of head twitches is counted, and dose-response curves are generated to calculate the ED50 value (the dose that produces 50% of the maximal response).
Drug Discrimination in Rats
Objective: To evaluate the similarity of the subjective effects of a test compound to a known psychoactive drug.
Procedure:
-
Animal Model: Rats (e.g., Sprague-Dawley) are used.
-
Apparatus: Standard two-lever operant conditioning chambers are used.
-
Training: Rats are trained to press one lever after receiving an injection of a known drug (e.g., LSD, a 5-HT1A agonist like LY293284) and a different lever after receiving a saline injection to receive a food reward. Training continues until they can reliably discriminate between the drug and saline conditions.
-
Testing: Once trained, rats are administered a test compound at various doses, and the percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. The ED50 for substitution is the dose at which the test compound produces 50% of the maximum possible drug-appropriate responding.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway activated by 5-HT2A receptor agonists and a general workflow for a radioligand binding assay.
References
- 1. 4-Fluoro-DMT - Wikipedia [en.wikipedia.org]
- 2. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluoro-DMT - Wikipedia [en.wikipedia.org]
- 4. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Synthesis and pharmacological evaluation of fluorinated hallucinogenic" by Joseph Bernard Blair [docs.lib.purdue.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to Fluorinated Indole Derivatives in Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This guide provides a comparative analysis of fluorinated versus non-fluorinated indole-based ligands, focusing on their interaction with key CNS targets: the 5-HT1D serotonin receptor and the sigma-2 (σ2) receptor. Through a review of experimental data, we aim to elucidate the advantages conferred by fluorine substitution on receptor affinity, selectivity, and downstream signaling.
Enhanced Receptor Affinity and Selectivity with Fluorine Substitution
Fluorination of the indole ring can significantly impact a ligand's binding affinity and selectivity for its target receptor. This is often attributed to fluorine's unique electronic properties, which can alter the molecule's conformation, lipophilicity, and ability to form key interactions within the receptor's binding pocket.
Case Study 1: Sigma-2 (σ2) Receptor Ligands
The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is a promising target for the development of therapeutics for neurodegenerative diseases and cancer. A study by Mesangeau et al. provides a clear example of how fluorination can dramatically improve the pharmacological profile of an indole-based σ2 receptor ligand.[1]
Table 1: Comparative Binding Affinities (Ki) of Indole Derivatives for Sigma Receptors [1]
| Compound | R | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |
| 9a (Non-fluorinated) | H | 4.17 | 0.39 | 10.7 |
| 9f (Fluorinated) | 4-F | 2948 | 7.45 | 395 |
As shown in Table 1, the introduction of a fluorine atom at the 4-position of the phenyl ring on the indole core (compound 9f ) resulted in a remarkable increase in selectivity for the σ2 receptor over the σ1 receptor. While the affinity for the σ2 receptor was slightly reduced compared to the non-fluorinated parent compound (9a ), the nearly 700-fold decrease in affinity for the σ1 receptor led to a 37-fold increase in σ2 selectivity. This highlights the utility of fluorine in fine-tuning ligand selectivity.
Case Study 2: 5-HT1D Receptor Ligands
The 5-HT1D receptor, a G-protein coupled receptor (GPCR), is a validated target for the treatment of migraine. While a direct comparative study with Ki values for a fluorinated and a non-fluorinated indole analog from the same study was not identified in the literature reviewed, studies on fluorinated 3-(3-(piperidin-1-yl)propyl)indoles have demonstrated that fluorination can lead to ligands with high affinity and selectivity for the human 5-HT1D receptor.[2] For instance, certain fluorinated derivatives have been shown to maintain high affinity while offering improved pharmacokinetic profiles.[2]
Further research providing a direct head-to-head comparison of binding affinities for a fluorinated and non-fluorinated indole ligand at the 5-HT1D receptor would be beneficial for a more complete quantitative analysis.
Signaling Pathways Modulated by Fluorinated Indole Ligands
Understanding the downstream signaling consequences of receptor binding is crucial for drug development. Fluorinated indole ligands, by virtue of their altered receptor interaction profiles, can modulate key cellular signaling cascades.
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor is coupled to an inhibitory G-protein (Gi). Upon agonist binding, the Gi protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream cellular processes.
Sigma-2 (TMEM97) Receptor Signaling Pathway
The signaling mechanism of the σ2 receptor/TMEM97 is multifaceted and not fully elucidated. It is known to be involved in the regulation of intracellular calcium levels and cholesterol homeostasis. TMEM97 forms complexes with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1) and the Niemann-Pick C1 (NPC1) cholesterol transporter, to exert its effects. Ligand binding can modulate these protein-protein interactions and influence downstream signaling events, including pathways involving EGFR and mTOR.[3][4][5][6]
Experimental Protocols
The following are generalized protocols for the key experimental assays cited in this guide. For specific details, please refer to the original publications.
Radioligand Binding Assay for Sigma Receptors
This protocol is adapted from Mesangeau et al.[1]
Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.
Materials:
-
Membranes: Guinea pig brain membranes for σ1 and rat liver membranes for σ2.
-
Radioligands: --INVALID-LINK---pentazocine for σ1 and [³H]DTG (1,3-di-o-tolyl-guanidine) for σ2.
-
Non-specific binding control: Haloperidol.
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4).
-
Test Compounds: Fluorinated and non-fluorinated indole derivatives.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add membrane homogenate, radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of haloperidol (for non-specific binding).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
References
- 1. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, a fluorinated indole derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous substance, taking into account its chemical structure which includes a fluorinated aromatic ring, an indole core, and an amine functional group.
Hazard Identification and Waste Classification
Given its chemical structure, this compound should be presumptively classified as a hazardous waste. Key considerations for its classification include:
-
Halogenated Organic Compound: The presence of fluorine categorizes it as a halogenated organic compound. These compounds can be persistent in the environment and may require specific disposal methods, such as high-temperature incineration.[1]
-
Aromatic Amine: Aromatic amines as a class can be toxic and may possess carcinogenic properties.[1]
-
Indole Alkaloid Derivative: Indole alkaloids can be biologically active and may exhibit toxicity.[2][3]
All waste containing this compound, including pure substance, reaction residues, contaminated labware, and cleaning materials, must be treated as hazardous waste.[4][5]
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and, if necessary, an apron or coveralls.
-
Respiratory Protection: When handling the solid compound or creating aerosols, a fume hood should be used to prevent inhalation.[2]
Waste Segregation and Storage
Proper segregation is a critical step in the safe management of laboratory waste.[6]
-
Waste Containers: Use designated, leak-proof, and chemically compatible containers for waste collection.[7][8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[4][6]
-
Segregation:
-
Solid Waste: Collect solid residues, contaminated weighing paper, pipette tips, and other contaminated disposables in a designated "Halogenated Solid Waste" container.[9]
-
Liquid Waste: Collect solutions containing the compound and solvent rinses in a designated "Halogenated Liquid Waste" container.[8][9] Do not mix with non-halogenated waste streams.[2]
-
-
Storage: Store sealed waste containers in a designated and secure Satellite Accumulation Area away from incompatible materials.[1][7]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][6]
-
Waste Collection:
-
Solids: Carefully transfer any solid waste into the designated halogenated solid waste container.
-
Liquids: Collect all liquid waste, including reaction mixtures and the first solvent rinse of contaminated glassware, in the designated halogenated liquid waste container.[9]
-
-
Decontamination of Labware:
-
Glassware that has been in contact with the compound should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol).[2][4]
-
The initial rinsate must be collected as halogenated liquid waste.[9] Subsequent rinses may be managed according to standard laboratory procedures for non-hazardous waste, provided the initial cleaning was thorough.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.[9]
-
For small spills, use an inert absorbent material like vermiculite or sand to contain and absorb the substance.[9]
-
Collect the contaminated absorbent material and any other cleanup debris into a sealed, labeled container for disposal as hazardous waste.[9]
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]
-
Report all spills to your laboratory supervisor and EHS office.[9]
-
-
Request for Disposal:
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [2][10]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.metu.edu.tr [chem.metu.edu.tr]
Essential Safety and Operational Guidance for Handling 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine. The following guidance is based on the safety profiles of structurally similar indole derivatives and general laboratory safety best practices. Researchers should always perform a risk assessment before handling any new compound.
This guide provides essential personal protective equipment (PPE) recommendations, handling procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from similar compounds, this compound may cause skin, eye, and respiratory irritation. Some related compounds also indicate potential for reproductive toxicity.[1][2][3] Therefore, a comprehensive approach to PPE is critical to ensure personnel safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Enhanced Precautions (e.g., large quantities, potential for aerosolization) |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields.[4] | A full-face shield in addition to safety goggles.[5] |
| Hand | Disposable nitrile gloves.[4] | Double-gloving with nitrile gloves or wearing Silver Shield gloves under disposable nitrile gloves.[4] |
| Body | A standard laboratory coat, long pants, and closed-toe shoes.[4][6] | A chemical-resistant apron or gown over a lab coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1][7] | A NIOSH-approved respirator with an appropriate cartridge for organic vapors.[5][8][9] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid inhalation, and contact with skin and eyes.[1]
-
Handle the compound exclusively in a well-ventilated area or a chemical fume hood.[1][7]
-
Store in a tightly sealed container in a cool, dry, and dark place. A recommended storage temperature is 2-8°C.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[9]
First-Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Management:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in Table 1.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
For large spills, prevent further leakage if it is safe to do so. Dike the area to contain the spill.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal:
-
Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10] Do not allow the chemical to enter drains or waterways.[1]
Experimental Workflow and Signaling Pathway Diagrams
Diagram 1: Chemical Handling and Spill Response Workflow
Caption: Workflow for safe chemical handling and emergency spill response.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. research.uci.edu [research.uci.edu]
- 7. azom.com [azom.com]
- 8. Frontiers | A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection [frontiersin.org]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
